molecular formula C8H9BrO2 B1442878 2-Bromo-3-methoxybenzyl alcohol CAS No. 199436-55-0

2-Bromo-3-methoxybenzyl alcohol

Cat. No.: B1442878
CAS No.: 199436-55-0
M. Wt: 217.06 g/mol
InChI Key: UYNFEAWRYONGMV-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNFEAWRYONGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199436-55-0
Record name 2-Bromo-3-methoxybenzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methoxybenzyl alcohol: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxybenzyl alcohol is a substituted aromatic alcohol that holds significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzyl core, offers a rich chemical handle for a variety of transformations. This guide provides a comprehensive overview of its chemical and physical properties, an in-depth analysis of its reactivity, and detailed protocols for its application in key synthetic reactions, positioning it as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science.

The strategic placement of the bromo and methoxy groups dictates the molecule's electronic and steric properties. The methoxy group, an electron-donating group, and the bromine atom, an electron-withdrawing but ortho-, para-directing group, create a nuanced electronic environment that influences the reactivity of the aromatic ring and the benzylic alcohol moiety.[1][2] This interplay of electronic effects is crucial for understanding its behavior in various chemical reactions.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Reference
CAS Number 199436-55-0[3]
Molecular Formula C₈H₉BrO₂[3]
Molecular Weight 217.06 g/mol [3]
Appearance White to off-white solidInferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.General knowledge of benzyl alcohols
Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring are expected to appear as multiplets in the range of δ 6.8-7.5 ppm. The specific coupling patterns will be influenced by the positions of the bromo and methoxy groups.

  • Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.5-4.7 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically appearing between δ 1.5-3.0 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be significantly deshielded, while the carbon attached to the bromine will also show a characteristic shift.

  • Benzylic Carbon (-CH₂OH): A signal is predicted in the range of δ 60-65 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is anticipated.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

  • C-H Stretch (aromatic): Peaks will be observed around 3000-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Absorptions are expected in the 2850-3000 cm⁻¹ range.

  • C-O Stretch: A strong band will likely appear in the 1000-1250 cm⁻¹ region.

  • C-Br Stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹, is expected.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 216 and an M+2 peak at m/z 218 of approximately equal intensity, which is characteristic of the presence of a single bromine atom.

  • Fragmentation: Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule.[9] Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, is also a typical fragmentation pathway for alcohols.[9]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around three key features: the benzylic alcohol, the aryl bromide, and the substituted aromatic ring.

Oxidation of the Benzylic Alcohol

The primary alcohol group can be readily oxidized to the corresponding aldehyde, 2-bromo-3-methoxybenzaldehyde, a valuable intermediate in its own right. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to tolerate the other functional groups on the ring.

Causality in Experimental Choice: Mild oxidizing agents are preferred to ensure the selective conversion to the aldehyde. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane are excellent choices for this transformation as they operate under neutral or mildly acidic conditions, minimizing side reactions. A copper/TEMPO catalyst system with air as the oxidant offers a greener alternative.[10]

Experimental Protocol: Oxidation to 2-Bromo-3-methoxybenzaldehyde

Diagram: Oxidation Workflow

Oxidation_Workflow Start This compound in Dichloromethane Add_Oxidant Add Pyridinium Chlorochromate (PCC) (1.5 eq.) Start->Add_Oxidant Stir Stir at Room Temperature (2-4 hours) Add_Oxidant->Stir Monitor Monitor by TLC Stir->Monitor Workup Work-up: Filter through silica gel, wash with ether Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product 2-Bromo-3-methoxybenzaldehyde Purify->Product

Caption: Workflow for the oxidation of this compound.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • To this solution, add Pyridinium Chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-bromo-3-methoxybenzaldehyde.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety of this compound is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position, leading to the synthesis of diverse biaryl methanol derivatives.

Causality in Experimental Choice: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. A catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is commonly employed. An aqueous base such as Na₂CO₃ or K₃PO₄ is typically used to activate the boronic acid for transmetalation.[12]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Diagram: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ph Transmetalation->PdII_Diaryl Boronate Ph-B(OR)3- Boronate->Transmetalation Base Base BoronicAcid PhB(OH)2 Base->BoronicAcid BoronicAcid->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ph RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.0 eq).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired biaryl methanol product.

Etherification of the Benzylic Alcohol

The hydroxyl group of this compound can be converted into an ether through various etherification methods, such as the Williamson ether synthesis.[13][14] This reaction is useful for introducing a variety of alkyl or aryl groups, further functionalizing the molecule.

Causality in Experimental Choice: The Williamson ether synthesis requires a strong base to deprotonate the alcohol, forming an alkoxide intermediate. Sodium hydride (NaH) is a common choice for this purpose. The subsequent reaction with an alkyl halide provides the ether product.

Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide

Diagram: Etherification Logical Flow

Etherification_Flow Start This compound in dry THF Deprotonation Add NaH (1.1 eq) at 0 °C Start->Deprotonation Alkoxide_Formation Formation of Sodium Alkoxide Deprotonation->Alkoxide_Formation Alkylation Add Methyl Iodide (1.2 eq) Alkoxide_Formation->Alkylation Reaction Stir at Room Temperature Alkylation->Reaction Quench Quench with water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 2-Bromo-3-methoxybenzyl methyl ether Purification->Product

Caption: Logical flow for the Williamson ether synthesis.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add methyl iodide (1.2 eq) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its distinct reactive sites—the benzylic alcohol and the aryl bromide—allow for a wide array of chemical transformations, including oxidation, cross-coupling, and etherification. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile compound in the synthesis of novel and complex molecular architectures.

References

  • This compound - CAS:199436-55-0 - Beijing Golden Eagle Co., Ltd. (chemicalbook.com)
  • Electronic Effects of Substituents - University of Calgary. (ucalgary.ca)
  • Electrophilic aromatic directing groups - Wikipedia. (en.wikipedia.org)
  • Suzuki reaction - Wikipedia. (en.wikipedia.org)
  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System - The Royal Society of Chemistry. (rsc.org)
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (chem.libretexts.org)
  • Suzuki Coupling - Organic Chemistry Portal. (organic-chemistry.org)
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (organic-chemistry.org)
  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (organic-chemistry.org)
  • 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum - ChemicalBook. (chemicalbook.com)
  • 4-Bromo-2-methoxybenzyl alcohol synthesis - BenchChem. (benchchem.com)
  • Supporting Information for Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water - The Royal Society of Chemistry. (rsc.org)
  • Mass Spectrometry of Alcohols - Chemistry LibreTexts. (chem.libretexts.org)
  • 2-Bromo-5-methoxyphenol characterization data - Beilstein Journals. (beilstein-journals.org)

Sources

"2-Bromo-3-methoxybenzyl alcohol synthesis methods"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methoxybenzyl Alcohol

For researchers, scientists, and professionals in drug development, this compound is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its substituted benzene ring offers a versatile scaffold for further functionalization, making the efficient and reliable synthesis of this alcohol a critical aspect of medicinal chemistry and materials science. This guide provides a detailed exploration of the primary methods for synthesizing this compound, delving into the mechanistic underpinnings, experimental protocols, and comparative analysis of each approach.

Introduction to this compound

This compound, with the chemical formula C₈H₉BrO₂, is a substituted aromatic alcohol. The presence of the bromine atom and the methoxy group on the benzene ring at positions 2 and 3 respectively, relative to the hydroxymethyl group, imparts specific reactivity and properties to the molecule. The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds.[1][2][3][4][5] The methoxy group, a strong electron-donating group, influences the regioselectivity of further electrophilic aromatic substitution reactions. The primary alcohol functionality allows for a wide range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification. These features make this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[6]

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into two main strategies:

  • Reduction of a Carbonyl Precursor: This is the most common and direct approach, starting from either 2-bromo-3-methoxybenzaldehyde or 2-bromo-3-methoxybenzoic acid. The choice of reducing agent is critical and depends on the starting material.

  • Formation of the Carbon-Carbon Bond: This strategy involves building the benzyl alcohol moiety through reactions such as the Grignard reaction, where a suitable Grignard reagent reacts with a source of formaldehyde.

The following sections will provide a detailed analysis of these synthetic routes.

Method 1: Reduction of 2-Bromo-3-methoxybenzaldehyde

The reduction of the aldehyde functional group is a straightforward and high-yielding method for the synthesis of this compound. The choice of reducing agent is key to the success of this transformation, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most commonly employed reagents.[7][8]

Mechanism of Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[9] This is followed by protonation of the resulting alkoxide intermediate.

  • Sodium Borohydride (NaBH₄): A milder reducing agent, NaBH₄ is selective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol.[7][10] The reaction mechanism involves the transfer of a hydride ion from the borohydride complex to the carbonyl carbon.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will reduce aldehydes, ketones, esters, and carboxylic acids.[8][11][12] Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[8]

Experimental Protocols

Protocol 1.1: Reduction using Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of benzaldehydes.[13]

Materials:

  • 2-Bromo-3-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-bromo-3-methoxybenzaldehyde (1.0 equiv) in methanol in a round-bottomed flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 equiv) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly add 5% HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 1.2: Reduction using Lithium Aluminum Hydride

This protocol is based on general procedures for LAH reductions.[8]

Materials:

  • 2-Bromo-3-methoxybenzaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% Sodium hydroxide (NaOH) solution

Procedure:

  • To a stirred suspension of LiAlH₄ (0.3 equiv) in anhydrous diethyl ether or THF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromo-3-methoxybenzaldehyde (1.0 equiv) in the same anhydrous solvent dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as described in Protocol 1.1.

Comparison of Reducing Agents for Aldehyde Reduction
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, reduces aldehydes and ketones.[7][10]Stronger, reduces a wider range of functional groups.[8][11]
Solvent Protic solvents (e.g., methanol, ethanol).[7]Anhydrous aprotic solvents (e.g., ether, THF).[8]
Workup Simple acidic workup.[13]Cautious quenching with water and base required.
Safety Relatively safe to handle.Highly reactive with water and protic solvents, pyrophoric.[12]
Chemoselectivity High for aldehydes in the presence of esters or carboxylic acids.[10]Low, will reduce most carbonyl groups.[11]
Diagram of Aldehyde Reduction

Aldehyde_Reduction 2-Bromo-3-methoxybenzaldehyde 2-Bromo-3-methoxybenzaldehyde Alkoxide Intermediate Alkoxide Intermediate 2-Bromo-3-methoxybenzaldehyde->Alkoxide Intermediate + [H⁻] (from NaBH₄ or LiAlH₄) This compound This compound Alkoxide Intermediate->this compound + H⁺ (Workup)

Caption: General pathway for the reduction of 2-bromo-3-methoxybenzaldehyde.

Method 2: Reduction of 2-Bromo-3-methoxybenzoic Acid

If the corresponding carboxylic acid is more readily available, it can be reduced to this compound. This transformation requires a strong reducing agent, as carboxylic acids are less reactive than aldehydes. Lithium aluminum hydride is the reagent of choice for this reduction.[8][11] Sodium borohydride is generally not strong enough to reduce carboxylic acids under normal conditions.[7]

Mechanism of Carboxylic Acid Reduction

The reduction of a carboxylic acid with LiAlH₄ proceeds through the formation of an aluminum alkoxide intermediate. The first step is an acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride to form hydrogen gas and a lithium carboxylate salt. Subsequent hydride additions to the carbonyl group lead to the formation of a tetrahedral intermediate, which then collapses to form an aldehyde. The aldehyde is then further reduced to the primary alcohol.

Experimental Protocol

Protocol 2.1: Reduction of 2-Bromo-3-methoxybenzoic Acid with LiAlH₄

This protocol is adapted from a procedure for the reduction of a similar substituted benzoic acid.[14]

Materials:

  • 2-Bromo-3-methoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup

Procedure:

  • To a stirred suspension of LiAlH₄ (2.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of 2-bromo-3-methoxybenzoic acid (1.0 equiv) in anhydrous THF.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 21 hours, as per a similar procedure[14]).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously add sodium sulfate decahydrate portion-wise to quench the excess LiAlH₄ and the reaction mixture.

  • Stir the mixture for an extended period (e.g., 24 hours[14]) until a filterable solid is formed.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired alcohol.

Diagram of Carboxylic Acid Reduction

Carboxylic_Acid_Reduction 2-Bromo-3-methoxybenzoic acid 2-Bromo-3-methoxybenzoic acid Lithium Carboxylate Lithium Carboxylate 2-Bromo-3-methoxybenzoic acid->Lithium Carboxylate + LiAlH₄ (deprotonation) Tetrahedral Intermediate Tetrahedral Intermediate Lithium Carboxylate->Tetrahedral Intermediate + [H⁻] Aldehyde Intermediate Aldehyde Intermediate Tetrahedral Intermediate->Aldehyde Intermediate - [OAlH₂]⁻ This compound This compound Aldehyde Intermediate->this compound + [H⁻], then H⁺ workup

Caption: Stepwise reduction of 2-bromo-3-methoxybenzoic acid with LiAlH₄.

Method 3: Grignard Reaction

An alternative approach involves the formation of the C-C bond of the benzyl alcohol. This can be achieved through a Grignard reaction, a powerful tool for C-C bond formation.[15][16][17] In this case, a Grignard reagent would react with a suitable one-carbon electrophile, such as formaldehyde.

Synthetic Design and Challenges

There are two main retrosynthetic disconnections for this approach:

  • Starting from 1,2-dibromo-3-methoxybenzene: Form a Grignard reagent at one of the bromine positions and react it with formaldehyde. The challenge here is the selective formation of the mono-Grignard reagent.

  • Starting from 2-bromo-3-methoxytoluene: This is not a direct route to the benzyl alcohol but could be a precursor to the aldehyde via oxidation, which is then reduced.

A more direct Grignard approach would involve the reaction of 2-bromo-3-methoxyphenylmagnesium bromide with formaldehyde.

Mechanism of Grignard Reaction with Formaldehyde

The Grignard reagent (R-MgX) acts as a strong nucleophile and a strong base.[15][18] The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of formaldehyde. The reaction forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the primary alcohol.

Experimental Protocol

Protocol 3.1: Synthesis via Grignard Reagent and Formaldehyde

This is a general protocol for the synthesis of a primary alcohol using a Grignard reagent and formaldehyde.

Materials:

  • 1,2-Dibromo-3-methoxybenzene or 2-bromo-1-iodo-3-methoxybenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Paraformaldehyde or formaldehyde gas

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of the Grignard Reagent:

    • In an oven-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equiv) under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of the aryl halide (e.g., 1,2-dibromo-3-methoxybenzene, 1.0 equiv) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium. The reaction may need gentle warming to initiate.

    • Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution to 0 °C.

    • Slowly add dry paraformaldehyde powder (1.5 equiv) in portions or bubble dry formaldehyde gas through the solution.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding saturated NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Diagram of Grignard Synthesis

Grignard_Synthesis Aryl Halide Aryl Halide Grignard Reagent Grignard Reagent Aryl Halide->Grignard Reagent + Mg, Ether/THF Magnesium Alkoxide Magnesium Alkoxide Grignard Reagent->Magnesium Alkoxide + Formaldehyde (H₂C=O) This compound This compound Magnesium Alkoxide->this compound + H⁺ (Workup)

Caption: Synthesis of this compound via a Grignard reaction.

Conclusion and Future Perspectives

The synthesis of this compound is most commonly and efficiently achieved through the reduction of its corresponding aldehyde, 2-bromo-3-methoxybenzaldehyde. The choice between sodium borohydride and lithium aluminum hydride for this reduction depends on the presence of other functional groups in the molecule and the desired level of reactivity. For the reduction of the corresponding carboxylic acid, the more powerful lithium aluminum hydride is necessary. The Grignard reaction offers an alternative C-C bond-forming strategy, though it may present challenges in terms of precursor availability and selectivity.

Future research in this area may focus on developing more sustainable and atom-economical synthetic routes. This could involve catalytic hydrogenation for the reduction step or exploring novel cross-coupling reactions for the direct introduction of the hydroxymethyl group. As the demand for complex and highly functionalized molecules in drug discovery and materials science continues to grow, the development of robust and efficient synthetic methods for key building blocks like this compound will remain a critical area of investigation.

References

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. (n.d.). Retrieved from [Link]

  • The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. (1995).
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved from [Link]

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses, 38, 11.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Wang, Y., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 197, 34-40.
  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]

  • Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol. (n.d.). Studylib. Retrieved from [Link]

  • Reductions with metal alkoxyaluminium hydrides. (n.d.). In Wikipedia. Retrieved from [Link]

  • Johnson, M. R., & Rickborn, B. (1970). Sodium Borohydride Reduction of Conjugated Aldehydes and Ketones. The Journal of Organic Chemistry, 35(4), 1041-1045.
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • Directed Ortho Metalation. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2-Bromo-3-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (2023). ResearchGate. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Bromination of 2,5-dimethoxybenzaldehyde. (1981). Journal of the Chinese Chemical Society, 28(2), 97-99.
  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 98(3), 129-144.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents.
  • reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

  • alkyl and alkylene bromides. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Alcohols from Carbonyl Compounds: Reduction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide. (n.d.). Google Patents.
  • Ketone and Aldehyde Reduction to Alcohols. (2021). YouTube. Retrieved from [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2014). SciELO. Retrieved from [Link]

  • 2C-B. (n.d.). In Wikipedia. Retrieved from [Link]

  • 3-Methoxybenzyl Bromide: Comprehensive Overview and Applications. (2025). ChemAnalyst. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Bromo-3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectral data for 2-Bromo-3-methoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and fine chemical products. The structural elucidation of this molecule is paramount for quality control and reaction monitoring. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a bromine atom, a methoxy group, and a hydroxymethyl group dictates the electronic environment of each nucleus and the vibrational modes of the chemical bonds, which are interrogated by NMR, MS, and IR spectroscopy, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35d1HH-6The bromine atom at position 2 will deshield the adjacent proton at position 6.
~7.10t1HH-5This proton is coupled to both H-4 and H-6, resulting in a triplet.
~6.90d1HH-4The methoxy group at position 3 will shield the adjacent proton at position 4.
~4.70s2H-CH₂OHThe methylene protons are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons.
~3.90s3H-OCH₃The protons of the methoxy group are in a shielded environment and will appear as a sharp singlet.
Variablebr s1H-OHThe chemical shift of the hydroxyl proton is concentration and solvent dependent and will likely appear as a broad singlet.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.[2] Due to the lack of symmetry in this compound, eight distinct signals are expected.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~156C-3The carbon atom attached to the electron-donating methoxy group will be significantly deshielded.
~140C-1The carbon bearing the hydroxymethyl group will be downfield due to the attachment of the substituent.
~129C-6The carbon atom adjacent to the bromine will be deshielded.
~128C-5Aromatic carbon.
~115C-4The carbon atom ortho to the electron-donating methoxy group will be shielded.
~112C-2The carbon atom directly bonded to the electronegative bromine atom will be deshielded.
~64-CH₂OHThe benzylic carbon is deshielded by the attached oxygen atom.
~56-OCH₃The carbon of the methoxy group.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.[3] The IR spectrum of this compound will be characterized by the vibrational modes of its alcohol, ether, and substituted aromatic functionalities.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3550-3200Strong, BroadO-H stretchAlcohol
3100-3000MediumAromatic C-H stretchAromatic Ring
2950-2850MediumAliphatic C-H stretch-CH₂- and -CH₃
1600-1450Medium-StrongC=C stretchAromatic Ring
1260-1000StrongC-O stretchAlcohol and Ether
~700StrongC-Br stretchAryl Halide

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.[4] The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data

m/zIonRationale
216/218[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.
199/201[M-OH]⁺Loss of the hydroxyl radical.
185/187[M-OCH₃]⁺Loss of the methoxy radical.
107[C₇H₇O]⁺Loss of a bromine radical.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl compounds.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

  • Data Processing : Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation : If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal.

  • Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum.

  • Data Analysis : The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Data Integration and Structural Elucidation Workflow

The confirmation of the structure of this compound is a multi-step process that involves the integration of data from all three spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

  • Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2021, April 6). Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group. (2014, June 17). Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • This compound (C8H9BrO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Experiment #2 NUCLEAR MAGNETIC RESONANCE. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved from [Link]

  • 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2025, February 13). YouTube. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0003119). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of (S)-2-(4-chlorophenyl)-1-(4-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one (CAS Number: 199436-55-0)

Foreword: A Molecule of Therapeutic Potential

The compound (S)-2-(4-chlorophenyl)-1-(4-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one, identified by CAS number 199436-55-0, represents a compelling scaffold in modern medicinal chemistry. Its architecture, combining a 1,2,4-triazole moiety with a piperazine linker and a chlorophenyl group, suggests a high potential for biological activity. The 1,2,4-triazole ring is a well-established pharmacophore found in numerous clinically approved drugs, including antifungal agents like fluconazole and anticancer agents like letrozole.[1][2] Similarly, the piperazine ring is a common structural motif in centrally active agents. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of this compound, designed for researchers and professionals in drug development.

Part 1: Synthesis and Mechanistic Considerations

A plausible synthetic route for (S)-2-(4-chlorophenyl)-1-(4-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one can be conceptualized through a convergent synthesis strategy. This approach maximizes efficiency by preparing key intermediates separately before their final coupling. The proposed synthesis involves two main branches: the formation of the 1,2,4-triazole intermediate and the preparation of the piperazine-chlorophenyl ethanone fragment.

Synthesis of the 1,2,4-Triazole Intermediate

The synthesis of the 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a key precursor, can be achieved through the cyclization of a thiosemicarbazide derivative.

Experimental Protocol:
  • Step 1: Synthesis of 1-acetyl-4-phenylthiosemicarbazide.

    • To a solution of phenyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol, add acetyl hydrazide (1.0 eq).

    • Reflux the mixture for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Cyclization to 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

    • Suspend the 1-acetyl-4-phenylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (8%, w/v).

    • Reflux the mixture for 6-8 hours. The progress of the cyclization can be monitored by TLC.

    • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the purified triazole thiol.

Synthesis of the Piperazine-Chlorophenyl Ethanone Intermediate

The second key intermediate, 1-(4-((1-chloroacetyl)methyl)piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one, can be prepared from commercially available 1-(4-chlorophenyl)piperazine.

Experimental Protocol:
  • Step 1: Acylation of 1-(4-chlorophenyl)piperazine.

    • Dissolve 1-(4-chlorophenyl)piperazine (1.0 eq) in a suitable aprotic solvent like dioxane.[1]

    • Cool the solution to 0-5 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chloroacetylated piperazine derivative.

Final Coupling Reaction

The final step involves the S-alkylation of the triazole thiol with the chloroacetylated piperazine derivative.[1]

Experimental Protocol:
  • Step 1: S-Alkylation.

    • To a solution of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol, add the chloroacetylated piperazine derivative (1.0 eq).[1]

    • Heat the reaction mixture under reflux for 30-60 minutes.[1] Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain the final compound, (S)-2-(4-chlorophenyl)-1-(4-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one.

Visualizing the Synthetic Workflow

Synthetic_Workflow_CAS_199436_55_0 cluster_triazole Triazole Synthesis cluster_piperazine Piperazine Synthesis cluster_final Final Product phenyl_isothiocyanate Phenyl Isothiocyanate thiosemicarbazide 1-acetyl-4-phenyl- thiosemicarbazide phenyl_isothiocyanate->thiosemicarbazide acetyl_hydrazide Acetyl Hydrazide acetyl_hydrazide->thiosemicarbazide triazole_thiol 5-methyl-4-phenyl-4H- 1,2,4-triazole-3-thiol thiosemicarbazide->triazole_thiol NaOH, Reflux final_product CAS 199436-55-0 triazole_thiol->final_product KOH, Ethanol chlorophenyl_piperazine 1-(4-chlorophenyl)piperazine chloroacetylated_piperazine 1-(Chloroacetyl)- 4-(4-chlorophenyl)piperazine chlorophenyl_piperazine->chloroacetylated_piperazine chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->chloroacetylated_piperazine chloroacetylated_piperazine->final_product

Caption: Proposed convergent synthesis of CAS 199436-55-0.

Part 2: Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the chlorophenyl and phenyl rings, distinct signals for the piperazine methylene protons, a singlet for the triazole methyl group, and a singlet for the methylene bridge connecting the triazole and piperazine rings.[1][3]
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the ethanone, aromatic carbons, piperazine carbons, and the triazole ring carbons.[1][3]
FT-IR Characteristic absorption bands for the C=O stretch of the ketone, C-N stretching vibrations of the triazole and piperazine rings, and C-Cl stretching of the chlorophenyl group.[1][3]
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for molecules of this type.

Part 3: Potential Biological Activity and Mechanism of Action

Given the structural motifs present in CAS 199436-55-0, it is plausible to hypothesize its potential as an anticancer or antimicrobial agent.[4][5]

Anticancer Potential

Many 1,2,4-triazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of enzymes like aromatase or kinases involved in cell proliferation signaling pathways.[4] A hypothetical mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Visualizing a Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CAS_199436_55_0 CAS 199436-55-0 CAS_199436_55_0->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by CAS 199436-55-0.

Antimicrobial Potential

The 1,2,4-triazole core is fundamental to the activity of many antifungal drugs that inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The compound could be evaluated for its minimum inhibitory concentration (MIC) against a panel of pathogenic fungi and bacteria.

In Vitro Biological Evaluation Protocol
MTT Assay for Cytotoxicity:
  • Seed cancer cell lines (e.g., MCF-7, Hela, A549) in 96-well plates and allow them to adhere overnight.[4]

  • Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Conclusion

The compound represented by CAS number 199436-55-0 is a promising candidate for further investigation in drug discovery programs. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high likelihood of potent biological activity. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this and structurally related molecules.

References

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. [Link: https://www.researchgate.net/publication/319022031_Synthesis_and_evaluation_of_124-triazole_derivatives_as_antimicrobial_antifungal_and_anthelmintic_agents]
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link: https://www.hindawi.com/journals/jchem/2022/3487820/]
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9652809/]
  • Novel 1,2,4‐triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. [Link: https://www.semanticscholar.org/paper/Novel-1%2C2%2C4%E2%80%90triazole-derivatives%3A-Design%2C-and-El-Daly-El-Sayed/5932822a9446a782782b13c77d24268e0018a160]
  • Synthesis of 1,2,4-triazole derivatives. [Link: https://www.researchgate.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link: https://www.mdpi.com/1422-8599/2020/4/M1141]
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link: https://www.researchgate.net/publication/287515437_Synthesis_Characterization_and_Antimicrobial_Activity_Studies_of_1-_and_2-4-4-Chloro_phenylphenyl_methyl-_1-piperazinylsulphonyl_naphthalenes]
  • (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link: https://www.researchgate.net/publication/366367749_Synthesis_of_Some_New_4-methylpiperazin-1-yl-methyl-4H-124-triazole-3-thiol_Derivatives_of_Expected_Anticancer_and_Antimicrobial_Activity]
  • 2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone. [Link: https://www.smolecule.com/2-5-4-chlorophenyl-4-methyl-1-2-4-triazol-3-yl-sulfanyl-1-5-chlorothiophen-2-yl-ethanone.html]
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link: https://www.mdpi.com/1422-8599/2020/4/M1141/pdf]
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9861053/]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methoxybenzyl Alcohol: Strategic Selection of Starting Materials and Optimized Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to obtain 2-Bromo-3-methoxybenzyl alcohol, a key building block in the development of novel pharmaceutical agents and complex organic molecules. We will delve into the critical decision-making process for selecting the optimal starting material by evaluating two primary synthetic strategies: the direct bromination of 3-methoxybenzyl alcohol and the reduction of 2-bromo-3-methoxybenzoic acid. This guide will present a detailed, field-proven protocol for the most efficient and reliable route, including mechanistic insights, quantitative data, and step-by-step methodologies to ensure reproducible and high-yield synthesis.

Introduction: The Significance of this compound

Substituted benzyl alcohols are pivotal intermediates in organic synthesis, serving as precursors to a wide array of more complex structures. The specific substitution pattern of this compound, featuring a bromine atom and a methoxy group on the aromatic ring, offers a versatile platform for further functionalization. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the methoxy group influences the electronic properties of the ring and can be a site for demethylation to reveal a phenol. The benzylic alcohol itself is readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. These attributes make this compound a valuable intermediate in the synthesis of biologically active compounds.

Strategic Selection of the Starting Material: A Comparative Analysis

The successful synthesis of this compound hinges on the judicious selection of a commercially available and cost-effective starting material. Two principal retrosynthetic disconnections lead to viable and logical starting points: 3-methoxybenzyl alcohol and 2-bromo-3-methoxybenzoic acid.

Route A: Electrophilic Bromination of 3-Methoxybenzyl Alcohol

A direct approach involves the electrophilic aromatic substitution (bromination) of the readily available 3-methoxybenzyl alcohol.[1][2]

Causality of Experimental Choices:

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the hydroxymethyl group (-CH₂OH) is a weakly deactivating, meta-directing group. The directing effects of these two substituents are crucial in determining the regioselectivity of the bromination reaction. The powerful ortho, para-directing ability of the methoxy group would suggest that the incoming electrophile (Br⁺) will preferentially add to the positions ortho (2- and 4-) and para (6-) to it. The 2-position is also meta to the hydroxymethyl group. Therefore, achieving high selectivity for the desired 2-bromo isomer over the 4- and 6-bromo isomers can be challenging and often results in a mixture of products, complicating purification and reducing the overall yield.

Route B: Reduction of 2-Bromo-3-methoxybenzoic Acid

An alternative and often more controlled strategy is to start with a precursor where the desired substitution pattern is already established, such as 2-bromo-3-methoxybenzoic acid, and then perform a functional group transformation.

Causality of Experimental Choices:

This approach circumvents the regioselectivity issues associated with the direct bromination of 3-methoxybenzyl alcohol. The synthesis of 2-bromo-3-methoxybenzoic acid can be achieved with high regioselectivity from commercially available precursors.[3] The subsequent reduction of the carboxylic acid to a primary alcohol is a well-established and high-yielding transformation, typically accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes.[4] This two-step sequence, while longer, often provides a purer product and a more reliable overall yield.

While the direct bromination of 3-methoxybenzyl alcohol appears more concise, the challenges in controlling regioselectivity make the reduction of 2-bromo-3-methoxybenzoic acid the superior and more trustworthy method for obtaining high-purity this compound. This guide will therefore focus on the detailed protocol for this preferred synthetic route.

Recommended Synthetic Pathway: From 2-Bromo-3-methoxybenzoic Acid to this compound

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound starting from 2-bromo-3-methoxybenzoic acid.

Visualizing the Workflow

Synthetic Workflow for this compound A Starting Material: 2-Bromo-3-methoxybenzoic Acid B Reaction: Reduction of Carboxylic Acid A->B Step 1 C Reagents: 1. Lithium Aluminum Hydride (LiAlH₄) 2. Anhydrous Tetrahydrofuran (THF) 3. Acidic Workup (e.g., aq. HCl) B->C Reagents & Conditions D Product: This compound B->D Yields E Purification: Column Chromatography D->E Step 2 F Final Product E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Bromo-3-methoxybenzoic Acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-3-methoxybenzoic acid≥98%Commercially Available
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFCommercially Available
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Ethyl acetateACS gradeCommercially Available
HexanesACS gradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a reflux condenser is assembled. The entire apparatus is maintained under a positive pressure of dry nitrogen.

  • Dissolution of Starting Material: To the flask, add 2-bromo-3-methoxybenzoic acid (5.0 g, 21.6 mmol) and anhydrous THF (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add lithium aluminum hydride (1.0 M solution in THF, 26.0 mL, 26.0 mmol, 1.2 equivalents) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Quenching the Reaction: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water (1 mL), followed by 15% aqueous sodium hydroxide (1 mL), and then water (3 mL) again (Fieser workup). A granular precipitate should form.

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF (3 x 20 mL). Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a white solid or a colorless oil. The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness: A Self-Validating System

The described protocol is designed to be a self-validating system. The progress of the reaction is monitored by TLC, allowing for real-time assessment of the conversion of the starting material to the product. The Fieser workup for quenching the LiAlH₄ is a well-established and safe procedure that facilitates the removal of aluminum salts. Finally, the purification by column chromatography ensures the isolation of the target compound in high purity, which can be verified by standard analytical techniques.

Conclusion

The synthesis of this compound is most reliably achieved through the reduction of 2-bromo-3-methoxybenzoic acid. This approach offers significant advantages in terms of regioselectivity and product purity over the direct bromination of 3-methoxybenzyl alcohol. The detailed protocol provided in this guide offers a robust and reproducible method for obtaining this valuable synthetic intermediate, empowering researchers and drug development professionals in their pursuit of novel molecular entities.

References

  • Huang, Q., et al. (2007). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Indian Academy of Sciences.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol.
  • Google Patents. (CN113024360A). Synthesis method of m-methoxy benzyl alcohol.
  • Supporting Information.
  • PubChem. 3-Methoxybenzyl alcohol.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Sciencemadness.org. (2016).
  • Google Patents. (CN112250562A). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Sigma-Aldrich. 3-Methoxybenzyl alcohol.
  • Journal of Chemical Education. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • BenchChem. (2025).
  • BenchChem. Synthesis routes of 4-Bromo-2-methoxybenzyl alcohol.
  • Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid.
  • Biosynth. 3-Methoxybenzyl alcohol.
  • ResearchGate. (2025). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
  • Google Patents. (CN101570473B). Method for synthesizing 3-methoxybenzaldehyde.
  • Chem-Impex. 3-Methoxybenzyl bromide.
  • Journal of the Chemical Society C. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
  • TCI AMERICA. 3-Bromo-2-methoxybenzoic Acid.
  • University of California, Irvine. The Grignard Reaction.
  • BenchChem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

Sources

"2-Bromo-3-methoxybenzyl alcohol reactivity profile"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Reactivity Profile of 2-Bromo-3-methoxybenzyl Alcohol For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile substituted aromatic alcohol that serves as a crucial building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the primary alcohol, the aryl bromide, and the electron-rich aromatic ring. The interplay between the electron-donating methoxy group and the electron-withdrawing, sterically influential bromo group dictates a unique reactivity profile. This guide provides an in-depth analysis of its core reactions, offering mechanistic insights and actionable protocols to empower researchers in leveraging this molecule for the synthesis of complex targets in pharmaceuticals, agrochemicals, and materials science.[1]

Physicochemical Properties & Safety

A foundational understanding of a reagent's properties and safety requirements is paramount for its effective and safe implementation in any synthetic workflow.

PropertyValueSource
Molecular Formula C₈H₉BrO₂[2]
Molecular Weight 217.06 g/mol
Appearance White to off-white solid[3]
Melting Point 72 - 77 °C[4]
Boiling Point 259 °C[4]
Solubility Soluble in common organic solvents (e.g., ethanol, ether, DMF). Sparingly soluble in water.[5]

Safety & Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[4]

Core Reactivity Profile

The synthetic utility of this compound is derived from its capacity to undergo a diverse range of chemical transformations at its distinct reactive sites.

Diagram: Key Reactive Sites

Caption: Major reactive centers of this compound.

Reactions at the Hydroxyl Group (-CH₂OH)

The primary alcohol moiety is a versatile handle for a variety of functional group interconversions.

2.1.1 Oxidation to Aldehyde and Carboxylic Acid

The selective oxidation of the benzylic alcohol to the corresponding aldehyde is a cornerstone transformation. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this purpose, minimizing over-oxidation. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions, will typically lead to the formation of 2-bromo-3-methoxybenzoic acid.[8][9]

A milder and increasingly popular alternative involves using reagents generated in situ, such as hypobromous acid from Oxone and a bromide salt.[10] This method often provides high selectivity for the aldehyde under ambient conditions.[10]

2.1.2 Etherification

The formation of benzyl ethers is readily achieved under standard Williamson ether synthesis conditions (a strong base like sodium hydride followed by an alkyl halide). More advanced, milder methods are also applicable. For instance, zeolite catalysts can facilitate the reaction between a benzyl alcohol and another alcohol.[11] Recent developments include alkoxyhydrosilane-mediated cross-etherifications, which proceed via a carbocation intermediate and offer good yields for unsymmetrical ethers.[12][13]

2.1.3 Esterification

Ester formation is a fundamental reaction for this substrate. The classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a reliable method.[14][15] For base-sensitive substrates, milder conditions using coupling agents (e.g., DCC/DMAP) are preferred. N-bromosuccinimide (NBS) has also been reported as an effective catalyst for the esterification of carboxylic acids with alcohols under neutral conditions.[16]

Palladium-Catalyzed Cross-Coupling at the Aryl Bromide (C-Br)

The aryl bromide is arguably the most powerful functional group on the molecule for constructing carbon-carbon and carbon-heteroatom bonds, which is critical in drug discovery.[1][17]

2.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[18] It involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a base.[19][20] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners.[21] The reaction is tolerant of many functional groups, including the unprotected alcohol on the substrate.[18][22]

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd2 Ar-Pd(II)L₂(Br) add->pd2 trans Transmetalation pd2->trans pd2_r Ar-Pd(II)L₂(R) trans->pd2_r elim Reductive Elimination pd2_r->elim elim->pd0 Catalyst Regeneration product Ar-R elim->product arbr 2-Bromo-3-methoxy- benzyl alcohol (Ar-Br) arbr->add boronic R-B(OH)₂ + Base boronic->trans

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

2.2.2 Other Cross-Coupling Reactions

Beyond the Suzuki coupling, the aryl bromide can participate in a host of other valuable transformations:

  • Sonogashira Coupling: For the synthesis of aryl alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Heck Coupling: For C-C bond formation with alkenes.

  • Stille Coupling: Using organotin reagents.

The principles for these reactions are similar, relying on a palladium (or sometimes copper) catalyst to couple the aryl bromide with a suitable nucleophilic partner.

Reactions on the Aromatic Ring

The directing effects of the substituents on the ring (-Br at C2, -OCH₃ at C3) influence the regioselectivity of electrophilic aromatic substitution (EAS). The methoxy group is a strong activating, ortho-para director, while the bromine is a deactivating, ortho-para director. The combined effect suggests that further substitution is likely to be challenging and may lead to mixtures of products. The most probable sites for electrophilic attack would be C4 and C6, influenced by both steric and electronic factors.

Applications in Synthesis

This compound is not merely a chemical curiosity; it is a key intermediate in the synthesis of high-value molecules. Its derivatives are found in various biologically active compounds. For instance, the core structure is related to intermediates used in the synthesis of pharmaceuticals and agrochemicals.[1][5] The ability to sequentially or orthogonally react at the alcohol and the bromide positions allows for the efficient construction of complex molecular architectures.

Experimental Protocols

The following protocols are illustrative examples designed to be self-validating and reproducible.

Protocol 1: Oxidation to 2-Bromo-3-methoxybenzaldehyde using Oxone/NaBr

This procedure is adapted from methodologies employing Oxone for the mild oxidation of benzylic alcohols.[10]

Workflow Diagram:

Oxidation_Workflow start Dissolve Substrate & NaBr in aq. CH₃CN add_oxone Add Oxone portion-wise start->add_oxone react Stir at RT (Monitor by TLC) add_oxone->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Extract with EtOAc or Ether quench->extract finish Dry, Filter, Concentrate & Purify extract->finish

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Chemical Identity and Hazard Profile

2-Bromo-3-methoxybenzyl alcohol (CAS No. 113776-74-8) is a substituted benzyl alcohol. Its reactivity and toxicological profile are dictated by the interplay of the benzyl alcohol core, the bromine substituent, and the methoxy group.

Structural Analogue Hazard Assessment:

Based on the safety data sheets of closely related compounds such as 4-Bromo-2-methoxybenzyl alcohol, 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol, and various methoxybenzyl alcohols, a GHS classification for this compound can be extrapolated. The primary hazards are anticipated to be:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Physical and Chemical Properties (Predicted):

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₈H₉BrO₂PubChem
Molecular Weight 217.06 g/mol PubChem
Appearance Likely a solid at room temperatureBased on isomers like 2-Bromobenzyl alcohol (mp 78-80 °C)
Boiling Point > 200 °CBased on related benzyl alcohols
Solubility Soluble in organic solvents; sparingly soluble in waterGeneral property of benzyl alcohols

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls:

  • Fume Hood: All handling of solid and dissolved this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[4]

Personal Protective Equipment (PPE) Protocol:

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure being undertaken.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[5]Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Eye Protection Safety goggles with side shields or a face shield.[4]Protects against splashes and airborne particles.
Skin and Body Protection A lab coat, fully buttoned. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection Generally not required when handling small quantities in a fume hood. If aerosols or dust are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[4]Protects against inhalation of potentially irritating or harmful vapors and dust.

Diagram: PPE Protocol for Handling this compound

PPE_Protocol cluster_ppe Personal Protective Equipment cluster_handling Handling Scenarios Lab Coat Lab Coat Gloves (Nitrile) Gloves (Nitrile) Safety Goggles Safety Goggles Respirator (Optional) Respirator (Optional) Small Scale (in fume hood) Small Scale (in fume hood) Small Scale (in fume hood)->Lab Coat Small Scale (in fume hood)->Gloves (Nitrile) Small Scale (in fume hood)->Safety Goggles Large Scale / Spills Large Scale / Spills Large Scale / Spills->Lab Coat Large Scale / Spills->Gloves (Nitrile) Large Scale / Spills->Safety Goggles Large Scale / Spills->Respirator (Optional) Assess Risk

Caption: Recommended PPE based on handling scenario.

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of the compound.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • When not in use, keep containers tightly closed.[3]

  • Avoid contact with strong oxidizing agents, as this may lead to vigorous reactions.[3]

  • Take precautionary measures against static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

  • Store away from incompatible materials, particularly strong oxidizing agents.[3]

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

Section 4: First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety department.

    • If safe to do so, contain the spill to prevent it from entering drains or waterways.

Section 5: Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste this compound and contaminated materials should be placed in a labeled, sealed container.

  • Do not dispose of this chemical down the drain.

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Diagram: Emergency Response Workflow

Emergency_Response cluster_exposure Exposure Event cluster_spill Spill Event Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Skin/Eye Contact Skin/Eye Contact Flush with Water (15 min) Flush with Water (15 min) Skin/Eye Contact->Flush with Water (15 min) Ingestion Ingestion Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Small Spill Small Spill Wear PPE Wear PPE Small Spill->Wear PPE Large Spill Large Spill Evacuate Area Evacuate Area Large Spill->Evacuate Area Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Rinse Mouth->Seek Medical Attention Absorb with Inert Material Absorb with Inert Material Wear PPE->Absorb with Inert Material Collect for Disposal Collect for Disposal Absorb with Inert Material->Collect for Disposal Contact EHS Contact EHS Evacuate Area->Contact EHS Contain Spill (if safe) Contain Spill (if safe) Contact EHS->Contain Spill (if safe)

Caption: Workflow for responding to exposure and spill incidents.

Section 6: Conclusion

While this compound presents a manageable hazard profile, its safe use is contingent upon a thorough understanding of its potential risks and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this valuable building block into their synthetic endeavors, fostering a culture of safety and scientific excellence in the laboratory.

References

  • 3M. Safety Data Sheet.[Link]

  • Qiji Chemical. Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns.[Link]

  • Oxford Academic. Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke.[Link]

  • YouTube. Bromination safety.[Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxybenzyl alcohol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxybenzyl alcohol, with the CAS number 199436-55-0, is a substituted aromatic alcohol that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry.[1][2][3] Its unique trifunctional substitution pattern—a bromine atom, a methoxy group, and a hydroxymethyl group on the benzene ring—offers a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, its physicochemical and spectroscopic properties, and its applications in the field of drug development.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, typically with a purity of 97% or higher. The compound is generally supplied as a solid at room temperature.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich97%Inquire for details
Aurum Pharmatech97.00%Inquire for details
CymitQuimica97%100mg, 250mg, 500mg, 1g
MySkinRecipes97%Inquire for details

It is advisable to contact the suppliers directly for the most current pricing and availability information.

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction 3-Methoxybenzoic_acid 3-Methoxybenzoic Acid Brominating_agent N-Bromosuccinimide (NBS) Sulfuric Acid 3-Methoxybenzoic_acid->Brominating_agent 2-Bromo-3-methoxybenzoic_acid 2-Bromo-3-methoxybenzoic Acid Brominating_agent->2-Bromo-3-methoxybenzoic_acid Electrophilic Aromatic Substitution Reducing_agent Lithium Aluminum Hydride (LiAlH4) THF 2-Bromo-3-methoxybenzoic_acid->Reducing_agent 2-Bromo-3-methoxybenzyl_alcohol This compound Reducing_agent->2-Bromo-3-methoxybenzyl_alcohol Carboxylic Acid Reduction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-3-methoxybenzoic Acid

This procedure is adapted from the bromination of similar aromatic carboxylic acids.

  • Materials:

    • 3-Methoxybenzoic acid

    • N-Bromosuccinimide (NBS)

    • Concentrated sulfuric acid

    • Dichloromethane (CH2Cl2)

    • Ice water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 equivalent) in dichloromethane.

    • Carefully add concentrated sulfuric acid to the solution while stirring.

    • Cool the mixture in an ice bath and add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the reaction mixture into ice water to quench the reaction.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield 2-Bromo-3-methoxybenzoic acid.

Step 2: Synthesis of this compound

This reduction is a standard transformation of a carboxylic acid to a primary alcohol.

  • Materials:

    • 2-Bromo-3-methoxybenzoic acid

    • Lithium aluminum hydride (LiAlH4)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous solution of sodium sulfate (Na2SO4)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-Bromo-3-methoxybenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

    • Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the product by silica gel column chromatography.

Physicochemical and Spectroscopic Properties

The exact physicochemical properties of this compound are not extensively documented. However, based on its structure and data from analogous compounds, the following properties can be expected.

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Expected)4-Bromo-2-methoxybenzyl alcohol[7]3-Methoxybenzyl alcohol[8][9]
CAS Number 199436-55-017102-63-56971-51-3
Molecular Formula C₈H₉BrO₂C₈H₉BrO₂C₈H₁₀O₂
Molecular Weight 217.06 g/mol 217.06 g/mol 138.16 g/mol
Appearance SolidSolidColorless to light yellow liquid
Melting Point Not reported66-70 °CNot applicable
Boiling Point Not reportedNot reported~250 °C at 723 mmHg
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate)Soluble in common organic solventsSoluble in common organic solvents
Spectroscopic Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques.[10]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the methoxy protons. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 6.5-7.5 ppm). The methylene protons (CH₂OH) will likely appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton (OH) will be a broad singlet, and its chemical shift can vary depending on the concentration and solvent. The methoxy group protons (OCH₃) will be a sharp singlet around δ 3.8-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the hydroxymethyl group is expected around δ 60-65 ppm. The methoxy carbon will be around δ 55-60 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[11][12][13][14] A strong C-O stretching vibration will be observed around 1000-1250 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic ring will be seen above 3000 cm⁻¹, and for the CH₂ and CH₃ groups just below 3000 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.[15] Fragmentation patterns will likely involve the loss of the hydroxymethyl group, water, and other characteristic cleavages of the benzyl alcohol structure.

Applications in Drug Development and Medicinal Chemistry

Substituted benzyl alcohols are fundamental building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[16][17][18][] The presence of multiple functional groups in this compound allows for its strategic incorporation into complex molecular scaffolds.

Applications cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates cluster_applications Potential Therapeutic Areas Start This compound Oxidation Oxidation Start->Oxidation Etherification Etherification Start->Etherification Esterification Esterification Start->Esterification CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) Start->CrossCoupling Aldehyde 2-Bromo-3-methoxybenzaldehyde Oxidation->Aldehyde Ether Substituted Benzyl Ethers Etherification->Ether Ester Substituted Benzyl Esters Esterification->Ester Biaryl Biaryl Compounds CrossCoupling->Biaryl Oncology Oncology Aldehyde->Oncology CNS_Disorders CNS Disorders Ether->CNS_Disorders Inflammatory_Diseases Inflammatory Diseases Ester->Inflammatory_Diseases Biaryl->Oncology

Caption: Synthetic utility of this compound in generating diverse chemical intermediates for drug discovery.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, which are versatile functional groups for further elaboration.[4] It can also undergo etherification or esterification to introduce a variety of substituents. The bromine atom is particularly useful for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern pharmaceutical synthesis. The methoxy group can influence the electronic properties of the aromatic ring and can also serve as a handle for demethylation to reveal a phenol, providing another point for diversification.

The combination of these features makes this compound a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. While a dedicated synthetic procedure is not widely published, a robust and reliable synthesis can be achieved through established chemical transformations. Its unique combination of functional groups provides multiple avenues for the construction of complex and diverse molecular architectures, making it a valuable tool for medicinal chemists in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively source, synthesize, and utilize this important chemical intermediate in their research endeavors.

References

Please note that the following list is a compilation of sources that provide context and information for the synthesis and properties of this compound and related compounds.

  • Current time information in Singapore. (n.d.).
  • Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Experimental Procedures Alkyl Alcohol to Alkyl Bromide. (2020, April 2). Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). (n.d.). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Supplementary Information - Beilstein Journals. (n.d.). Retrieved from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Retrieved from [Link]

  • 2-Methoxybenzyl alcohol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437 - PubChem. (n.d.). Retrieved from [Link]

  • FTIR spectrum of 2-Bromobenzyl alcohol | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-3-methoxybenzyl alcohol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (n.d.). Retrieved from [Link]

  • alkyl and alkylene bromides - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 21). Retrieved from [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-3-methoxybenzyl alcohol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 3-Methoxybenzyl alcohol - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxybenzyl Alcohol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

2-Bromo-3-methoxybenzyl alcohol, with the CAS number 199436-55-0, is a substituted aromatic alcohol that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive benzylic hydroxyl group and a strategically positioned bromine atom on the phenyl ring, offers multiple avenues for chemical modification. This unique combination of functional groups makes it a valuable precursor for the construction of novel pharmaceutical agents and other fine chemicals. The methoxy group further modulates the electronic properties of the aromatic ring, influencing its reactivity and the characteristics of its derivatives.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and key applications. The information presented herein is curated to support researchers and drug development professionals in leveraging this compound for their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties of this compound is provided in the table below. While experimentally determined spectroscopic data is not widely available in public databases, a predicted profile based on the analysis of structurally similar compounds is presented to guide characterization efforts.

PropertyValue
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol [1]
CAS Number 199436-55-0[1][2][3][4]
Appearance Expected to be a solid or oil
Predicted ¹H NMR (CDCl₃, 400 MHz) δ ~7.3-7.0 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~3.9 (s, 3H, -OCH₃), ~2.0 (br s, 1H, -OH)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ ~156 (Ar-C-O), ~140 (Ar-C-CH₂OH), ~128 (Ar-CH), ~122 (Ar-CH), ~115 (Ar-C-Br), ~110 (Ar-CH), ~64 (-CH₂OH), ~56 (-OCH₃)

Synthesis of this compound

The most direct and widely practiced method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. Therefore, the primary route to this compound involves the reduction of 2-bromo-3-methoxybenzaldehyde. This precursor can be synthesized from commercially available starting materials.

Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_0 Synthesis of 2-Bromo-3-methoxybenzaldehyde cluster_1 Reduction to this compound 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Bromination Bromination 3-Methoxybenzaldehyde->Bromination Br₂, Lewis Acid 2-Bromo-3-methoxybenzaldehyde 2-Bromo-3-methoxybenzaldehyde Bromination->2-Bromo-3-methoxybenzaldehyde Purification Reduction Reduction 2-Bromo-3-methoxybenzaldehyde->Reduction NaBH₄ or LiAlH₄ This compound This compound Reduction->this compound Work-up & Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Bromo-3-methoxybenzaldehyde

This protocol describes a general procedure for the reduction of 2-bromo-3-methoxybenzaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent.[2][5][6][7]

Materials:

  • 2-Bromo-3-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-bromo-3-methoxybenzaldehyde (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Reducing Agent: Add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases.

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the aqueous residue, add dichloromethane to extract the product. Perform the extraction three times.

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is chosen for its selectivity in reducing aldehydes and ketones without affecting other functional groups like esters or amides.[2] It is also safer and easier to handle than more potent reducing agents like lithium aluminum hydride (LiAlH₄).[8]

  • Solvent: Methanol or ethanol are good solvents for both the aldehyde and NaBH₄, and they also act as a proton source during the work-up.

  • Temperature Control: The initial cooling and portion-wise addition of NaBH₄ are crucial to control the exothermic reaction and prevent side reactions.

  • Aqueous Work-up: The acidic quench destroys any unreacted NaBH₄ and protonates the intermediate alkoxide to form the final alcohol. The subsequent washes with NaHCO₃ and brine remove acidic and aqueous impurities.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional molecule, offering two primary sites for chemical transformations: the hydroxyl group and the carbon-bromine bond.

Reactions at the Hydroxyl Group

The benzylic alcohol functionality can undergo a variety of common transformations:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-bromo-3-methoxybenzaldehyde, using a range of oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane or a TEMPO-catalyzed oxidation.[9]

  • Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis by deprotonation with a base (e.g., NaH) followed by reaction with an alkyl halide.

  • Esterification: Reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine, will yield the corresponding esters.

Reactions at the Carbon-Bromine Bond

The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of a new aryl or vinyl group at the 2-position.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to form a new carbon-carbon bond.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with an amine in the presence of a palladium catalyst and a suitable ligand.

Logical Relationship of Functional Group Transformations

Reactivity cluster_OH Reactions at -OH cluster_Br Reactions at C-Br Start This compound Aldehyde 2-Bromo-3-methoxybenzaldehyde Start->Aldehyde Oxidation (PCC, TEMPO) Ether Benzyl Ether Derivative Start->Ether Williamson Ether Synthesis Ester Benzyl Ester Derivative Start->Ester Esterification Suzuki Biaryl Derivative Start->Suzuki Suzuki Coupling Heck Styrenyl Derivative Start->Heck Heck Coupling Buchwald Aniline Derivative Start->Buchwald Buchwald-Hartwig Amination

Caption: Key synthetic transformations of this compound.

Role in Drug Development and Medicinal Chemistry

Halogenated and methoxy-substituted aromatic compounds are prevalent motifs in many biologically active molecules. The bromine atom can act as a "heavy atom" to enhance binding affinity to target proteins through halogen bonding and can also serve as a site for further synthetic elaboration.[10] Methoxy groups are known to influence the metabolic stability and pharmacokinetic properties of drug candidates.

While specific examples of marketed drugs derived directly from this compound are not readily found in the literature, its structural motifs are present in various classes of therapeutic agents. Its utility lies in its role as a key intermediate, allowing for the systematic modification of molecular scaffolds to optimize biological activity, selectivity, and drug-like properties. For instance, related methoxybenzyl alcohol derivatives are used in the synthesis of compounds with potential applications in treating a range of diseases.[3]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be reliably achieved through the reduction of the corresponding benzaldehyde. Its dual functionality allows for a wide array of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. For researchers and professionals in drug development, this compound represents a strategic intermediate for the creation of novel compounds with potential therapeutic applications.

References

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. The Royal Society of Chemistry. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. 2023-02-03. [Link]

  • Synthesis of 2-bromo-3-benzyloxybenzaldehyde. PrepChem.com. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. 2020-07-01. [Link]

  • This compound. CAS:199436-55-0. 北京欣恒研科技有限公司. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. 2011-08-12. [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. 2016-02-26. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega - ACS Publications. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. 2016-02-10. [Link]

  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. National Center for Biotechnology Information. [Link]

  • Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. [Link]

  • 2-Bromo-3-methoxybenzaldehyde. C8H7BrO2. CID 11810263. PubChem. [Link]

  • Synthesis of m-methoxybenzyl alcohol. PrepChem.com. [Link]

  • Pentane, 2-bromo-3-methoxy, threo. C6H13BrO. CID 6430985. PubChem. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction as applied to the sterically hindered and electronically nuanced substrate, 2-bromo-3-methoxybenzyl alcohol. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's mechanics, empowering researchers to optimize conditions, troubleshoot challenges, and adapt the protocols for their specific synthetic needs.

Introduction: Navigating the Challenges of a Substituted Benzyl Alcohol

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate.[2][3]

This compound presents a unique set of challenges and opportunities in this context. The presence of an ortho-bromo substituent introduces significant steric hindrance around the reaction center, which can impede the crucial oxidative addition step of the catalytic cycle.[4][5][6][7][8][9][10] Furthermore, the electron-donating methoxy group at the meta position can influence the electronic properties of the aryl bromide, potentially slowing down the oxidative addition.[11] Finally, the free hydroxyl group of the benzyl alcohol moiety requires careful consideration of the chosen base to avoid unwanted side reactions.

Despite these challenges, the successful coupling of this substrate opens doors to a diverse array of biaryl methanol derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This guide will provide the foundational knowledge and practical protocols to navigate these complexities and achieve successful Suzuki coupling outcomes.

Understanding the Catalytic Cycle: A Three-Step Dance

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] A fundamental understanding of these steps is critical for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with sterically hindered or electron-rich aryl halides.[11]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.[3]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X 2-Bromo-3-methoxy- benzyl alcohol Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2 caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Parameters: A Multi-faceted Approach

The success of a Suzuki coupling with a challenging substrate like this compound hinges on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

The choice of palladium source and, more critically, the phosphine ligand is paramount. For sterically hindered substrates, bulky and electron-rich ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[4][5][7][8]

Catalyst/PrecatalystLigandKey Characteristics
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, often effective for simple couplings. May be less effective for hindered substrates.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphines that are highly effective for challenging couplings, including those with aryl chlorides and sterically hindered substrates.[12]
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferroceneA robust and versatile catalyst system suitable for a wide range of substrates.[13]
PEPPSI™-type catalystsN-Heterocyclic Carbenes (NHCs)Offer high stability and activity, particularly for sterically demanding couplings.[7]
The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling. It activates the boronic acid for transmetalation and can influence the overall catalytic activity.[3] For substrates containing a hydroxyl group, a moderately strong, non-nucleophilic base is often preferred to avoid deprotonation and potential side reactions.

BaseStrengthComments
K₂CO₃ / Na₂CO₃ModerateCommonly used, effective, and generally compatible with alcohol functionalities.
Cs₂CO₃StrongOften enhances reaction rates and yields, particularly in challenging couplings.[13]
K₃PO₄StrongA highly effective base for many Suzuki reactions, but its basicity should be considered with the alcohol present.
KFMildCan be used to avoid cleavage of base-labile groups like esters.[14]
Solvent Systems: More Than Just a Medium

The solvent system must solubilize all reaction components and can significantly impact the reaction rate and outcome. A mixture of an organic solvent and water is commonly employed, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.

Solvent SystemProperties
Toluene / H₂OA common and effective combination for a wide range of Suzuki couplings.
1,4-Dioxane / H₂OAnother widely used system, often providing good results.
THF / H₂OA good choice, though care must be taken to use peroxide-free THF.
DMF or AcetonitrilePolar aprotic solvents that can be effective, but may lead to different selectivities in some cases.[14]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Figure 2: General Experimental Workflow.
Procedure
  • Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Use a fresh batch of catalyst and high-purity, dry solvents and bases.[15] Increase the reaction temperature. Consider a more active ligand system (e.g., a Buchwald ligand).
Dehalogenation of Starting Material Presence of a hydride source (e.g., from solvent or base).Use high-purity, anhydrous solvents. Screen alternative, non-hydridic bases.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas all solvents and maintain a strict inert atmosphere.[15] Consider using a different base or solvent system to promote transmetalation.
Complex Mixture of Products Side reactions involving the benzyl alcohol.Use a milder base to minimize deprotonation of the alcohol. Protect the alcohol group as a silyl ether or other suitable protecting group if necessary.

Conclusion

The Suzuki-Miyaura coupling of this compound, while presenting steric and electronic challenges, is a highly achievable and valuable transformation. By understanding the underlying principles of the catalytic cycle and systematically optimizing the reaction parameters—particularly the choice of a bulky, electron-rich ligand and a compatible base—researchers can successfully synthesize a wide range of functionalized biaryl methanol derivatives. This guide provides the necessary framework for achieving these synthetic goals, empowering further innovation in drug discovery and materials science.

References

  • Molander, G. A., & Trice, S. L. J. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACD/Labs. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Tanaka, H., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • RSC Publishing. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Tanaka, H., et al. (2021). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • Yin, J., & Rainka, M. P. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • RSC Publishing. (2018). Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates. Chemical Communications. [Link]

  • ResearchGate. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • RSC Publishing. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • ResearchGate. (2015). Alcoholic solvent-assisted ligand-free room temperature Suzuki-Miyauracross-coupling reaction: Alcoholic solvent-assisted Suzuki-Miyaura reaction. Retrieved from [Link]

  • ACS Publications. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Organic Letters. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Substituted Aminobenzyl Alcohols

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for medicinal chemists and drug development professionals.[4]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of a challenging substrate: 2-Bromo-3-methoxybenzyl alcohol. The target molecule, 2-amino-3-methoxybenzyl alcohol, presents a unique synthetic puzzle due to the electronic and steric environment of the aryl bromide and the presence of a reactive primary benzyl alcohol. The electron-donating methoxy group and the potentially coordinating ortho-hydroxymethyl group can significantly influence the reaction's outcome.

These application notes are designed to provide researchers with a detailed understanding of the mechanistic nuances, a robust experimental protocol, and practical guidance on troubleshooting and purification, ensuring a higher probability of success in synthesizing this valuable building block.

The Mechanistic Heart of the Reaction: A Step-by-Step Look at the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-rich nature of the substrate, due to the methoxy group, can modulate the rate of this step.

  • Amine Coordination and Deprotonation: The amine nucleophile (in this case, an ammonia surrogate) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without causing unwanted side reactions with the benzyl alcohol.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands are known to facilitate this step.[3]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord RNH₂ PdII_Amine [Ar-Pd(II)L_n(H₂NR)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n-NHR Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Ar-NHR Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Assemble and dry glassware B 2. Add solids under inert atmosphere: - this compound - Pd₂(dba)₃ - XPhos - NaO-t-Bu A->B C 3. Add benzophenone imine and anhydrous toluene B->C D 4. Heat the reaction mixture (e.g., 100 °C) with stirring C->D E 5. Monitor reaction progress by TLC or LC-MS D->E F 6. Cool to room temperature and quench E->F G 7. Aqueous work-up (hydrolysis of imine) F->G H 8. Extraction with organic solvent G->H I 9. Dry and concentrate the organic phase H->I J 10. Purify by column chromatography I->J

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.) and the amine source (e.g., benzophenone imine, 1.2-1.5 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with water. If benzophenone imine was used, an acidic aqueous workup (e.g., with 1 M HCl) will be necessary to hydrolyze the resulting imine to the primary amine.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine. Due to the amphipathic nature of the product, adjusting the pH of the aqueous layer to be basic (pH > 10) before extraction can improve the recovery of the product in the organic phase. [5]8. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. To prevent tailing of the amine on the silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. [5]

Characterization of 2-amino-3-methoxybenzyl alcohol

The purified product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light gray solid.

  • Molecular Formula: C₈H₁₁NO₂ [6]* Molecular Weight: 153.18 g/mol [6]* Melting Point: 38 °C [7]

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or ligand- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is thoroughly dried and use anhydrous solvents.- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LHMDS, K₃PO₄).
Formation of side products (e.g., hydrodehalogenation) - Competing reaction pathway- Inefficient reductive elimination- Use a bulkier ligand to favor reductive elimination over other pathways.- Optimize the reaction temperature; sometimes a lower temperature can improve selectivity.
Low isolated yield after work-up - Incomplete extraction of the product- Product loss during chromatography- Adjust the pH of the aqueous layer to >10 during extraction to ensure the amine is in its free base form.<[5]br>- Use a modified eluent for chromatography (e.g., with 0.1-1% triethylamine) to minimize tailing. [5]
O-arylation of the benzyl alcohol - The alkoxide formed from the benzyl alcohol competes with the amine as a nucleophile.- Use a milder base that is less likely to deprotonate the benzyl alcohol.- Consider protecting the alcohol group as a silyl ether, which can be easily removed after the amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet feasible transformation that provides access to a valuable synthetic intermediate. Success hinges on the careful selection of a suitable catalytic system, particularly a bulky biarylphosphine ligand, and an appropriate base to facilitate the C-N bond formation while tolerating the free hydroxyl group. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to optimize this reaction and apply it to their synthetic endeavors in drug discovery and materials science.

References

  • ChemicalBook. 2-AMINO-3-METHYLBENZYL ALCOHOL. (2025).
  • ChemBK. 2-Amino-3-methoxybenzyl Alcohol.
  • ACS GCI Pharmaceutical Roundtable.
  • YouTube.
  • PubChem. (2-Amino-3-methoxyphenyl)methanol.
  • Wikipedia.
  • YouTube.
  • YouTube.
  • Chemistry LibreTexts.
  • PubChem. 2-Amino-3-methoxybenzoic acid.
  • Sci-Hub.
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025).
  • ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig....
  • K. C. Nicolaou, et al. Protecting Groups.
  • BLD Pharm. 2-Amino-3-methoxybenzaldehyde.
  • ResearchGate. ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2025).
  • ResearchGate. Palladium-catalyzed reaction of benzyl alcohol with 2-aminobenzamide.
  • PrepChem.com.
  • BenchChem. Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
  • Chemical Communications (RSC Publishing).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols.
  • Wikipedia. Strychnine total synthesis.
  • Semantic Scholar. Direct substitution of benzylic alcohols with electron-deficient benzenethiols viaπ-benzylpalladium(ii)
  • ResearchGate. Reactivity of substituted 1°/2°/3° benzyl alcohols a.
  • ResearchGate. The reactions of other alcohols and amines.
  • Sci-Hub. Oxidation of benzyl alcohol using supported gold–palladium nanoparticles.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

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For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-3-methoxybenzyl alcohol as a key substrate. Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] This guide delves into the mechanistic underpinnings of several key coupling reactions, offers detailed, field-tested protocols for their execution, and provides insights into troubleshooting common experimental challenges. The methodologies presented herein are designed to be robust and adaptable, serving as a valuable resource for researchers engaged in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science.[2] The derivatives of 3-methoxybenzyl alcohol, for instance, are valuable intermediates in the synthesis of various pharmaceuticals and fragrances.[3]

Introduction: The Strategic Importance of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions provide a powerful and versatile platform for the construction of C-C and C-N bonds, which form the backbone of a vast array of organic molecules, from life-saving pharmaceuticals to advanced organic materials.[2][5]

The substrate at the heart of this guide, this compound, presents a unique combination of structural features:

  • An Aryl Bromide: The bromine atom serves as an excellent leaving group, readily participating in the oxidative addition step of the catalytic cycle. The general reactivity trend for aryl halides is I > OTf ≈ Br > Cl.[6]

  • An Ortho-Substituent: The methoxy group at the 3-position and the benzyl alcohol at the 2-position introduce steric and electronic factors that can influence reaction kinetics and selectivity.

  • A Benzylic Alcohol: This functional group offers a handle for further synthetic transformations and can also influence the reactivity of the molecule.

Understanding how to effectively engage this substrate in various cross-coupling reactions opens the door to a diverse range of complex molecular architectures. This guide will focus on three of the most impactful palladium-catalyzed reactions: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Heck Reaction.

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

A deep understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. While the specifics can vary, most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.[7][8][9]

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[4][10] The reaction is catalyzed by a palladium complex and requires a base.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R' (Ln) ArPdX->ArPdR R'-B(OR)2, Base Transmetalation Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product ArX Ar-X Boronic R'-B(OR)2 Base Base

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[8][11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.[4] The base plays a crucial role in activating the organoboron species.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4][11]

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[2]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAmide Ar-Pd(II)-NR'R'' (Ln) ArPdX->ArPdAmide HNR'R'', Base AmineCoord Amine Coordination & Deprotonation ArPdAmide->Pd0 Product Ar-NR'R'' ArPdAmide->Product ArX Ar-X Amine HNR'R'' Base Base

Figure 2. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The mechanism is similar to the Suzuki coupling, with the key difference being the nature of the nucleophile.[2] After oxidative addition, the amine coordinates to the palladium center and is deprotonated by the base to form a palladium amide complex. Reductive elimination then furnishes the desired arylamine product.[2]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The reagents and solvents used in these protocols are flammable and/or toxic. Handle with care.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Microwave-assisted Suzuki reactions of arylboronic acids with benzyl halides have been reported to produce diaryl methane derivatives in good to high yields.[12]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Phenylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)99.98% trace metals basisCommercially Available
SPhos≥98%Commercially Available
Potassium phosphate (K₃PO₄)≥98%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
WaterDegassed, deionizedIn-house
Experimental Procedure
  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the catalyst premix to the Schlenk tube via syringe, followed by an additional 3 mL of toluene and 0.5 mL of degassed water.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylmethane product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Morpholine≥99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent gradeCommercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Experimental Procedure
  • To a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv) in toluene (5 mL).

  • Add the substrate solution to the Schlenk tube, followed by morpholine (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired arylamine product.

Troubleshooting and Considerations

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened or purified reagents and solvents. Consider a different palladium precursor or ligand.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate baseThe choice of base is critical. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, NaOtBu or K₂CO₃ are common choices.
Formation of side products Homocoupling of the boronic acid (Suzuki)Use a lower catalyst loading or a different ligand. Ensure slow addition of the boronic acid.
Hydrodehalogenation of the aryl bromideThis can be caused by β-hydride elimination. A change in ligand or solvent may be necessary.
Decomposition of starting materialThe substrate may be sensitive to the reaction conditions. Consider a lower temperature or a milder base.
Difficulty in product purification Residual palladium catalystTreat the crude product with a palladium scavenger.
Co-elution with byproductsOptimize the column chromatography conditions (different eluent system, gradient).

Applications in Drug Development and Materials Science

The products derived from the cross-coupling of this compound are valuable scaffolds in medicinal chemistry and materials science. The diarylmethane and arylamine moieties are present in a wide range of biologically active compounds and functional materials. For example, diarylmethanes are key structural components in various polymers and dyes.[13] The ability to readily synthesize a library of analogs through these robust coupling protocols can significantly accelerate the drug discovery and material design processes.

Conclusion

This application note has provided a detailed overview of palladium-catalyzed cross-coupling reactions with this compound. By understanding the underlying mechanisms and following the optimized protocols, researchers can confidently utilize this versatile substrate to construct complex molecular architectures. The troubleshooting guide offers practical solutions to common experimental challenges, further empowering scientists to achieve their synthetic goals.

References

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 48(15), 2642-2661. Available from: [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • OpenOChem Learn. Stille Coupling. Available from: [Link]

  • ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Myers, A. The Stille Reaction. Chem 115. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • National Center for Biotechnology Information. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Available from: [Link]

  • ACS Publications. Palladium-catalyzed coupling of tetraorganotin compounds with aryl and benzyl halides. Synthetic utility and mechanism. Journal of the American Chemical Society. Available from: [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available from: [Link]

  • Royal Society of Chemistry. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • Royal Society of Chemistry. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. Available from: [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available from: [Link]

  • National Center for Biotechnology Information. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Available from: [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • ACS Publications. Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. The Journal of Organic Chemistry. Available from: [Link]

  • SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. Available from: [Link]

  • MDPI. Palladium Catalysts for Cross-Coupling Reaction. Available from: [Link]

  • MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Available from: [Link]

Sources

Application Notes and Protocols for 2-Bromo-3-methoxybenzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. The substituted benzyl alcohol framework serves as a cornerstone in the construction of a diverse array of pharmacologically active compounds. Among these, 2-Bromo-3-methoxybenzyl alcohol emerges as a particularly valuable and versatile building block. Its unique trifunctional nature—a reactive benzylic alcohol, a strategically positioned bromine atom for cross-coupling reactions, and a methoxy group to modulate physicochemical properties—offers a powerful toolkit for the medicinal chemist.

The methoxy substituent is a common feature in many natural product-derived and synthetic drugs, influencing ligand-target binding, metabolic stability, and overall pharmacokinetic profiles.[1][2] The bromine atom, on the other hand, not only serves as a handle for introducing molecular complexity via cross-coupling reactions but can also enhance ligand-receptor interactions and block sites of metabolic oxidation, thereby improving a drug's half-life.[3]

This technical guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its key synthetic transformations, providing detailed, field-proven protocols for its application in the synthesis of advanced intermediates and potential drug candidates. The causality behind experimental choices and the inherent logic of the presented protocols are emphasized to ensure both scientific integrity and practical reproducibility.

Key Synthetic Applications and Strategic Value

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The benzylic alcohol can be readily transformed into ethers or oxidized to the corresponding aldehyde, while the aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Logical Workflow for Synthetic Elaboration

The following diagram illustrates a logical workflow for the utilization of this compound in a synthetic campaign, highlighting the key transformations that unlock its potential.

G A This compound B O-Alkylation (Etherification) (e.g., Williamson Ether Synthesis) A->B Introduce R' group C Oxidation to Aldehyde (e.g., with PCC or TEMPO) A->C Access aldehyde D Suzuki Coupling (with Boronic Acids/Esters) A->D Form C-C bond E Substituted Benzyl Ethers B->E F 2-Bromo-3-methoxybenzaldehyde C->F G Biaryl Methanols D->G H Further Functionalization (e.g., Reductive Amination) F->H I Synthesis of Quinolines and other Heterocycles F->I J Oxidation to Biaryl Aldehydes G->J

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for critical steps to ensure successful execution.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[4][5] This protocol details the O-alkylation of this compound, a key step in introducing a variety of side chains.

Reaction Scheme:

(Illustrative scheme)

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent GradeStandard Supplier
Alkyl halide (e.g., benzyl bromide, ethyl iodide)Reagent GradeStandard Supplier
Anhydrous N,N-Dimethylformamide (DMF)DriSolv® or equivalentStandard Supplier
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeStandard Supplier
Diethyl ether (Et₂O)AnhydrousStandard Supplier
Brine (saturated aqueous NaCl)ACS GradeStandard Supplier
Anhydrous magnesium sulfate (MgSO₄)ACS GradeStandard Supplier

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the alcohol in anhydrous DMF (approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: The use of a strong base like NaH is necessary to deprotonate the alcohol to form the more nucleophilic alkoxide.[6] The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Trustworthiness Check: The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates a successful reaction.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude ether by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Oxidation to 2-Bromo-3-methoxybenzaldehyde

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[7] The resulting 2-Bromo-3-methoxybenzaldehyde is a valuable intermediate for the synthesis of more complex molecules, such as quinoline derivatives.[8]

Reaction Scheme:

(Illustrative scheme)

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Pyridinium chlorochromate (PCC)Reagent GradeStandard Supplier
Anhydrous dichloromethane (DCM)DriSolv® or equivalentStandard Supplier
Celite® or Silica Gel---Standard Supplier
Diethyl ether (Et₂O)AnhydrousStandard Supplier

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add a slurry of PCC (1.5 eq) in anhydrous DCM. Causality Note: PCC is a milder oxidizing agent than chromic acid, which helps to prevent over-oxidation of the aldehyde to a carboxylic acid.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the PCC slurry at room temperature.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The mixture will turn into a dark, tarry substance. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Filtration: Pass the mixture through a short pad of Celite® or silica gel to remove the chromium byproducts. Wash the pad thoroughly with diethyl ether. Trustworthiness Check: This filtration step is crucial for removing the inorganic waste and simplifying the purification.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude 2-Bromo-3-methoxybenzaldehyde by flash column chromatography on silica gel, typically eluting with a mixture of ethyl acetate and hexanes.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methoxybenzyl Derivatives

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds and is extensively used in the pharmaceutical industry.[4] This protocol outlines a general procedure for the coupling of a 2-Bromo-3-methoxybenzyl derivative (e.g., the ether from Protocol 1 or a protected version of the alcohol) with a boronic acid.

Reaction Scheme:

(Illustrative scheme)

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-3-methoxybenzyl derivative---Synthesized
Aryl or vinyl boronic acid---Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]---Standard Supplier
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)AnhydrousStandard Supplier
1,4-Dioxane or Toluene/Ethanol mixtureAnhydrousStandard Supplier
WaterDegassed---

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the 2-Bromo-3-methoxybenzyl derivative (1.0 eq), the boronic acid (1.2 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), and the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water). Causality Note: A palladium(0) catalyst is essential for the oxidative addition step of the catalytic cycle. The base is required for the transmetalation step.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Synthetic Logic

The following diagram illustrates the central role of this compound as a branching point for creating molecular diversity.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Intermediate Scaffolds A This compound Benzylic Alcohol Aryl Bromide Methoxy Group B O-Alkylation Forms Ethers A:f1->B:f0 C Oxidation Forms Aldehyde A:f1->C:f0 D Suzuki Coupling Forms Biaryls A:f2->D:f0 E Diverse Benzyl Ethers Modulated Properties B:f1->E:f0 F 2-Bromo-3-methoxybenzaldehyde Heterocycle Precursor C:f1->F:f0 G Biaryl Methanols Increased Complexity D:f1->G:f0

Caption: Functional group-selective transformations of the core scaffold.

Conclusion

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. Its readily transformable handles allow for the systematic exploration of chemical space, enabling the synthesis of novel compounds with tailored properties. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to harness the full potential of this versatile building block in their quest for new therapeutic agents. The logical application of these synthetic methodologies will undoubtedly contribute to the advancement of drug discovery programs across various therapeutic areas.

References

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Dilts, K., & Durand, M. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. West Chester University.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. (2009). PubMed. Retrieved from [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved from [Link]

  • Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved from [Link]

  • The role of the methoxy group in approved drugs | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Diva-Portal.org. Retrieved from [Link]

  • Reaction pathway for the direct O-alkylation. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 2-Bromo-3-methoxybenzyl alcohol as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biaryl motif is a cornerstone in modern medicinal chemistry, materials science, and natural product synthesis, lending unique structural and electronic properties to a vast array of functional molecules.[1][2] This application note provides a comprehensive guide for researchers on the strategic utilization of 2-Bromo-3-methoxybenzyl alcohol as a versatile starting material for the synthesis of complex biaryl compounds. We delve into the rationale behind selecting this precursor, focusing on its dual-functionality—the aryl bromide for robust cross-coupling and the benzylic alcohol as a key synthetic handle. Detailed, field-proven protocols for Suzuki-Miyaura and Negishi cross-coupling reactions are presented, alongside insights into catalyst selection, reaction optimization, and mechanistic considerations. Furthermore, we illustrate the practical application of these methods in the context of drug discovery, outlining a synthetic pathway toward cannabinoid-inspired scaffolds.

Introduction: The Strategic Value of this compound

The prevalence of biaryl structures in top-selling pharmaceuticals and biologically active natural products drives the continuous development of efficient synthetic methodologies.[1][2][3][4] Transition metal-catalyzed cross-coupling reactions have emerged as the most powerful tools for constructing the C(aryl)-C(aryl) bond.[1][5] The choice of starting material is paramount, and this compound offers a compelling combination of features for the synthetic chemist:

  • Reactive Handle for Cross-Coupling: The bromo substituent provides a reliable site for palladium-catalyzed reactions such as Suzuki-Miyaura and Negishi couplings, which are known for their broad functional group tolerance and high yields.[1][6][7]

  • Ortho-Methoxy Group: The methoxy group at the 3-position electronically influences the aromatic ring, potentially affecting the rate and selectivity of the cross-coupling reaction. Its steric bulk can also influence the atropisomerism of the resulting biaryl product, a critical consideration in the synthesis of axially chiral ligands and pharmaceuticals.[3][4]

  • Benzylic Alcohol Functionality: The primary alcohol group is a versatile synthetic handle. It can be protected during the cross-coupling step and later oxidized to an aldehyde or carboxylic acid, or used in etherification reactions, significantly expanding the molecular diversity accessible from a single precursor.[8][9] In some cases, it can even participate directly in C-O coupling reactions.[10]

This guide will focus on leveraging the aryl bromide for biaryl construction, providing researchers with robust protocols to integrate this valuable building block into their synthetic programs.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[7] These reactions follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (with Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (with Ar'-M) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[6][11][12]

Mechanism Insight: A key step in the Suzuki reaction is the activation of the organoboron species by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center during the transmetalation step.[6][7]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (often used as a co-solvent, e.g., 4:1 dioxane/water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent and water (if applicable) via syringe. Degas the resulting mixture by bubbling the inert gas through it for another 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[13]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9075-90Classic, reliable conditions.
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10085-98Highly active catalyst for challenging substrates.[14]
Pd(dppf)Cl₂Na₂CO₃DMF8580-95Effective for a broad range of substrates.[12]
Negishi Coupling: For Enhanced Reactivity

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. This enhanced reactivity can be advantageous for coupling with sterically hindered or electron-rich aryl halides, often allowing for milder reaction conditions.[15][16]

Causality Behind Choices: The choice of an organozinc reagent is strategic when the corresponding boronic acid is unstable or sluggish in reactivity. While organozinc reagents are more moisture-sensitive, their preparation is well-established, and they often provide superior yields in difficult coupling scenarios.[15][17][18]

Protocol: General Procedure for Negishi Coupling

This protocol assumes the prior preparation or commercial availability of the arylzinc reagent.

Materials:

  • This compound (1.0 equiv)

  • Arylzinc halide solution (in THF, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, CPhos, 2-4 mol%)[15][16]

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the phosphine ligand in the anhydrous solvent. Stir for 15-30 minutes at room temperature to pre-form the active catalyst.[17]

  • Substrate Addition: Add a solution of this compound in the anhydrous solvent to the catalyst mixture.

  • Reagent Addition: Slowly add the arylzinc reagent to the reaction mixture at room temperature via syringe. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Quenching and Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NH₄Cl.[17] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Combine Reactants (Aryl Halide, Boronic Acid/Organozinc, Base) B Add Anhydrous Solvent A->B C Degas & Establish Inert Atmosphere B->C D Add Catalyst/Ligand C->D E Heat to Target Temperature D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J Pure Biaryl Product Pure Biaryl Product J->Pure Biaryl Product

Caption: Standard workflow for cross-coupling reactions.

Application Spotlight: Synthesis of Cannabinoid Analogs

The versatility of the biaryl products derived from this compound can be showcased in the synthesis of complex molecules of pharmaceutical interest, such as analogs of Cannabidiol (CBD).[19][20][21] The core of CBD is a resorcinol moiety attached to a p-menthadienyl group. A synthetic strategy could involve creating a biaryl analog where the resorcinol is replaced by the 3-methoxybenzyl alcohol unit.

Synthetic Rationale:

  • Biaryl Formation: Couple this compound with a suitable boronic ester, for example, 4-pentylphenylboronic acid, via Suzuki coupling to form the core biaryl structure.

  • Oxidation: Oxidize the benzylic alcohol of the biaryl product to an aldehyde.

  • Condensation/Cyclization: React the resulting aldehyde with a suitable terpene-derived partner (e.g., p-mentha-2,8-dien-1-ol, analogous to traditional CBD synthesis) under acidic conditions to induce cyclization and form the cannabinoid-like tricycle.[22]

CBD_Analog_Synthesis Start This compound Biaryl Biaryl Intermediate (Alcohol) Start->Biaryl Suzuki Coupling [Pd catalyst, Base] BoronicAcid 4-Pentylphenyl- boronic acid BoronicAcid->Biaryl Aldehyde Biaryl Aldehyde Biaryl->Aldehyde Oxidation [e.g., PCC, DMP] Final Cannabinoid Analog Aldehyde->Final Condensation/ Cyclization [Acid catalyst] Terpene (+)-p-Mentha- 2,8-dien-1-ol Terpene->Final

Caption: Proposed synthetic route to a cannabinoid analog.

This approach highlights how a simple, commercially available building block can serve as the entry point to structurally complex and biologically relevant scaffolds, underscoring its value in drug discovery and development pipelines.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of functionalized biaryl compounds. The protocols detailed herein for Suzuki-Miyaura and Negishi cross-coupling provide reliable and reproducible methods for researchers to construct C-C bonds with high efficiency. The inherent functionality of this starting material—an aryl bromide for coupling and a benzylic alcohol for subsequent derivatization—offers a powerful platform for generating molecular diversity. By understanding the underlying mechanisms and applying the optimized protocols described, scientists can confidently integrate this building block into their synthetic strategies to access novel chemical entities for a wide range of applications, from pharmaceuticals to advanced materials.

References

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters.
  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. (n.d.). Benchchem.
  • Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. (n.d.).
  • Recent Advances and New Concepts for the Synthesis of Axially Stereoenriched Biaryls. (2025).
  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Upd
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (n.d.).
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2025).
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use. (n.d.).
  • Hanuš, L. O., et al. (n.d.). Enantiomeric cannabidiol derivatives: synthesis and binding to cannabinoid receptors. Lumir Lab.
  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. (n.d.). PubMed Central (PMC) - NIH.
  • An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol. (2017). Frontiers in Pharmacology.
  • Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities. (2024).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. (n.d.).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium Catalysts for Cross-Coupling Reaction. (n.d.). MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913.

Sources

Application Notes & Protocols: Strategic Protection of the Hydroxyl Group in 2-Bromo-3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the strategic selection and implementation of protecting groups for the primary alcohol functionality of 2-Bromo-3-methoxybenzyl alcohol. We delve into the critical analysis of the substrate's unique electronic and steric properties, present a comparative overview of suitable protecting groups, and provide detailed, validated protocols for their application and removal. The core focus is on ensuring compatibility with downstream synthetic transformations, particularly those involving the aryl bromide moiety, thereby enabling robust and efficient multi-step syntheses.

Substrate Analysis: Understanding the Reactivity of this compound

This compound is a versatile synthetic intermediate possessing three key functional groups: a primary benzylic alcohol, an aryl bromide, and a methoxy ether. A successful synthetic strategy hinges on understanding the interplay of these groups.

  • Primary Benzylic Alcohol (-CH₂OH): This is the most reactive site for many transformations. Its nucleophilic oxygen and acidic proton can interfere with a wide range of reagents, including organometallics (e.g., Grignard, organolithium reagents), strong bases (e.g., LDA, NaH), and hydrides.[1][2] Furthermore, the benzylic position is susceptible to oxidation. Therefore, masking or "protecting" this hydroxyl group is often the first critical step in a synthetic sequence.

  • Aryl Bromide (-Br): This group is an invaluable synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The conditions for these reactions often involve bases and elevated temperatures, which necessitates a robust protecting group on the alcohol that remains inert throughout the coupling process.

  • Methoxy Group (-OCH₃): This is an electron-donating group that influences the electronic properties of the aromatic ring. It is generally stable under most conditions but can be cleaved by strong Lewis acids like boron tribromide (BBr₃), a factor to consider when selecting deprotection strategies.[3]

The strategic challenge lies in selecting a protecting group for the alcohol that is stable to the intended subsequent reaction conditions but can be removed selectively and in high yield when desired. This principle is known as orthogonal protection .[4]

Figure 1: Key functional groups and reactive sites of this compound.

Selecting an Orthogonal Protecting Group Strategy

The choice of a protecting group is dictated by the planned synthetic route. For this compound, the primary concern is stability during potential organometallic reactions or palladium-catalyzed cross-couplings.

Recommended Protecting Groups:
  • tert-Butyldimethylsilyl (TBDMS) Ether: This is a highly recommended choice. Silyl ethers are formed by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl).[1]

    • Advantages: Exceptional stability under basic, organometallic, and many oxidative/reductive conditions. This makes it ideal for subsequent Grignard or Suzuki reactions.

    • Cleavage: Selectively removed with fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or under acidic conditions.[4][5][6] The fluoride-based deprotection is particularly mild and orthogonal to many other functional groups.

  • Tetrahydropyranyl (THP) Ether: This acetal-based protecting group is another robust option. It is formed by the acid-catalyzed reaction of the alcohol with 3,4-dihydropyran (DHP).[7][8]

    • Advantages: Stable to strongly basic and nucleophilic reagents, making it compatible with cross-coupling and organometallic chemistry.[7][9]

    • Cleavage: Removed under acidic conditions (e.g., acetic acid in THF/water or pyridinium p-toluenesulfonate in ethanol), which are orthogonal to the fluoride-based cleavage of silyl ethers.[8][9]

    • Caution: The formation of a THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers and complicate NMR analysis.[7][8]

Protecting Groups to Use with Caution:
  • Benzyl (Bn) Ether: While stable to a wide range of conditions, benzyl ethers are typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][10][11] This deprotection method is incompatible with subsequent palladium-catalyzed cross-coupling reactions at the aryl bromide position, as the catalyst could prematurely cleave the protecting group or be poisoned.

The following decision tree provides a logical framework for selecting an appropriate protecting group based on the planned downstream chemistry.

G start Start: Need to protect This compound q1 What is the key downstream reaction? start->q1 opt1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) or Organometallic Reaction q1->opt1 opt2 Other Reactions Stable to Mild Acid/Fluoride q1->opt2 [General Purpose] pg1 Choose TBDMS Ether opt1->pg1 Yes opt2->pg1 pg2 Choose THP Ether opt2->pg2 deprot1 Deprotection: TBAF in THF or mild acid (HCl/EtOH) pg1->deprot1 deprot2 Deprotection: AcOH in THF/H₂O or PPTS in EtOH pg2->deprot2

Figure 2: Decision tree for selecting a protecting group for this compound.

Comparative Overview of Recommended Protecting Groups

FeatureTBDMS Ether THP Ether
Structure R-O-Si(CH₃)₂(C(CH₃)₃)R-O-(C₅H₉O)
Protection Reagents tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, DMF3,4-Dihydropyran (DHP), cat. p-TsOH or PPTS, CH₂Cl₂
Stability (Stable To) Strong bases, Grignard reagents, organolithiums, hydrides, most oxidants.[1]Strong bases, Grignard reagents, organolithiums, hydrides, acylating/alkylating agents.[7][9]
Lability (Cleaved By) Acids (e.g., HCl, AcOH), Fluoride ions (e.g., TBAF, HF).[5][10]Acids (e.g., AcOH, p-TsOH, HCl).[7][8][12]
Orthogonality Cleavage with F⁻ is highly selective and orthogonal to most other groups.Cleavage with acid is orthogonal to base-labile and fluoride-labile groups.
Key Advantage High stability and clean, selective fluoride-mediated deprotection.Low cost of reagents and stability to a wide range of nucleophiles.
Key Disadvantage Higher cost of silylating agent compared to DHP.Creates a new chiral center, leading to diastereomers and complex NMR spectra.[8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

Principle: The alcohol is deprotonated by imidazole, and the resulting alkoxide attacks the silicon atom of TBDMS-Cl in an Sₙ2 reaction. Dimethylformamide (DMF) is used as a polar aprotic solvent. This is a widely adopted method first reported by Corey.[1]

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaCl (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Stir the solution at room temperature for 10 minutes.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected alcohol.

Protocol 2: Deprotection of the TBDMS Ether (Fluoride-Mediated)

Principle: The strong affinity of fluoride ions for silicon drives the cleavage of the Si-O bond, regenerating the alcohol.[10] TBAF in THF is the most common and effective reagent system.

Materials:

  • TBDMS-protected this compound (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TBAF solution (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the deprotected this compound.

Protocol 3: Protection as a Tetrahydropyranyl (THP) Ether

Principle: The alkene in 3,4-dihydropyran (DHP) is activated by a catalytic amount of acid, generating a stabilized carbocation. The alcohol acts as a nucleophile, attacking the carbocation to form the THP ether (an acetal).[8][9]

Materials:

  • This compound (1.0 eq)

  • 3,4-Dihydropyran (DHP, 1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS, 0.05 eq) or p-Toluenesulfonic acid (p-TsOH, 0.02 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.

  • Add DHP (1.5 eq) followed by a catalytic amount of PPTS (0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 4: Deprotection of the THP Ether

Principle: The acetal is hydrolyzed under mild acidic conditions. The acid protonates one of the ether oxygens, leading to the elimination of the alcohol and formation of a resonance-stabilized carbocation, which is then trapped by water.[8][9]

Materials:

  • THP-protected this compound (1.0 eq)

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve the THP-protected alcohol (1.0 eq) in a 4:2:1 mixture of THF:AcOH:H₂O.

  • Stir the solution at room temperature or gently warm to 40-45 °C for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure this compound.

Application Case Study: Suzuki Cross-Coupling

A common synthetic goal is to use the aryl bromide for C-C bond formation. The TBDMS protecting group is ideal for this sequence.

Suzuki_Workflow Start 2-Bromo-3-methoxy- benzyl alcohol P1 TBDMS Protection Start->P1 Protected TBDMS-Protected Intermediate P1->Protected P2 Suzuki Coupling (Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃) Protected->P2 Coupled Coupled Product (TBDMS Protected) P2->Coupled P3 TBDMS Deprotection (TBAF, THF) Coupled->P3 Final Final Biaryl Product P3->Final

Sources

Application Notes and Protocols: Derivatization of 2-Bromo-3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Strategic Modification of a Versatile Benzyl Alcohol Scaffold

2-Bromo-3-methoxybenzyl alcohol is a substituted aromatic alcohol that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The strategic derivatization of its benzylic hydroxyl group is a critical step in multi-step syntheses, enabling its transformation into a variety of functional groups. This manipulation is often necessary to alter the molecule's reactivity, protect the hydroxyl group during subsequent reactions, or introduce specific functionalities required for the target compound's biological activity or material properties.

The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the aromatic ring influences the reactivity of the benzylic alcohol. These substituents can affect the acidity of the hydroxyl proton, the stability of potential carbocation intermediates, and the susceptibility of the aromatic ring to further modification. A thorough understanding of these electronic and steric effects is paramount for selecting the appropriate derivatization strategy and reaction conditions.

This comprehensive guide provides detailed application notes and protocols for the most common and effective derivatization strategies for this compound, including etherification, esterification, and oxidation. The methodologies presented are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the practical knowledge to successfully modify this versatile building block.

Core Derivatization Strategies: A Mechanistic and Practical Overview

The choice of derivatization method is dictated by the desired functional group and the overall synthetic strategy. The three primary pathways for modifying the benzylic hydroxyl group are:

  • Etherification: Conversion of the alcohol to an ether. This is a common strategy for protecting the hydroxyl group or for introducing a specific alkoxy moiety.[1][2]

  • Esterification: Transformation of the alcohol into an ester. Esters are prevalent in pharmaceuticals and can serve as prodrugs or key pharmacophoric elements.[3][4]

  • Oxidation: Conversion of the primary alcohol to an aldehyde. Benzaldehydes are versatile intermediates for a variety of carbon-carbon bond-forming reactions.[5][6]

The following sections will delve into the mechanistic underpinnings and provide detailed, validated protocols for each of these transformations.

Section 1: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[7] For this compound, this involves deprotonation of the hydroxyl group with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Causality Behind Experimental Choices:
  • Choice of Base: A strong base is required to deprotonate the benzylic alcohol. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward.[8] For more sensitive substrates, milder bases like silver oxide (Ag₂O) can be employed.[8]

  • Choice of Alkyl Halide: Primary alkyl halides are ideal electrophiles for this reaction to ensure an SN2 pathway and minimize competing elimination reactions.[9] Benzyl and allyl halides are also excellent substrates.[10]

  • Solvent Selection: An aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Workflow Diagram:

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alcohol 2-Bromo-3-methoxybenzyl alcohol in dry THF Alkoxide Formation of Sodium 2-bromo-3-methoxybenzyl alkoxide Alcohol->Alkoxide Add to NaH suspension at 0 °C NaH NaH (60% dispersion in mineral oil) NaH->Alkoxide AlkylHalide Add Alkyl Halide (e.g., Iodomethane) Etherification Stir at room temperature Alkoxide->Etherification Add Alkyl Halide Quench Quench with H₂O Etherification->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Purify Purify by column chromatography Dry->Purify Product Desired Benzyl Ether Purify->Product

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Synthesis of 2-Bromo-1-(methoxymethyl)-3-methoxybenzene

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
This compound217.061.0 g4.61
Sodium hydride (60% in mineral oil)24.000.22 g5.53
Iodomethane141.940.35 mL (0.79 g)5.53
Anhydrous Tetrahydrofuran (THF)-20 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)-10 mL-
Ethyl Acetate-3 x 20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.22 g, 5.53 mmol, 1.2 eq).

  • Alkoxide Formation: Suspend the sodium hydride in anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 g, 4.61 mmol, 1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add iodomethane (0.35 mL, 5.53 mmol, 1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired benzyl ether.

Section 2: Esterification via Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[3][11] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed.[12]

Causality Behind Experimental Choices:
  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[3]

  • Driving the Equilibrium: Using the carboxylic acid or the alcohol in excess is a common strategy. Alternatively, a Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture, thereby driving the equilibrium towards the ester product.[13]

  • Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene or benzene, is often used when water removal is desired. If using an excess of one reactant, it can sometimes serve as the solvent.

Reaction Mechanism Diagram:

Fischer_Esterification Protonation 1. Protonation of Carboxylic Acid Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack [H⁺] Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer R'-OH Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation -H₂O Ester_Product Ester Product Deprotonation->Ester_Product -H⁺

Caption: Mechanism of Fischer Esterification.

Detailed Protocol: Synthesis of 2-Bromo-3-methoxybenzyl acetate

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
This compound217.061.0 g4.61
Acetic Acid (Glacial)60.055.3 mL (5.5 g)92.2
Sulfuric Acid (Concentrated)98.080.1 mL~1.8
Toluene-20 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-20 mL-
Diethyl Ether-3 x 20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 g, 4.61 mmol), acetic acid (5.3 mL, 92.2 mmol, 20 eq), and toluene (20 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Section 3: Oxidation to the Corresponding Aldehyde

The selective oxidation of a primary benzylic alcohol to an aldehyde is a crucial transformation in organic synthesis.[14] Care must be taken to avoid over-oxidation to the carboxylic acid. Several mild oxidation reagents are available for this purpose, with Dess-Martin Periodinane (DMP) and Swern oxidation being two of the most reliable methods.[15][16]

Causality Behind Experimental Choices:
  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers several advantages, including mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields.[15][17][18] It is particularly useful for sensitive substrates.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[19][20][21] It is highly effective but requires low temperatures (-78 °C) and produces the malodorous dimethyl sulfide as a byproduct.[16]

Experimental Workflow Diagram for DMP Oxidation:

DMP_Oxidation cluster_reaction Reaction cluster_workup Workup & Purification Alcohol_DCM 2-Bromo-3-methoxybenzyl alcohol in DCM DMP_Addition Add Dess-Martin Periodinane Stirring Stir at room temperature Alcohol_DCM->Stirring Add DMP Quench Quench with Na₂S₂O₃ and NaHCO₃ Stirring->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Purify Purify by column chromatography Dry->Purify Product 2-Bromo-3-methoxybenzaldehyde Purify->Product

Sources

Introduction: The Synthetic Value of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective Oxidation of 2-Bromo-3-methoxybenzyl alcohol to 2-Bromo-3-methoxybenzaldehyde

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis. The target molecule, 2-Bromo-3-methoxybenzaldehyde, is a highly valuable synthetic intermediate. Its unique substitution pattern—featuring a bromine atom and a methoxy group on the aromatic ring—provides multiple handles for subsequent functionalization in the development of complex molecules, including pharmaceuticals, agrochemicals, and materials.

However, the oxidation of benzylic alcohols like this compound is not without its challenges. The primary difficulty lies in preventing over-oxidation to the corresponding carboxylic acid, a common side reaction with many oxidizing agents.[1] Furthermore, the choice of oxidant must be compatible with the existing functional groups to ensure the integrity of the molecule.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on reliable and field-proven methods for the oxidation of this compound. We will delve into the mechanistic underpinnings of several key protocols, offer detailed step-by-step procedures, and present a comparative analysis to aid in selecting the optimal method for specific laboratory needs.

Methodology Overview: A Comparative Look at Key Oxidation Strategies

Several robust methods exist for the selective oxidation of benzylic alcohols. We will focus on four distinct and widely adopted approaches: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), Swern Oxidation, and Pyridinium Chlorochromate (PCC). Each method offers a unique profile of reactivity, selectivity, and operational complexity.

Visualizing the Core Transformation

The fundamental chemical conversion discussed in this guide is depicted below.

Figure 1: The target chemical transformation.

Manganese Dioxide (MnO₂) Oxidation

Principle & Mechanism: Activated manganese dioxide (MnO₂) is a mild and highly selective heterogeneous oxidant used almost exclusively for the oxidation of allylic and benzylic alcohols.[2][3] The reaction occurs on the surface of the insoluble MnO₂ solid. The mechanism is believed to proceed via a radical intermediate, which explains its high selectivity for benzylic positions that can stabilize a radical species.[4] The alcohol first adsorbs onto the MnO₂ surface, followed by a hydrogen atom transfer from the benzylic carbon, ultimately leading to the aldehyde product and reduced manganese species.[4]

Advantages:

  • High Selectivity: Excellent for benzylic alcohols with minimal risk of over-oxidation or reaction with other functional groups.[4]

  • Simple Workup: As a heterogeneous reagent, the excess MnO₂ and byproducts can be removed by simple filtration.[5]

  • Mild Conditions: Reactions are typically run at room temperature.

Disadvantages:

  • Stoichiometry: A large excess of MnO₂ (5-20 equivalents) is often required, which can be problematic on a large scale.

  • Reagent Activity: The reactivity of MnO₂ can vary significantly depending on its method of preparation and activation.[6]

Detailed Protocol: MnO₂ Oxidation

Materials and Reagents:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® (diatomaceous earth)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • To a solution of this compound (e.g., 1.0 g, 4.56 mmol) in 50 mL of anhydrous DCM, add activated MnO₂ (e.g., 7.9 g, 91.2 mmol, 20 equivalents).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM (3 x 20 mL) to ensure complete recovery of the product.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-Bromo-3-methoxybenzaldehyde.

  • Purify the product via flash column chromatography if necessary.

Safety Precautions:

  • Manganese dioxide is a fine black powder; handle in a well-ventilated area or fume hood to avoid inhalation.

  • DCM is a suspected carcinogen; handle with appropriate personal protective equipment (PPE).

Dess-Martin Periodinane (DMP) Oxidation

Principle & Mechanism: The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent that offers a very mild and efficient route to aldehydes and ketones.[7] The oxidation proceeds via a ligand exchange mechanism where the alcohol displaces one of the acetate groups on the iodine center.[7] A subsequent deprotonation of the benzylic proton by an acetate ion facilitates an E2-like elimination to form the aldehyde, iodinane, and acetic acid.[7]

Advantages:

  • Mild Conditions: Reactions are run at room temperature with neutral pH.[7]

  • High Yields & Short Reaction Times: Often provides excellent yields in just 1-3 hours.[7]

  • Broad Functional Group Tolerance: DMP is highly chemoselective and does not affect sensitive functional groups.[7]

Disadvantages:

  • Cost: DMP is a relatively expensive reagent, limiting its use for large-scale synthesis.[7]

  • Safety: DMP is potentially explosive upon impact or when heated above 130°C.[8]

  • Workup: The iodinane byproduct must be removed during workup, typically by a quenching step.

Detailed Protocol: DMP Oxidation

Materials and Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (e.g., 1.0 g, 4.56 mmol) in 40 mL of anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (e.g., 2.13 g, 5.02 mmol, 1.1 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature. The reaction mixture will typically become a milky suspension.

  • Monitor the reaction by TLC. The oxidation is usually complete within 1-2 hours.

  • Upon completion, quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety Precautions:

  • Handle DMP with care, avoiding heat and shock. Use a plastic or wooden spatula.

  • Perform the reaction in a well-ventilated fume hood.

Swern Oxidation

Principle & Mechanism: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride (TFAA).[9] The alcohol attacks the activated DMSO species to form an alkoxysulfonium salt.[10] The addition of a hindered, non-nucleophilic base, such as triethylamine (TEA), facilitates an E2 elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium salt.[9]

Advantages:

  • High Yields: Consistently provides excellent yields for a wide range of substrates.

  • Avoids Heavy Metals: A metal-free oxidation method.

Disadvantages:

  • Cryogenic Temperatures: The reaction must be run at very low temperatures (-78 °C) to avoid side reactions like the Pummerer rearrangement.[11]

  • Reagent Sensitivity: Oxalyl chloride is highly sensitive to moisture.

  • Byproduct Odor: Produces volatile and malodorous dimethyl sulfide.

Detailed Protocol: Swern Oxidation

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Three-neck flask, dropping funnels, magnetic stirrer, low-temperature thermometer, dry ice/acetone bath

Procedure:

  • Activator Formation: In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (30 mL) and oxalyl chloride (e.g., 0.48 mL, 5.47 mmol, 1.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (e.g., 0.77 mL, 10.94 mmol, 2.4 equivalents) in DCM (5 mL) via a dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (e.g., 1.0 g, 4.56 mmol) in DCM (10 mL) dropwise, again ensuring the temperature remains below -65 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (e.g., 3.18 mL, 22.8 mmol, 5.0 equivalents) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Workup: Quench the reaction by adding 30 mL of water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography.

Safety Precautions:

  • The reaction is highly exothermic and generates carbon monoxide and carbon dioxide; ensure adequate ventilation and temperature control.

  • Oxalyl chloride is corrosive and toxic.

  • Dimethyl sulfide has a strong, unpleasant odor; conduct the reaction and workup in an efficient fume hood.

Pyridinium Chlorochromate (PCC) Oxidation

Principle & Mechanism: Pyridinium chlorochromate (PCC) is a complex of chromium trioxide, pyridine, and HCl. It is a milder oxidizing agent than chromic acid and, when used in anhydrous solvents like DCM, reliably oxidizes primary alcohols to aldehydes without significant over-oxidation.[10][12] The mechanism involves the formation of a chromate ester, followed by the deprotonation of the benzylic hydrogen to yield the aldehyde and a reduced Cr(IV) species.[12]

Advantages:

  • Reliability: A well-established and dependable method.

  • Stops at Aldehyde: In anhydrous conditions, over-oxidation is not a significant issue.[10]

Disadvantages:

  • Toxicity: Chromium(VI) compounds are toxic and carcinogenic, posing significant health and disposal challenges.[13][14]

  • Acidity: PCC is acidic and may not be suitable for substrates with acid-sensitive functional groups.

  • Workup: The chromium byproducts can complicate purification, often requiring filtration through a silica plug.

Detailed Protocol: PCC Oxidation

Materials and Reagents:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a suspension of PCC (e.g., 1.47 g, 6.84 mmol, 1.5 equivalents) in anhydrous DCM (40 mL), add a solution of this compound (e.g., 1.0 g, 4.56 mmol) in DCM (10 mL).

  • Stir the resulting dark brown mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) to precipitate the chromium salts.

  • Filter the mixture through a short plug of silica gel, washing the plug thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • If necessary, purify further by flash column chromatography.

Safety Precautions:

  • PCC is a toxic and carcinogenic chromium(VI) compound. Handle with extreme care using appropriate PPE in a fume hood.

  • All chromium waste must be collected and disposed of according to institutional safety protocols.

Comparative Summary and Recommendations

Oxidizing AgentConditionsTypical YieldKey AdvantagesKey DisadvantagesWorkup
MnO₂ RT, 12-24 h, DCM75-90%Mild, highly selective, simple filtration workup.Requires large stoichiometric excess, variable reagent activity.Filtration
DMP RT, 1-3 h, DCM90-98%Fast, very mild, high-yielding, excellent functional group tolerance.[7]Expensive, potentially explosive.[7][8]Quench & Extraction
Swern -78°C to RT, 1-2 h85-95%Metal-free, high yields, reliable.Cryogenic temps required, malodorous byproduct, moisture sensitive.[11][15]Quench & Extraction
PCC RT, 2-4 h, DCM80-90%Reliable, stops at aldehyde in anhydrous conditions.[10]Highly toxic and carcinogenic chromium reagent, acidic.[13][14]Filtration through Silica

Recommendations:

  • For Laboratory Scale & High Purity: Dess-Martin Periodinane (DMP) is often the method of choice due to its speed, mildness, and high yields.

  • For Simplicity & Mildness: Manganese Dioxide (MnO₂) is an excellent option if a longer reaction time is acceptable and the cost of a large excess is not prohibitive. Its simple filtration workup is a significant advantage.

  • For Cost-Effectiveness on Scale (with caution): The Swern oxidation is a powerful and high-yielding method that avoids expensive reagents but requires specialized equipment for low-temperature control and careful handling of byproducts.

  • Classical Approach (with significant safety considerations): PCC is a classic and effective method but should only be considered when other options are unavailable and stringent safety and waste disposal protocols for chromium are in place.

General Experimental Workflow

G cluster_workflow Oxidation Protocol Workflow A 1. Setup - Dissolve alcohol in anhydrous solvent - Inert atmosphere if needed B 2. Reagent Addition - Add oxidizing agent - Control temperature (e.g., -78°C for Swern) A->B C 3. Reaction Monitoring - Use TLC or LC-MS to track conversion B->C D 4. Workup/Quenching - Filter (MnO₂) or quench (DMP, Swern) - Aqueous extraction C->D E 5. Purification - Dry organic phase - Concentrate solvent - Flash column chromatography D->E F 6. Characterization - Obtain pure 2-Bromo-3-methoxybenzaldehyde - Analyze by NMR, IR, MS E->F

Figure 2: A generalized workflow for the oxidation protocols.

References

  • Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach.
  • Dess–Martin periodinane . Wikipedia. [Link]

  • Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves.
  • Manganese Dioxide . Common Organic Chemistry. [Link]

  • Selective Oxid
  • Selective Oxid
  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.
  • Radical Oxidation of Allylic and Benzylic Alcohols . JoVE. [Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions . PMC - NIH. [Link]

  • Manganese Dioxide (MnO2) Oxidation Mechanism . YouTube. [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study . Universal Print. [Link]

  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP . Organic Chemistry Portal. [Link]

  • 1,2-Benziodoxol-3(1H) . Organic Syntheses Procedure. [Link]

  • Oxidation Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue . ChemRxiv. [Link]

  • PCC Oxidation Mechanism . Chemistry Steps. [Link]

  • Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol . IJSART. [Link]

  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system . TÜBİTAK Academic Journals. [Link]

  • Swern Oxidation Mechanism . Chemistry Steps. [Link]

  • PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols . Request PDF - ResearchGate. [Link]

  • A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids . ResearchGate. [Link]

  • Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile . RSC Publishing. [Link]

  • Alcohols to Aldehydes, Part 3: Oxidations with DMSO . YouTube. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements . Organic Chemistry Portal. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air . NIH. [Link]

  • The oxidation of alcohols to aldehydes and ketones with N-bromosuccinimide in polyethylene glycol: An experimental and theoretical study . ResearchGate. [Link]

  • 19.6: Oxidation of alcohols and aldehydes . Chemistry LibreTexts. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations . Master Organic Chemistry. [Link]

Sources

Application Notes & Protocols: The Versatility of 2-Bromo-3-methoxybenzyl Alcohol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-3-methoxybenzyl alcohol emerges as a particularly valuable building block for researchers in medicinal chemistry and materials science. Its utility is anchored in its trifunctional nature: a primary alcohol amenable to a variety of transformations, an aryl bromide poised for cross-coupling reactions, and an electron-donating methoxy group that influences the reactivity of the aromatic ring. This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The strategic placement of the bromo and methoxy substituents offers a handle for intricate molecular scaffolding, making it a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials.[1] The introduction of a bromine atom into a molecular structure is a known strategy in drug design, offering advantages in modulating pharmacological properties.[2]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValue
CAS Number 199436-55-0[3]
Molecular Formula C₈H₉BrO₂[3]
Molecular Weight 217.06 g/mol [4]
Appearance White to off-white solid
Purity Typically ≥97%[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Note: Always refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Core Synthetic Application I: Oxidation to 2-Bromo-3-methoxybenzaldehyde

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, providing access to a versatile functional group for subsequent carbon-carbon bond formations and other modifications.[5] The aldehyde, 2-Bromo-3-methoxybenzaldehyde, is a critical precursor for many complex molecules, including natural products like pareitropone and (±)-codeine.[6]

The primary challenge in this oxidation is preventing over-oxidation to the corresponding carboxylic acid.[5][7] This is typically achieved by using mild oxidizing agents and anhydrous reaction conditions.[7] The mechanism generally involves the formation of an intermediate with a good leaving group on the oxygen, followed by a base-mediated elimination that forms the carbon-oxygen double bond.[8]

Logical Workflow for Alcohol Oxidation

cluster_start Starting Material cluster_reagents Oxidation Reagents cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound D Reaction at Room Temperature A->D Dissolve in solvent B Mild Oxidant (e.g., PCC, TEMPO) B->D Add oxidant C Anhydrous Solvent (e.g., DCM) C->D E Filtration through Silica/Celite D->E Reaction mixture F Solvent Evaporation E->F G Column Chromatography F->G H 2-Bromo-3-methoxybenzaldehyde G->H

Caption: Workflow for the oxidation of this compound.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a reliable and widely used reagent for the oxidation of primary alcohols to aldehydes, particularly because the reaction is performed in an anhydrous solvent like dichloromethane (DCM), which prevents the formation of the hydrate intermediate necessary for over-oxidation.[7]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude aldehyde.

  • If necessary, purify the crude product by column chromatography on silica gel to yield pure 2-Bromo-3-methoxybenzaldehyde.[9]

Core Synthetic Application II: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is a prime functional group for participating in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are foundational in modern organic synthesis for creating carbon-carbon bonds.[10] They are instrumental in constructing biaryl structures, which are common motifs in pharmaceuticals.

The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron reagent (in the case of Suzuki coupling), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11] The electron-donating methoxy group can make the initial oxidative addition step slightly more challenging, which may require the use of more electron-rich and sterically hindered phosphine ligands.[12]

General Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle cluster_main Catalytic Cycle center Pd(0)L2 A Oxidative Addition center->A B Transmetalation A->B ArPdX Ar-Pd(II)-X Intermediate A->ArPdX C Reductive Elimination B->C ArPdR Ar-Pd(II)-R Intermediate B->ArPdR C->center C->center Catalyst regenerated Product Coupled Product (Ar-R) C->Product Product released ArX 2-Bromo-3-methoxy- benzyl alcohol (Ar-X) ArX->A Enters cycle ArPdX->B Boronic R-B(OR)2 (Boronic Acid/Ester) Boronic->B Base Base (e.g., K2CO3) Base->B ArPdR->C

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the base, solvent, and ligand may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[10][12]

Core Synthetic Application III: Nucleophilic Substitution via Bromination

The primary alcohol functional group can be readily converted into a more reactive benzyl bromide. This transformation opens the door to a wide range of nucleophilic substitution reactions, allowing for the introduction of various functionalities such as ethers, thioethers, amines, and nitriles.[9][13] A common method for this conversion is the use of phosphorus tribromide (PBr₃).[14]

Reaction Scheme: Alcohol to Benzyl Bromide

A This compound C 2-Bromo-1-(bromomethyl)- 3-methoxybenzene A->C + PBr3 B PBr3 or HBr B->C E Substituted Product C->E + Nu- D Nucleophile (Nu-) D->E

Caption: Conversion of the benzyl alcohol to a benzyl bromide for substitution.

Protocol 3: Synthesis of 2-Bromo-1-(bromomethyl)-3-methoxybenzene

This protocol details the conversion of the starting alcohol to its corresponding benzyl bromide, a more versatile intermediate for nucleophilic substitution.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Ice bath

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis shows complete conversion.

  • Carefully quench the reaction by slowly pouring the mixture over ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-1-(bromomethyl)-3-methoxybenzene, which can often be used in the next step without further purification.

Conclusion

This compound is a potent and versatile synthetic intermediate. The orthogonal reactivity of its alcohol and aryl bromide functionalities allows for a stepwise and controlled elaboration into complex molecular targets. Through fundamental transformations such as oxidation, palladium-catalyzed cross-coupling, and nucleophilic substitution, this building block provides a reliable and efficient pathway to a diverse array of chemical structures, underscoring its importance in the toolkits of synthetic chemists in both academic and industrial research.

References

  • PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Available from: [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available from: [Link]

  • Canadian Journal of Chemistry. Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Available from: [Link]

  • Supporting Information. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Available from: [Link]

  • Google Patents. Preparation method of 2,3-dimethoxy benzaldehyde.
  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]

  • ChemRxiv. C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. Available from: [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 4-Bromo-3,5-dimethoxybenzyl Alcohol in Modern Chemistry. Available from: [Link]

  • ResearchGate. The oxidation of alcohols to aldehydes and ketones with N-bromosuccinimide in polyethylene glycol: An experimental and theoretical study. Available from: [Link]

  • National Institutes of Health. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Available from: [Link]

  • Chemistry LibreTexts. 19.6: Oxidation of alcohols and aldehydes. Available from: [Link]

  • Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. Available from: [Link]

  • Online Inhibitor. The requisite extended benzyl alcohols and and. Available from: [Link]

  • Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Available from: [Link]

  • Google Patents. Production process of p-methoxybenzyl alcohol.
  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. Available from: [Link]

  • PubMed. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Available from: [Link]

  • Medical University of Gdansk. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the Suzuki-Miyaura coupling of 2-Bromo-3-methoxybenzyl alcohol. This particular substrate presents a unique set of challenges due to a combination of steric hindrance and electronic effects. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction for maximum yield and purity.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in a low yield. What are the primary reasons for this?

A1: Low yields with this substrate are common and typically stem from a combination of factors related to its specific structure. The primary culprits are inefficient oxidative addition and competing side reactions.

  • Steric Hindrance: The benzyl alcohol group is positioned ortho to the bromine atom. This steric bulk can physically block the palladium catalyst from efficiently accessing and inserting into the carbon-bromine bond. This slows down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Bulky ligands are often required to overcome this challenge.[2][3]

  • Electronic Effects: The methoxy group (–OCH₃) is an electron-donating group. This increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4][5]

  • Catalyst Inhibition/Side Reactions: The free hydroxyl (–OH) group on the benzyl alcohol moiety can potentially coordinate to the palladium center, leading to catalyst inhibition.[6] Furthermore, the benzylic proton can be acidic enough to react with strong bases, leading to unwanted side reactions.

  • Protodeboronation: This is a common side reaction where the boronic acid or ester reacts with residual water or a protic solvent, replacing the boron group with a hydrogen atom.[1][7] This consumes your nucleophile and reduces the yield of the desired product.

Below is a diagram illustrating the key challenges in the Suzuki catalytic cycle for your specific substrate.

cluster_cycle Suzuki Catalytic Cycle cluster_challenges Key Challenges for this compound OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination RE->OA Pd(0) TM->RE Ar-Pd(II)-Ar' Steric Steric Hindrance (ortho-substituent) Steric->OA Hinders Electronic Electronic Effects (e⁻ donating -OCH₃) Electronic->OA Slows SideRxn Side Reactions (Protodeboronation) SideRxn->TM Competes Inhibition Catalyst Inhibition (-OH coordination) Inhibition->OA Inhibits

Caption: Key bottlenecks in the Suzuki cycle for the target substrate.

Q2: How do I select the right catalyst and ligand to overcome steric hindrance and electronic deactivation?

A2: This is the most critical parameter for your reaction. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[8] You need a catalytic system designed for challenging substrates. The key is to use a bulky, electron-rich phosphine ligand that promotes both oxidative addition and the final reductive elimination step.[2][3]

Ligand Selection: Bulky biaryl phosphine ligands (often called "Buchwald ligands") are the industry standard for sterically demanding couplings.[3] They create a sterically crowded coordination sphere around the palladium, which promotes the bond-forming reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition.[9]

Catalyst Precursor Selection: You can use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂. Pd(II) precursors must first be reduced in situ to the active Pd(0) species.[7] For consistency and ease of use, pre-formed catalysts (precatalysts) that combine the palladium source and ligand are highly recommended. They offer greater air stability and generate the active catalytic species more reliably.[9]

Here is a table summarizing recommended catalytic systems for your starting point.

Catalyst/Ligand SystemClassKey AdvantagesWhen to Use
SPhos or XPhos + Pd sourceBuchwald LigandExcellent for electron-rich, sterically hindered aryl bromides. Promotes fast reductive elimination.[3][9]A robust first choice for screening.
RuPhos Buchwald LigandHighly active, often effective at lower temperatures.When other Buchwald ligands give moderate yields.
PEPPSI-IPr Pd-NHC PrecatalystN-Heterocyclic Carbene (NHC) ligand offers high thermal stability and strong σ-donation.[10]Excellent for very challenging or electron-rich aryl chlorides/bromides.
CataCXium® A Pd G3 PalladacycleA preformed palladacycle that has shown unique reactivity for substrates with unprotected amine groups.[11]An excellent option to screen, especially given the free -OH group.

Recommendation: Start your optimization by screening SPhos and PEPPSI-IPr.

Q3: What are the best base and solvent combinations to maximize yield and prevent side reactions?

A3: The choice of base and solvent is crucial for activating the boronic acid and preventing side reactions like protodeboronation and starting material decomposition.

Base Selection: The base activates the boronic acid for the transmetalation step.[12] However, a base that is too strong or used with excess water can accelerate the unwanted protodeboronation of your boronic acid.[1][7]

BaseTypeAdvantagesDisadvantages
K₂CO₃ / Cs₂CO₃ CarbonatesGenerally effective and mild. Cs₂CO₃ is more soluble and often more effective but also more expensive.Requires an aqueous/organic solvent mixture, which can promote protodeboronation.
K₃PO₄ PhosphateStronger base, often used under anhydrous or nearly anhydrous conditions, which can suppress protodeboronation.[9]Can be less effective if water is strictly required for the catalytic cycle to turn over.
t-BuOK AlkoxideStrong organic base, often used in anhydrous conditions. Can be very effective with NHC catalysts.[10]May cause side reactions with sensitive functional groups.

Solvent Selection: Aprotic polar solvents are generally preferred. The addition of a small amount of water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle, but it must be carefully controlled.

SolventPropertiesTypical Use
1,4-Dioxane / H₂O Polar aproticA classic, widely used system.[13]
Toluene / H₂O NonpolarGood for higher temperatures.
2-MeTHF / H₂O Polar aproticA greener alternative to THF/Dioxane, often provides good phase separation. Can significantly improve yield.[9][11]
DMF (anhydrous) Polar aproticUsed when solubility is a major issue and to minimize protodeboronation.[14]

Recommendation: Start with K₃PO₄ in a 9:1 mixture of 2-MeTHF/H₂O. This combination often provides a good balance between reactivity and suppression of side reactions.

Troubleshooting Guide: From Low Yield to High Purity

This section provides a systematic workflow for optimizing your reaction.

Problem: The reaction is sluggish or stalls, with significant starting material remaining.

This points to a problem with the catalytic cycle initiation, likely the oxidative addition step.

cluster_workflow Troubleshooting Workflow cluster_solutions Recommended Actions start Low Conversion (Starting Material Remains) check_catalyst Step 1: Re-evaluate Catalyst Is the ligand bulky and electron-rich enough? start->check_catalyst check_temp Step 2: Increase Temperature Reaction may be kinetically slow. check_catalyst->check_temp If no improvement sol_catalyst Switch to a more active ligand: SPhos -> RuPhos or try an NHC system like PEPPSI-IPr. check_catalyst->sol_catalyst check_reagents Step 3: Verify Reagent Quality Is the boronic acid/ester pure? Is the solvent properly degassed? check_temp->check_reagents If still low sol_temp Incrementally increase temperature from 80°C to 100-110°C. Monitor for decomposition. check_temp->sol_temp sol_reagents Use a more stable boronic ester (pinacol ester). Thoroughly degas solvent/water mixture (3x freeze-pump-thaw cycles). check_reagents->sol_reagents

Caption: Decision tree for troubleshooting low reaction conversion.

Problem: The starting material is consumed, but the yield of the desired product is low, with significant side products observed.

This indicates that competing reaction pathways are out-competing the desired cross-coupling.

  • Observation: A major byproduct is the debrominated starting material (3-methoxybenzyl alcohol).

    • Cause: Hydrodehalogenation. This can occur if a source of hydride is present (e.g., from solvent or base).[4]

    • Solution: Ensure you are using high-purity, dry solvents. Screen different bases.

  • Observation: A major byproduct corresponding to the arene from your boronic acid is observed.

    • Cause: Protodeboronation.[7] This is highly common and is accelerated by high temperatures and excess water.

    • Solution 1: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (BPin).[7][15] Boronic esters are less prone to this side reaction.

    • Solution 2: Minimize water in the reaction. Try using anhydrous K₃PO₄ with only a few equivalents of water, or switch to a completely anhydrous solvent system like DMF.[9][14]

    • Solution 3: Use a milder base like KF or K₂CO₃.[12]

  • Observation: You see significant formation of a biaryl product derived from two molecules of your boronic acid coupling together.

    • Cause: Homocoupling. This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[7][9]

    • Solution: Rigorously degas your reaction mixture. Use a Schlenk line or glovebox and apply at least three freeze-pump-thaw cycles to your solvent before adding the catalyst. Ensure a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction.

Experimental Protocol: A Starting Point for Optimization

This protocol is a robust starting point. You should systematically vary the ligand, base, and solvent to find the optimal conditions for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 2-MeTHF and Degassed H₂O, 9:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with Argon three times.

  • Add the solvent mixture (e.g., 9 mL 2-MeTHF, 1 mL degassed water for a 0.1 M reaction) via syringe.

  • Stir the mixture for 5-10 minutes.

  • In a separate vial, weigh the palladium precatalyst. Quickly add the solid catalyst to the reaction flask against a positive flow of Argon.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. [Link]

  • Mechanism of the Suzuki reaction catalytic cycle. (2021). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]

  • Boron Suzuki Coupling. (2021). Borates Today. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]

  • The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). NIH. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). ACS Publications. [Link]

Sources

"side reactions in Buchwald-Hartwig amination of 2-Bromo-3-methoxybenzyl alcohol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination

Topic: Troubleshooting Side Reactions in the Buchwald-Hartwig Amination of 2-Bromo-3-methoxybenzyl alcohol

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center. The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency.[1][2] However, substrates bearing multiple functional groups, such as this compound, introduce specific challenges that can lead to complex product mixtures and low yields. The presence of a free hydroxyl group and active benzylic protons on the same molecule as the aryl bromide creates a landscape of competing reaction pathways.

This guide is designed to provide you with not just solutions, but a deep, mechanistic understanding of the issues you may encounter. By diagnosing the root cause of side reactions, you can rationally design your experimental conditions for a successful coupling.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction has stalled with low conversion of the this compound. What are the primary causes?

A: Low conversion with this substrate typically points to three main issues:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing. Ensure you are using a reliable precatalyst (e.g., a G3 or G4 palladacycle) or that your in-situ generation conditions are scrupulously anaerobic.

  • Steric Hindrance: The bromine atom is ortho to a relatively bulky methoxybenzyl group. This steric hindrance can slow down the rate-limiting oxidative addition step.[3][4][5] Switching to a bulkier, more electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) can often overcome this barrier by creating a more reactive, coordinatively unsaturated Pd(0) center.[1][6]

  • Poor Reagent Quality: The base, particularly sodium tert-butoxide, is highly hygroscopic. Old or improperly stored base can be significantly less active, failing to efficiently deprotonate the amine or the palladium-amine complex.[7] Similarly, residual water or oxygen in the solvent can poison the catalyst.

Q2: I'm observing a significant amount of 3-methoxybenzyl alcohol (hydrodehalogenation product) in my crude NMR. How can I suppress this?

A: Hydrodehalogenation (HDH) is a common side reaction in Buchwald-Hartwig aminations.[1][8] It often arises from a β-hydride elimination pathway from the palladium-amido intermediate, or from alternative pathways involving hydride sources. For your specific substrate, consider these points:

  • Ligand Choice is Critical: Less bulky ligands can be more prone to pathways leading to HDH. Employing sterically demanding ligands like tBuXPhos or RuPhos can disfavor the geometry required for unwanted elimination pathways and promote the desired reductive elimination to form the C-N bond.[7]

  • Base and Solvent Effects: The choice and concentration of the base can influence the reaction outcome. In some cases, using a weaker base like K₃PO₄ or Cs₂CO₃, while potentially slowing the reaction, can minimize HDH. The solvent also plays a role; nonpolar solvents like toluene are generally preferred.[9][10]

Q3: My starting material is consumed, but I have a complex mixture of products instead of my desired arylamine. What are the most likely side reactions with this compound?

A: This substrate has two key functionalities that can lead to side products beyond simple hydrodehalogenation:

  • C-O Coupling (Etherification): The benzylic alcohol's -OH group can be deprotonated by the strong base (e.g., NaOtBu), turning it into a competing nucleophile. This can lead to the formation of a dibenzyl ether via intermolecular Buchwald-Hartwig etherification.

  • Oxidation: The benzyl alcohol moiety can be oxidized to the corresponding 2-Bromo-3-methoxybenzaldehyde, especially if the reaction is not maintained under a strictly inert atmosphere. Palladium catalysts can facilitate aerobic oxidation.

  • Diarylation: If you are using a primary amine, it's possible for the product to react a second time with the aryl bromide, leading to a diarylated amine. This is more common with less sterically hindered amines and aryl halides.[4][11][12]

The diagram below illustrates these competing pathways.

G cluster_start Starting Materials cluster_products Potential Products SM This compound + Amine (R₂NH) + Pd(0) Catalyst / Base Desired Desired Product (C-N Coupling) SM->Desired Desired Pathway Side1 Hydrodehalogenation (C-H formation) SM->Side1 Side Reaction Side2 Etherification (C-O Coupling) SM->Side2 Side Reaction Side3 Oxidation Product (Aldehyde) SM->Side3 Side Reaction

Caption: Competing reaction pathways for the substrate.

Q4: Given the potential for side reactions, should I protect the benzyl alcohol group?

A: Protection is a valid strategy, but it adds two steps (protection and deprotection) to your synthesis. It is often preferable to first optimize the reaction conditions with the unprotected alcohol. If C-O coupling or oxidation proves intractable, protecting the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether can be an effective solution. A TBDMS ether is robust under many Buchwald-Hartwig conditions but can be easily removed with fluoride or acid.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Dominant Side Product Formation

If you have identified a major side product, the following workflow and tables provide a systematic approach to rationally modify your reaction conditions.

G cluster_diagnosis Step 1: Identify the Side Product cluster_solution Step 2: Implement Corrective Actions start Problem: Major Side Product Observed sp1 Hydrodehalogenation (Loss of Br) start->sp1 Identify via MS/NMR sp2 C-O Coupling Product (Ether) start->sp2 Identify via MS/NMR sp3 Oxidation Product (Aldehyde) start->sp3 Identify via MS/NMR sol1 Action: Change Ligand/Base • Increase ligand bulk (e.g., RuPhos) • Use weaker base (K₃PO₄) • Lower temperature sp1->sol1 sol2 Action: Change Base • Use weaker, non-alkoxide base (Cs₂CO₃, K₃PO₄) • Ensure slow base addition • Consider protecting the -OH group sp2->sol2 sol3 Action: Improve Technique • Degas solvent thoroughly (3x freeze-pump-thaw) • Use a high-quality glovebox • Use a precatalyst to avoid aerobic pre-activation sp3->sol3 end Re-run Reaction & Analyze sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for side product mitigation.

The primary driver of the undesired etherification side reaction is the deprotonation of the benzyl alcohol. A strong alkoxide base like NaOtBu is highly effective for the amination but is also very effective at generating the competing alkoxide nucleophile. The key is to select a base that is strong enough to facilitate the C-N coupling catalytic cycle but is less likely to deprotonate the alcohol.[9][10][13]

Table 1: Base Selection Guide for Suppressing C-O Coupling

BasepKₐH (in DMSO)ProsCons for this SubstrateRecommendation
NaOtBu ~32High reaction rates, very common.[14]High risk of alcohol deprotonation , leading to C-O coupling. Incompatible with many functional groups.[15]Use as a last resort if other bases fail.
LHMDS ~30Tolerates some protic groups.[15]Still a very strong base, risk of C-O coupling remains.A potential alternative to NaOtBu, but may offer little advantage here.
Cs₂CO₃ ~13Much weaker, significantly reduces risk of alcohol deprotonation.Slower reaction rates, may require higher temperatures or catalyst loadings.Recommended starting point. Often a good balance for sensitive substrates.
K₃PO₄ ~12Similar to Cs₂CO₃, readily available and inexpensive.[7]Slower reaction rates are common.Excellent alternative to Cs₂CO₃. Widely used for functionalized substrates.

The structure of the phosphine ligand has a profound impact on the relative rates of desired reductive elimination versus undesired side reactions.[6][7] For sterically congested substrates, bulky biaryl monophosphine ligands are the industry standard.

Table 2: Ligand Selection for Sterically Hindered Aryl Bromides

Ligand ClassExample LigandsKey Features & Advantages
Dialkylbiaryl Phosphines RuPhos, BrettPhos, tBuXPhosHighly bulky and electron-rich. Promote fast oxidative addition and reductive elimination, often suppressing hydrodehalogenation.[1][6]
Ferrocenyl Phosphines Josiphos-type ligandsRobust and highly active, particularly for direct amination with ammonia equivalents.[4][11]
Bidentate Phosphines BINAP, DPPFConsidered "second-generation" ligands. Can be effective but are often superseded by the bulkier monophosphine ligands for challenging substrates.[1]

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for the Amination of this compound

This protocol is a starting point and should be optimized based on the specific amine used and the results of initial test reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • RuPhos ligand (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed toluene (to make a 0.1 M solution)

Procedure:

  • Inside a nitrogen-filled glovebox, add the palladium precatalyst, ligand, and K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the this compound and the amine to the vial.

  • Add the anhydrous, degassed toluene.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening Experiment for Base and Ligand Optimization

To efficiently find the optimal conditions, a parallel screening approach is recommended.

Setup:

  • Use a multi-well reaction block or several individual vials.

  • Prepare a stock solution of this compound and your amine in toluene.

  • Prepare separate stock solutions or pre-weigh the different catalyst/ligand and base combinations.

Example Screening Array:

VialLigand (4 mol%)Base (2.0 equiv)Temperature
1RuPhosK₃PO₄100 °C
2RuPhosCs₂CO₃100 °C
3RuPhosNaOtBu80 °C
4BrettPhosK₃PO₄100 °C
5BrettPhosCs₂CO₃100 °C
6BrettPhosNaOtBu80 °C

Procedure:

  • Dispense the catalyst/ligand and base combinations into separate, labeled vials under an inert atmosphere.

  • Add the stock solution of the aryl bromide and amine to each vial.

  • Seal and heat the reactions for a set amount of time (e.g., 12 hours).

  • Analyze the outcome of each reaction by LC-MS or crude ¹H NMR to determine conversion and the ratio of desired product to side products.

This systematic approach will rapidly identify the most promising conditions for scale-up and further refinement.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388–4391. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57–68. [Link]

  • Vechý, P., & Tvaroška, I. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12268–12276. [Link]

  • Vechý, P., & Tvaroška, I. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, National Center for Biotechnology Information. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, ACS Publications. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2010). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC, National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(6), 1169–1172. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed, National Center for Biotechnology Information. [Link]

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Dehalogenation of 2-Bromo-3-methoxybenzyl alcohol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting dehalogenation side reactions, a common challenge in palladium-catalyzed cross-coupling. This guide is specifically tailored to address issues encountered with substrates like 2-Bromo-3-methoxybenzyl alcohol, providing in-depth insights and actionable protocols for researchers, scientists, and professionals in drug development. Our goal is to equip you with the expertise to minimize unwanted byproducts and maximize the yield of your desired coupled product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding dehalogenation in cross-coupling reactions.

Q1: What is dehalogenation and why is it a problem in my cross-coupling reaction?

A: Dehalogenation, in this context, refers to the undesired side reaction where the bromine atom on your this compound is replaced by a hydrogen atom.[1][2] This is problematic because it consumes your starting material, leading to a lower yield of the intended cross-coupled product.[1] Furthermore, the resulting dehalogenated byproduct, 3-methoxybenzyl alcohol, can complicate the purification process.[1]

Q2: What is the primary mechanism leading to this unwanted side reaction?

A: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][3] This highly reactive intermediate can originate from various sources within the reaction mixture, including trace amounts of water, alcohol solvents, amine bases, or even the phosphine ligands themselves.[1][3] Once formed, the Pd-H species can react with the palladium-bound aryl group, leading to the formation of the dehalogenated product and regenerating the Pd(0) catalyst.[1][3]

Q3: Are certain substrates more prone to dehalogenation?

A: Yes, the electronic properties of the aryl halide can influence its susceptibility to dehalogenation. Electron-deficient aryl bromides and certain N-heterocyclic halides are generally more prone to this side reaction.[1] For substrates containing acidic protons, such as N-H containing heterocycles like pyrroles and indoles, the interaction with the base can also promote dehalogenation, often necessitating protection of the N-H group.[1]

Q4: How does my choice of catalyst and ligand impact the extent of dehalogenation?

A: The catalyst and ligand system is a critical factor in controlling the selectivity of the reaction.[1] Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos), are often effective at minimizing dehalogenation.[1] These ligands promote the desired carbon-carbon or carbon-heteroatom bond formation (reductive elimination) at a faster rate than the dehalogenation pathway.[1]

In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve dehalogenation issues in your cross-coupling experiments involving this compound.

Issue 1: Significant Formation of 3-methoxybenzyl alcohol in a Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but is not immune to dehalogenation. If you are observing a high percentage of the dehalogenated byproduct, a systematic evaluation of your reaction parameters is necessary.

Troubleshooting Workflow:

Caption: A stepwise approach to troubleshooting dehalogenation in Suzuki-Miyaura coupling.

Detailed Steps & Protocols:

  • Ligand Modification: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.

    • Recommendation: If you are using less bulky ligands (e.g., PPh₃), consider switching to biaryl phosphine ligands like XPhos or SPhos.[1] Pre-catalysts such as XPhos Pd G2 have also demonstrated success in reducing dehalogenation.[4]

  • Base Selection: The strength and nature of the base can significantly influence the extent of dehalogenation. Strong bases, particularly alkoxides, can promote this side reaction.

    • Recommendation: Switch from strong bases like NaOtBu or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][4]

  • Solvent Choice: Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF) can act as hydride sources.

    • Recommendation: If using a protic or problematic polar aprotic solvent, switch to a non-polar, aprotic solvent like toluene or dioxane.[1][5] Ensure your solvent is anhydrous and properly degassed to remove potential sources of protons and oxygen.[1]

  • Temperature and Reaction Time Optimization: Dehalogenation can have a higher activation energy than the desired coupling.

    • Recommendation: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[1] Monitor the reaction progress closely and aim for the shortest possible reaction time to minimize byproduct formation.[4]

  • Reagent Purity: Ensure all reagents, especially the boronic acid partner, are of high purity. Impurities can sometimes interfere with the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for the cross-coupling of this compound with an arylboronic acid, designed to suppress hydrodehalogenation.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[1]

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing your chosen palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos). Add this to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Conditions: Stir the reaction mixture at a reduced temperature (e.g., 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Dehalogenation in Heck and Sonogashira Couplings

While the specific coupling partners differ, the underlying principles for mitigating dehalogenation in Heck and Sonogashira reactions are similar to those in Suzuki couplings. The focus remains on optimizing conditions to favor the desired C-C bond formation over the competing reductive dehalogenation pathway.

Troubleshooting Considerations for Heck and Sonogashira Reactions:

ParameterRecommendation for Heck CouplingRecommendation for Sonogashira CouplingRationale
Base Use a weaker base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).Triethylamine is a common choice; however, if dehalogenation is severe, consider a less basic amine.Stronger bases can promote the formation of Pd-H species.
Solvent Aprotic solvents like DMF, NMP, or acetonitrile are common. If dehalogenation is an issue, consider toluene.Aprotic solvents such as THF, dioxane, or DMF are typically used. Toluene can be a good alternative.Minimizes potential hydride sources.
Temperature Lowering the reaction temperature can be effective.These reactions are often run at or near room temperature, but further cooling may be beneficial.Reduces the rate of the dehalogenation side reaction.
Additives The addition of halide salts (e.g., LiBr) can sometimes suppress dehalogenation.The presence of a copper co-catalyst (e.g., CuI) is standard, and its purity is important.Additives can influence the stability and reactivity of the catalytic species.

Illustrative Reaction Pathway:

Reaction_Pathway A Ar-Br + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(Br)L_n B->C D Desired Pathway (e.g., Transmetalation) C->D H Side Reaction (Formation of Pd-H) C->H E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F G Ar-R + Pd(0)L_n F->G I H-Pd(II)(Br)L_n H->I J Reductive Elimination I->J K Ar-H + Pd(0)L_n J->K

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

References

  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
  • How to prevent dehalogenation in aryl bromide cross-coupling reactions - Benchchem.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem.
  • Deciphering complexity in Pd–catalyzed cross-couplings - PMC - NIH.
  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings - ChemRxiv.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.

Sources

Technical Support Center: Purification of 2-Bromo-3-methoxybenzyl Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 2-Bromo-3-methoxybenzyl alcohol and its associated reaction products. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this key synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific reaction outcomes.

Section 1: Understanding Your Impurity Profile

Effective purification begins with a clear understanding of the potential impurities in your crude product. The optimal strategy is dictated by the synthetic route used to prepare the target alcohol. Below is a summary of common synthetic pathways and their likely byproducts.

Table 1: Common Synthetic Routes and Expected Impurities

Synthetic RouteStarting MaterialCommon ImpuritiesRationale for Impurity Formation
Reduction 2-Bromo-3-methoxybenzaldehydeUnreacted aldehyde, over-reduced product (2-bromo-3-methoxytoluene)Incomplete reaction leaves starting material. Harsh reducing agents can lead to complete reduction of the alcohol.
Reduction 2-Bromo-3-methoxybenzoic acidUnreacted acid, corresponding ester (if using LiAlH₄ with ester workup)Incomplete reduction is common. If the reaction is quenched with an ester-containing solvent or worked up inappropriately, ester formation can occur.[1]
Grignard Reaction 2-Bromo-3-methoxyphenyl magnesium bromide + FormaldehydeBiphenyl (dimerized Grignard reagent), unreacted starting materialsThe Grignard reagent can couple with itself, a common side reaction.[2] Incomplete reaction is also a possibility.
Hydrolysis 2-Bromo-3-methoxybenzyl bromideUnreacted benzyl bromide, elimination byproductsIncomplete hydrolysis will leave starting material. Basic conditions can promote elimination to form undesirable olefins.[3]

Section 2: Purification Strategy - FAQs

This section addresses the most common questions regarding the purification of this compound.

Q1: What are the primary methods for purifying crude this compound? A1: The two most effective and widely used laboratory-scale purification methods are flash column chromatography on silica gel and recrystallization.[3][4] The choice between them depends on the nature and quantity of the impurities.

Q2: How do I choose between column chromatography and recrystallization? A2: This decision should be based on your impurity profile.

  • Column Chromatography is superior for separating mixtures with multiple components or when impurities have similar polarities to the product. It is the most versatile method.[3]

  • Recrystallization is ideal when you have one major product contaminated with small amounts of impurities that have different solubility profiles. It is often faster and more scalable than chromatography if a suitable solvent system can be found.[5]

A decision workflow for this process is outlined below.

Purification Decision Workflow Figure 1: Purification Method Selection Workflow A Crude Product B Assess Purity & Impurities (TLC, Crude NMR) A->B C Decision Point B->C D Column Chromatography C->D Multiple impurities or Rf of impurity is close to product E Recrystallization C->E One major product with minor, easily separable impurities F Pure Product D->F E->F Recrystallization Troubleshooting Figure 2: Recrystallization Troubleshooting Guide A Attempt Recrystallization B Problem Occurs A->B C Product 'Oils Out' B->C Liquid phase separates D No Crystals Form B->D Solution remains clear E 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool SLOWLY C->E F 1. Scratch flask / Add seed crystal 2. Add anti-solvent dropwise 3. Concentrate solution D->F

Sources

Technical Support Center: Catalyst Selection for C-N Bond Formation with 2-Bromo-3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in C-N bond formation, with a specific focus on the challenging substrate, 2-Bromo-3-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical success.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of therapeutic agents are nitrogen-containing compounds.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds.[1][3][4][5] However, substrates like this compound present unique challenges due to the presence of a benzylic alcohol and an electron-donating methoxy group. These functionalities can lead to side reactions and catalyst inhibition, making careful selection of the catalyst system paramount for a successful transformation.

This guide will provide a structured approach to catalyst selection, troubleshooting common issues, and optimizing reaction conditions to achieve high yields and purity for your target arylamine.

Troubleshooting and FAQs

Here we address specific issues you may encounter during your C-N coupling experiments with this compound.

Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I address them?

Answer:

Low or no conversion in a Buchwald-Hartwig amination of this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.

1. Inefficient Catalyst Activation:

  • The Problem: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[6] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) may be inefficient under your current conditions.

  • The Solution:

    • Switch to a Precatalyst: Consider using a commercially available Pd(0) source like Pd₂(dba)₃ or a more advanced pre-formed catalyst (precatalyst) that readily generates the active Pd(0) species.[6]

    • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for stabilizing the Pd(0) center and facilitating the catalytic cycle.[7] For a substrate like this compound, ligands such as XPhos, SPhos, or BrettPhos are often effective.[7]

2. Catalyst Inhibition:

  • The Problem: The benzylic alcohol functionality in your substrate can coordinate to the palladium center, potentially inhibiting the catalyst. Additionally, if your amine starting material or product is a nitrogen-containing heterocycle, it can also act as a ligand and deactivate the catalyst.[8]

  • The Solution:

    • Ligand Selection: Employing sterically hindered ligands can often mitigate inhibition by preventing the substrate or product from strongly binding to the palladium.[1]

    • Protecting Groups: In some cases, protecting the benzylic alcohol as a silyl ether (e.g., TBDMS ether) can prevent coordination to the metal center. This protecting group can be easily removed after the C-N bond formation.

3. Inappropriate Base or Solvent:

  • The Problem: The choice of base and solvent is critical and interconnected.[9][10] A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong could lead to decomposition of the starting material or product.[6] The solvent must be able to dissolve the reactants and the base, and its polarity can influence the reaction mechanism.[9][11]

  • The Solution:

    • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, though they may require higher reaction temperatures.

    • Solvent Selection: Aprotic polar solvents like dioxane, THF, or toluene are generally good choices.[6][12] Avoid chlorinated solvents and acetonitrile, as they can inhibit the reaction.[6]

Question 2: My reaction is producing a significant amount of a side product that appears to be a diaryl ether. What is happening and how can I prevent this?

Answer:

The formation of a diaryl ether suggests a competing C-O coupling reaction is occurring. This is a known side reaction in palladium-catalyzed couplings, especially with substrates containing hydroxyl groups.

1. The Competing C-O Coupling Pathway:

  • The Mechanism: The benzylic alcohol of your starting material or the product can act as a nucleophile, competing with the desired amine nucleophile. The alkoxide, formed by deprotonation of the alcohol by the base, can displace the bromide from the palladium intermediate, leading to the formation of a C-O bond.

2. Strategies to Favor C-N over C-O Coupling:

  • Catalyst System Modification:

    • Palladium Catalysis: While palladium can catalyze both C-N and C-O coupling, certain ligand and base combinations can favor one over the other. Generally, bulkier ligands and careful control of the base strength can help minimize C-O bond formation.

    • Consider Copper Catalysis: Copper-catalyzed C-N coupling (Ullmann condensation) can be an effective alternative, and in some cases, can offer better selectivity for N-arylation over O-arylation, particularly with amino alcohols.[13][14][15] Recent developments in copper catalysis have enabled these reactions to proceed under milder conditions than traditional Ullmann reactions.[16][17][18]

  • Reaction Condition Optimization:

    • Base Selection: Using a base that selectively deprotonates the amine over the alcohol can be beneficial. For example, in some copper-catalyzed systems, NaOTMS has been shown to favor C-N coupling, while NaOtBu can promote C-O coupling.[13][17]

    • Protecting the Alcohol: As mentioned previously, protecting the benzylic alcohol is a robust strategy to completely prevent C-O coupling.

Question 3: I am struggling with the purification of my product. Are there any common impurities I should be aware of?

Answer:

Purification challenges in Buchwald-Hartwig reactions often arise from the presence of specific byproducts and residual catalyst components.

Common Impurities:

  • Debrominated Starting Material: This arises from a competing hydrodehalogenation side reaction where the aryl bromide is reduced to the corresponding arene. This can be minimized by ensuring an efficient catalytic cycle and avoiding excess base or prolonged reaction times at high temperatures.

  • Homocoupling of the Amine: This can occur, especially with primary amines, leading to the formation of a diarylamine. Using a slight excess of the aryl halide can sometimes suppress this.

  • Phosphine Oxide: The phosphine ligand can be oxidized during the reaction or workup. This can often be removed by column chromatography.

  • Residual Palladium: Palladium residues can be challenging to remove completely. Washing the organic layer with an aqueous solution of a palladium scavenger like thiourea or N-acetylcysteine can be effective.

Purification Strategy:

  • Standard Column Chromatography: Silica gel chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the desired product from less polar byproducts like the debrominated starting material.

  • Acid-Base Extraction: If your product is a basic amine, an acid-base extraction can be a powerful purification tool. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine product extracted back into an organic solvent.

Catalyst and Condition Selection Guide

The following table provides a starting point for selecting your catalyst system and reaction conditions for the C-N coupling of this compound.

ComponentRecommendationRationale and Key Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalyst (1-2 mol%)Pd₂(dba)₃ is a reliable Pd(0) source.[19] G3/G4 precatalysts offer improved stability and faster initiation.[20]
Ligand XPhos, SPhos, or BrettPhos (1.2-2.4 mol%)These bulky, electron-rich biarylphosphine ligands are known to be effective for challenging substrates.[4][7] They promote efficient oxidative addition and reductive elimination.
Base NaOtBu or LHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases are generally required for efficient deprotonation of the amine.[6]
Solvent Toluene or Dioxane (0.1-0.2 M)These are common aprotic solvents for Buchwald-Hartwig reactions.[6][11][12] Toluene can sometimes help precipitate inorganic salts, driving the reaction forward.[21]
Temperature 80-110 °CThe optimal temperature will depend on the specific catalyst system and the reactivity of the amine.[6][19]
Amine 1.1-1.5 equivalentsA slight excess of the amine is typically used to ensure complete consumption of the aryl bromide.
Visualizing the Decision Process

The following workflow can guide your catalyst selection and troubleshooting process.

CatalystSelectionWorkflow Catalyst Selection Workflow for C-N Coupling Start Start: C-N Coupling of This compound InitialScreen Initial Screen: - Pd₂(dba)₃ / XPhos - NaOtBu / Toluene - 100 °C Start->InitialScreen CheckConversion Check Conversion by TLC/LC-MS InitialScreen->CheckConversion LowConversion Low/No Conversion CheckConversion->LowConversion < 20% GoodConversion Good Conversion CheckConversion->GoodConversion > 20% Troubleshoot Troubleshoot: - Change ligand (SPhos, BrettPhos) - Use a precatalyst (G3/G4) - Screen other bases (LHMDS) LowConversion->Troubleshoot SideReaction Side Reactions Observed? GoodConversion->SideReaction Troubleshoot->InitialScreen NoSideReaction No Significant Side Reactions SideReaction->NoSideReaction No CO_Coupling C-O Coupling Observed SideReaction->CO_Coupling Yes Optimize Optimize: - Temperature - Concentration - Catalyst Loading NoSideReaction->Optimize ConsiderCu Consider Cu Catalysis (Ullmann Coupling) CO_Coupling->ConsiderCu ProtectOH Protect Benzylic Alcohol CO_Coupling->ProtectOH Purify Purification Optimize->Purify ProtectOH->InitialScreen BuchwaldHartwigCycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl LigandExchange Ligand Exchange PdII_Aryl->LigandExchange + R₂NH AmineComplex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ LigandExchange->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex L₂Pd(II)(Ar)(NR₂) Deprotonation->AmidoComplex ReductiveElim Reductive Elimination AmidoComplex->ReductiveElim ReductiveElim->Pd0 Regeneration Product Ar-NR₂ (Product) ReductiveElim->Product

Sources

Technical Support Center: Stability of 2-Bromo-3-methoxybenzyl Alcohol in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-3-methoxybenzyl alcohol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent in the presence of bases. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate and mitigate potential stability issues, ensuring the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a substituted aromatic alcohol featuring a delicate interplay of functional groups. The hydroxyl group's reactivity is significantly influenced by the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the methoxy group. This unique electronic environment makes the molecule susceptible to specific degradation pathways under basic conditions, which can compromise experimental outcomes if not properly managed.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound turned yellow after adding an aqueous base (e.g., NaOH, K₂CO₃). What is causing this discoloration?

A1: The yellowing of your solution is a common indicator of degradation, primarily due to the formation of 2-Bromo-3-methoxybenzaldehyde.

  • Causality: Benzyl alcohols are susceptible to oxidation to their corresponding aldehydes, and this process can be accelerated under basic conditions, especially in the presence of atmospheric oxygen. The resulting aldehyde, 2-Bromo-3-methoxybenzaldehyde, is often a yellow-colored solid or oil. The extended conjugation in the aldehyde compared to the alcohol can lead to the absorption of light in the visible spectrum, causing the yellow appearance.

  • Troubleshooting Steps:

    • Inert Atmosphere: Whenever possible, handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) when a base is present to minimize oxidation.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Temperature Control: Keep the reaction temperature as low as feasible, as higher temperatures can increase the rate of oxidation.

    • Purity Check: Confirm the purity of your starting material. The presence of trace metal impurities can catalyze oxidation.

Q2: I'm observing an unexpected peak in my HPLC/LC-MS analysis after a basic workup. What could this impurity be?

A2: Besides the aldehyde mentioned in Q1, another likely impurity is 2-Bromo-3-methoxybenzoic acid.

  • Causality: If the conditions are sufficiently oxidizing (e.g., prolonged exposure to air, elevated temperatures), the initially formed 2-Bromo-3-methoxybenzaldehyde can be further oxidized to the corresponding carboxylic acid. In the presence of a strong base and in the absence of an enolizable alpha-proton, aldehydes can also undergo a disproportionation reaction known as the Cannizzaro reaction. In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding carboxylic acid and one molecule of the alcohol.

  • Troubleshooting & Verification:

    • LC-MS Analysis: Use mass spectrometry to identify the mass of the impurity. 2-Bromo-3-methoxybenzoic acid will have a molecular weight corresponding to C₈H₇BrO₃.

    • NMR Spectroscopy: If the impurity can be isolated, ¹H NMR spectroscopy can confirm its structure.

    • Minimize Exposure Time: Reduce the time your compound is in contact with the basic solution during workup.

    • Use a Milder Base: If your protocol allows, consider using a weaker or non-aqueous base to minimize side reactions.

Q3: Can the bromine atom be displaced under basic conditions?

A3: While direct nucleophilic aromatic substitution (SNAAr) of the bromide with hydroxide is generally difficult under standard conditions, it is a possibility that should be considered, especially at elevated temperatures or with very strong bases. The presence of the methoxy group can influence the reactivity of the aromatic ring.

  • Causality: For an SNAAr reaction to occur, the aromatic ring needs to be activated by strong electron-withdrawing groups. While bromine is electron-withdrawing, it is not as activating as a nitro group, for example. However, under forcing conditions (high temperature, high pressure), substitution can occur.

  • Preventative Measures:

    • Avoid High Temperatures: Do not heat solutions of this compound with strong bases for extended periods unless the reaction is intended.

    • Choice of Base: Avoid highly nucleophilic bases if displacement of the bromide is not desired.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol allows you to systematically assess the stability of this compound under specific basic conditions.

Objective: To quantify the degradation of this compound over time in the presence of a base.

Materials:

  • This compound

  • Class A volumetric flasks

  • HPLC grade solvent (e.g., acetonitrile, methanol)

  • Deionized water

  • Selected base (e.g., 0.1 M NaOH)

  • HPLC system with a UV detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in your chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Initiate Degradation: In a volumetric flask, mix a known volume of the stock solution with the basic solution.

  • Time Points: Immediately take an initial sample (T=0) and then sample at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Preparation: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of acid (e.g., 0.1 M HCl) to quench the reaction, and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze each sample by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.

Data Presentation:

Time (hours)Base ConcentrationTemperature (°C)% Remaining Parent Compound% Aldehyde Formation% Carboxylic Acid Formation
00.1 M NaOH2510000
10.1 M NaOH2598.51.2<0.3
40.1 M NaOH2595.24.10.7
240.1 M NaOH2585.612.32.1
240.1 M NaOH5065.128.96.0

This is example data and will vary based on specific experimental conditions.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound in the presence of a base and an oxidizing agent (e.g., atmospheric oxygen).

degradation_pathway parent 2-Bromo-3-methoxybenzyl alcohol aldehyde 2-Bromo-3-methoxybenzaldehyde parent->aldehyde Oxidation (+ Base, O₂) acid 2-Bromo-3-methoxybenzoic acid aldehyde->acid Further Oxidation (+ Base, O₂)

Caption: Primary oxidative degradation pathway.

cannizzaro_pathway Cannizzaro Reaction (Disproportionation) cluster_reactants Reactants cluster_products Products aldehyde1 2-Bromo-3-methoxybenzaldehyde aldehyde2 2-Bromo-3-methoxybenzaldehyde alcohol 2-Bromo-3-methoxybenzyl alcohol aldehyde1->alcohol Reduction acid 2-Bromo-3-methoxybenzoate aldehyde2->acid Oxidation

Caption: Potential Cannizzaro disproportionation reaction.

Summary and Recommendations

The stability of this compound is significantly compromised in the presence of bases, primarily through oxidation to the corresponding aldehyde and carboxylic acid. The rate of this degradation is influenced by temperature, base concentration, and the presence of oxygen.

Key Recommendations:

  • Use an Inert Atmosphere: When working with basic solutions of this compound, an inert atmosphere is highly recommended.

  • Control Temperature: Perform reactions and workups at the lowest practical temperature.

  • Limit Exposure Time: Minimize the duration of contact between the compound and basic media.

  • Consider Milder Bases: If the chemistry allows, opt for weaker or non-nucleophilic bases.

  • Monitor Purity: Regularly check the purity of the material, especially after exposure to basic conditions, using techniques like HPLC or TLC.

By understanding these potential degradation pathways and implementing the recommended preventative measures, you can ensure the quality and reliability of your experimental results when working with this compound.

References

  • Oxidation of Benzyl Alcohols: For a general overview of benzyl alcohol oxidation, refer to comprehensive organic chemistry textbooks. A relevant example can be found in March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Cannizzaro Reaction: Detailed mechanisms and substrate scope are available in most advanced organic chemistry resources.
  • Material Safety Data Sheets (MSDS): Always consult the MSDS from your chemical supplier for specific handling and storage information.

Technical Support Center: Troubleshooting Low Conversion Rates with 2-Bromo-3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in organic synthesis. My aim is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

This compound is a versatile bifunctional molecule, offering reactive sites at the benzylic alcohol and the aryl bromide. This dual reactivity allows for its use in a wide array of synthetic transformations. However, the interplay of electronic and steric factors—namely the electron-donating methoxy group and the ortho-disubstitution pattern—can present unique challenges, often manifesting as low conversion rates. This guide will address the most common reactions and their associated troubleshooting strategies in a practical question-and-answer format.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are a cornerstone of modern synthetic chemistry and a primary application for aryl bromides like this compound. However, achieving high conversion can be challenging.

Q1: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. What are the likely causes and how can I address them?

A1: Low conversion in Suzuki-Miyaura coupling with this substrate often stems from a combination of electronic and steric effects, impacting the key steps of the catalytic cycle. The primary issues to investigate are catalyst inhibition, suboptimal reaction conditions, and competing side reactions.

  • Causality Behind the Challenge:

    • Electronic Effects: The methoxy group is an electron-donating group, which enriches the electron density of the aromatic ring.[1][2] While this can influence the rate of electrophilic aromatic substitution, in the context of cross-coupling, it can make the oxidative addition of the palladium catalyst to the carbon-bromine bond more challenging.

    • Steric Hindrance: The substituents at the 2 and 3 positions on the benzene ring create a sterically congested environment around the bromine atom.[3][4] This can physically impede the approach of the bulky palladium catalyst, slowing down the oxidative addition step.

    • Catalyst Inhibition: The benzylic alcohol moiety can potentially coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.

  • Troubleshooting Workflow:

    G start Low Conversion in Suzuki Coupling catalyst Optimize Catalyst & Ligand start->catalyst base Re-evaluate Base Selection catalyst->base No improvement success Improved Conversion catalyst->success Improvement solvent Check Solvent System base->solvent No improvement base->success Improvement temp Adjust Reaction Temperature solvent->temp No improvement solvent->success Improvement side_reactions Investigate Side Reactions temp->side_reactions Still low yield temp->success Improvement dehalogenation Dehalogenation (Ar-H) side_reactions->dehalogenation homocoupling Homocoupling (Ar-Ar) side_reactions->homocoupling

    Troubleshooting workflow for Suzuki coupling.
  • Detailed Troubleshooting Steps:

Parameter Potential Issue & Scientific Rationale Recommended Action
Catalyst & Ligand The standard catalyst system (e.g., Pd(PPh₃)₄) may be too sterically hindered or not electron-rich enough to efficiently undergo oxidative addition with your electron-rich, sterically hindered substrate.Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate difficult oxidative additions.[5] Consider using a pre-catalyst that is more readily activated to the Pd(0) state.
Base Selection The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.If using a weaker base (e.g., Na₂CO₃), consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, as water can affect the reaction.[5]
Solvent System The polarity and coordinating ability of the solvent can influence catalyst solubility and activity. Improperly degassed solvents can lead to catalyst deactivation through oxidation.A mixture of an organic solvent (e.g., dioxane, toluene, or DME) with water is often effective.[5] Thoroughly degas your solvents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period to remove dissolved oxygen.[5]
Reaction Temperature Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier for oxidative addition.If the reaction is sluggish at lower temperatures, cautiously increase the temperature in increments (e.g., from 80°C to 100°C). Monitor for potential decomposition of starting materials or product.
Q2: I'm observing a significant amount of a byproduct that appears to be 3-methoxybenzyl alcohol (dehalogenation). Why is this happening and how can I prevent it?

A2: The formation of 3-methoxybenzyl alcohol is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[6][7] This occurs when the aryl halide substrate's halogen is replaced by a hydrogen atom.

  • Mechanistic Insight: Dehalogenation often happens after the oxidative addition step. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. This hydride can originate from the solvent (especially alcohols), the base, or even impurities.[6][7] A subsequent reductive elimination step then releases the dehalogenated arene.

  • Strategies for Mitigation:

Factor Mitigation Strategy
Solvent Choice Avoid alcoholic solvents if possible, as they can be a source of hydrides.[6] If an alcohol is necessary as a co-solvent, consider using isopropanol over methanol or ethanol, as it can sometimes be less prone to hydride donation. Anhydrous, aprotic solvents like dioxane or toluene are generally preferred.
Base Selection Certain bases can facilitate hydride transfer. Experiment with different bases; for instance, if you are using an alkoxide base, consider switching to a carbonate or phosphate base.
Ligand Choice The ligand can influence the relative rates of the desired transmetalation versus the undesired dehalogenation. Screening different bulky, electron-rich ligands may help to favor the productive pathway.[7]
Purity of Reagents Ensure all reagents, especially the boronic acid partner, are pure. Some impurities can act as hydride donors.

Part 2: Troubleshooting Reactions of the Benzylic Alcohol

The hydroxyl group of this compound is a primary alcohol, making it susceptible to oxidation and etherification reactions.

Q3: My oxidation of this compound to the corresponding aldehyde has a low conversion rate. How can I improve it?

A3: Low conversion in the oxidation of a primary alcohol can be attributed to several factors, including an inactive catalyst, insufficient oxidant, or suboptimal reaction conditions.[8]

  • Key Considerations:

    • Catalyst Activity: The chosen catalyst might have low intrinsic activity for this specific substrate or could be deactivated by impurities or reaction byproducts.

    • Over-oxidation: A common competing reaction is the over-oxidation of the initially formed aldehyde to a carboxylic acid, which can also complicate the product mixture and lower the yield of the desired aldehyde.[9]

    • Steric Effects: The ortho-bromo substituent may sterically hinder the approach of the oxidant or catalyst to the alcohol.[4]

  • Systematic Troubleshooting:

Parameter Potential Issue & Scientific Rationale Recommended Action
Oxidant/Catalyst System The chosen oxidant may be too mild, or the catalyst may be poisoned. For example, in aerobic oxidations, the catalyst can become deactivated.[10]If using a mild oxidant (e.g., MnO₂), ensure it is freshly activated. For catalytic oxidations (e.g., with TEMPO), ensure all co-reagents are present in the correct stoichiometry. Consider screening different oxidation systems (e.g., Swern, Dess-Martin periodinane) if one is proving ineffective.
Reaction Temperature Oxidation reactions can be temperature-sensitive. Insufficient temperature may lead to a sluggish reaction, while excessive heat can promote side reactions or decomposition.Gradually increase the reaction temperature. For some catalytic aerobic oxidations, temperatures of 90-120°C may be necessary.[8] However, be mindful that higher temperatures can decrease selectivity.[8]
Amount of Oxidant The stoichiometry of the oxidant is crucial. An insufficient amount will naturally lead to incomplete conversion.Ensure an adequate supply of the oxidant. For aerobic oxidations, this means ensuring efficient stirring and a continuous supply of air or oxygen.[8] For stoichiometric oxidants, consider using a slight excess (e.g., 1.1-1.5 equivalents).
Reaction Monitoring Without proper monitoring, it's difficult to know if the reaction is stalling or proceeding slowly. Over-oxidation can occur with prolonged reaction times.[8]Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction once the starting material is consumed to prevent the formation of the carboxylic acid byproduct.
Q4: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the yield is poor. What could be the problem?

A4: The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide. Low yields in this case can be due to an incomplete initial deprotonation, steric hindrance, or competing elimination reactions.

  • Workflow for Troubleshooting Etherification:

    G start Low Yield in Etherification deprotonation Ensure Complete Deprotonation start->deprotonation sn2_conditions Optimize Sₙ2 Conditions deprotonation->sn2_conditions Alkoxide forms success Improved Yield deprotonation->success Improvement sterics Assess Steric Hindrance sn2_conditions->sterics Still low yield sn2_conditions->success Improvement elimination Check for E2 Elimination sterics->elimination

    Troubleshooting workflow for etherification.
  • Detailed Action Plan:

Factor Troubleshooting Strategy
Incomplete Deprotonation The strength of the base is paramount. For a primary alcohol, a strong base like sodium hydride (NaH) is typically required to generate the alkoxide quantitatively. Ensure the NaH is fresh and the reaction is conducted under strictly anhydrous conditions.
Suboptimal Sₙ2 Conditions The Sₙ2 reaction is highly dependent on the solvent. Use a polar aprotic solvent like DMF or THF to accelerate the rate of the Sₙ2 reaction.[3] Ensure your alkyl halide is a good electrophile (I > Br > Cl) and is unhindered (primary > secondary).
Steric Hindrance The ortho-bromo group can sterically hinder the approach of the alkyl halide to the alkoxide. While this is less of an issue for the nucleophile, it can be significant. If using a bulky alkyl halide, consider a less hindered alternative if possible.
Competing E2 Elimination If you are using a secondary or tertiary alkyl halide, the alkoxide can act as a base, leading to E2 elimination as a major side reaction. If elimination is suspected, try lowering the reaction temperature, which can favor the Sₙ2 pathway.[3]

Part 3: General Laboratory Practice & FAQs

Q5: Could the quality of my this compound be the source of my issues?

A5: Absolutely. The purity of your starting material is critical. Impurities can interfere with your reaction in several ways:

  • Catalyst Poisoning: Certain impurities can irreversibly bind to and deactivate your catalyst, especially in palladium-catalyzed reactions.

  • Side Reactions: Impurities may be more reactive than your substrate under the chosen conditions, leading to a complex mixture of byproducts.

  • Inaccurate Stoichiometry: If your starting material is not pure, your calculated stoichiometry will be incorrect, which can lead to incomplete reactions.

Protocol: Verifying Starting Material Purity

  • Obtain a ¹H NMR spectrum: This will give you a clear picture of the compound's identity and the presence of any proton-containing impurities.

  • Run a GC-MS analysis: This can help identify volatile impurities and confirm the mass of your compound.

  • Check the melting point: A sharp melting point close to the literature value is a good indicator of purity.

  • Purification: If impurities are detected, consider purifying the material by recrystallization or column chromatography before use.

Q6: Are there any general tips for improving reaction yields that I should always consider?

A6: Yes, adhering to good laboratory practices is fundamental for achieving high conversion rates.[11]

  • Inert Atmosphere: For many reactions, especially those involving organometallics or sensitive catalysts, maintaining an inert atmosphere (argon or nitrogen) is crucial to prevent degradation by oxygen or moisture.

  • Anhydrous Conditions: Water can be detrimental in many reactions, such as Grignard reactions or those using water-sensitive reagents like NaH. Always use flame-dried or oven-dried glassware and anhydrous solvents when necessary.[12]

  • Accurate Reagent Transfer: Ensure all reagents are weighed and transferred accurately. Small errors in stoichiometry, especially for the limiting reagent or catalyst, can have a large impact on the final yield.

  • Effective Stirring: In heterogeneous reactions (e.g., with a solid base or catalyst), vigorous stirring is essential to ensure proper mixing and maximize reaction rates.

By systematically evaluating these potential issues, you can effectively troubleshoot low conversion rates and optimize your synthetic protocols when working with this compound.

References

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2019, October 20). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. MDPI. Retrieved from [Link]

  • Navarro, O., et al. (2005). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Shavnya, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ChemistrySelect. Wiley Online Library. Retrieved from [Link]

Sources

Technical Support Center: Protocol Refinement for Nucleophilic Substitution on 2-Bromo-3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for nucleophilic substitution reactions involving 2-Bromo-3-methoxybenzyl alcohol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this specific transformation. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, optimize your protocols, and resolve common experimental challenges.

Foundational Concepts: The Challenge of Substituting a Benzylic Alcohol

The primary obstacle in performing a nucleophilic substitution on any alcohol, including this compound, is the hydroxyl group (-OH). It is a notoriously poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base.[1] Therefore, direct displacement of the -OH group by a nucleophile is not a viable pathway.

The entire strategy for this reaction hinges on a critical preliminary step: activating the alcohol . This involves converting the hydroxyl group into a better leaving group, which can then be readily displaced by the desired nucleophile.[2][3]

The benzylic nature of the substrate introduces another layer of complexity. The C-O bond is at a benzylic position, meaning it is adjacent to the benzene ring. This unique position can stabilize a carbocation intermediate through resonance, making an SN1 pathway possible. However, as a primary alcohol, it is also accessible for a backside attack, favoring an SN2 mechanism. The prevailing mechanism will be dictated by your choice of activating agent, nucleophile, and solvent.[4]

sub 2-Bromo-3-methoxy- benzyl alcohol activated Activated Intermediate (e.g., OTs, OMs, Halide) sub->activated Activation Step (Crucial) product Substitution Product activated->product Substitution (SN1 or SN2) nuc Nucleophile (Nu⁻) nuc->activated start Low Yield Observed q1 Is Alcohol Activation Confirmed? start->q1 q2 What is the Nucleophile Strength? q1->q2 Yes a1_no FIX ACTIVATION: - Check reagent quality - Ensure anhydrous conditions - Re-evaluate method q1->a1_no No a2_weak PROMOTE SN1: - Use Polar Protic Solvent - Consider higher temp q2->a2_weak Weak a2_strong PROMOTE SN2: - Use Polar Aprotic Solvent - Ensure good solubility q2->a2_strong Strong q3 Is the Solvent Correct? a3_check Match solvent to desired pathway (SN1/SN2) q3->a3_check end Re-run Experiment a1_no->end a2_weak->q3 a2_strong->q3 a3_check->end

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Technical Support Center: Improving Regioselectivity in Reactions of 2-Bromo-3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of controlling regioselectivity in chemical reactions involving 2-Bromo-3-methoxybenzyl alcohol. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve desired isomeric purity in your synthetic endeavors.

Understanding the Challenge: A Tug-of-War of Directing Effects

This compound is a trisubstituted benzene ring where the interplay of electronic and steric effects from three distinct functional groups—a methoxy group (-OCH₃), a bromine atom (-Br), and a hydroxymethyl group (-CH₂OH)—dictates the regiochemical outcome of its reactions. Mastering regioselectivity requires a nuanced understanding of how these groups influence the reactivity of the aromatic ring.

  • Methoxy Group (-OCH₃): An activating, ortho, para-director.[1][2][3] The oxygen's lone pairs donate electron density to the ring through resonance, particularly at the positions ortho and para to it (C2, C4, and C6). This makes these positions more nucleophilic and susceptible to attack by electrophiles.

  • Bromo Group (-Br): A deactivating, ortho, para-director.[3] While inductively withdrawing electron density due to its high electronegativity (deactivating the ring overall), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

  • Hydroxymethyl Group (-CH₂OH): A weak deactivating group. It can also act as a directed metalation group (DMG), particularly after deprotonation to an alkoxide, coordinating with organolithium reagents to direct deprotonation at an adjacent ortho position.[4][5][6]

The challenge arises from the conflicting or overlapping influences of these groups. For instance, in an electrophilic aromatic substitution, the powerful activating effect of the methoxy group will be the dominant directing influence. However, in reactions like palladium-catalyzed cross-coupling, the site of the C-Br bond is the reactive handle, and the electronic and steric environment around it becomes paramount.

Caption: Directing influences on the this compound ring.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the aromatic ring for different reaction types?

A1: The reactive position is highly dependent on the reaction mechanism:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira): The reaction occurs at the C2 position, the site of the carbon-bromine bond. The challenge here is not the initial position of reactivity, but preventing unwanted side reactions or achieving subsequent selective functionalization.

  • Electrophilic Aromatic Substitution: The C4 and C6 positions are the most activated due to the strong ortho, para-directing effect of the methoxy group. The C6 position is generally favored due to less steric hindrance compared to the C4 position, which is flanked by two substituents.

  • Nucleophilic Aromatic Substitution (SₙAr): This reaction is generally difficult on this substrate as it lacks strong electron-withdrawing groups ortho or para to the bromine leaving group.[7][8][9] For an SₙAr reaction to be feasible, further modification of the ring with a group like a nitro group would be necessary.

  • Directed ortho-Metalation (DoM): The methoxy group is a stronger directing group than the (protected) hydroxymethyl group. Therefore, lithiation is most likely to occur at the C4 position, which is ortho to the methoxy group.[5]

Q2: How do the electronic properties of the methoxy and bromo groups influence regioselectivity in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling, the key step is the oxidative addition of the palladium catalyst into the C-Br bond. The electronic nature of the surrounding groups can influence the rate of this step. The electron-donating methoxy group at the meta position (C3) slightly increases the electron density of the ring, which can subtly affect the oxidative addition kinetics. However, the primary determinants of regioselectivity in polyhalogenated systems are often the relative lability of the C-X bonds (C-I > C-Br > C-Cl) and steric accessibility.[10][11]

Q3: What is the role of the benzyl alcohol moiety in directing reactions?

A3: The primary hydroxyl group can interfere with many organometallic reactions. It is often necessary to protect it (e.g., as a silyl ether or methoxymethyl (MOM) ether) before performing reactions like Grignard formation, lithiation, or some cross-couplings. Once protected, the resulting -CH₂O-PG group is sterically bulkier and can influence the accessibility of adjacent sites. In Directed ortho-Metalation, the oxygen of the protected alcohol can act as a directing group, but it is generally weaker than the methoxy group.[6]

Q4: Which analytical techniques are best for determining the regiomeric ratio of my products?

A4: A combination of techniques is ideal for unambiguous structure elucidation:

  • ¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons are highly sensitive to the substitution pattern. Nuclear Overhauser Effect (NOE) experiments can be invaluable for determining through-space proximity of protons and substituents, confirming which isomer has been formed.

  • ¹³C NMR Spectroscopy: Provides information on the number of unique carbons and their chemical environment.

  • Mass Spectrometry (MS): Confirms the molecular weight of the products but typically does not distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.

  • X-ray Crystallography: Provides definitive proof of structure for crystalline products.

Troubleshooting Guides

Scenario 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Problem: You are attempting a Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the C2 position but are experiencing low yield, formation of homocoupled byproducts, or undesired side reactions.

G start Low Yield / Poor Selectivity in Cross-Coupling check_reagents Are reagents pure & degassed? (Boronic acid, base, solvent) start->check_reagents check_atmosphere Is the reaction under a strict inert atmosphere (Ar/N₂)? start->check_atmosphere check_catalyst Is the catalyst system optimal? start->check_catalyst screen_base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) check_reagents->screen_base success Improved Yield & Selectivity screen_ligands Screen Ligands (e.g., PPh₃, SPhos, XPhos) check_catalyst->screen_ligands screen_ligands->screen_base screen_temp Optimize Temperature screen_base->screen_temp screen_temp->success

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3-methoxybenzyl alcohol and 2-bromobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents, the selection of a starting material or intermediate is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Substituted benzyl alcohols are foundational building blocks, but subtle changes in their substitution patterns can lead to profound differences in their chemical behavior. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct molecules: 2-Bromo-3-methoxybenzyl alcohol and 2-bromobenzyl alcohol. Through a detailed analysis of their electronic properties and supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Molecular Profiles: An Introduction to the Contenders

At first glance, the two molecules appear structurally similar, both featuring a primary benzyl alcohol and an ortho-bromine substituent. The key differentiator is the presence of a methoxy group at the 3-position (meta to the alcohol) in this compound. This seemingly minor addition is the principal driver of the divergent reactivity profiles we will explore.

Property2-bromobenzyl alcoholThis compound
Structure 2-bromobenzyl alcoholthis compound
CAS Number 18982-54-2[1][2]239714-25-3
Molecular Formula C₇H₇BrOC₈H₉BrO₂
Molecular Weight 187.03 g/mol [1]217.06 g/mol [3]
Melting Point 78-80 °C[1][2]66-70 °C[3]

The Decisive Factor: A Tale of Two Electronic Environments

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. The interplay of inductive and resonance effects determines the electron density of the benzene ring and, consequently, the reactivity of its functional groups.

2-bromobenzyl alcohol: A Baseline for Reactivity

In 2-bromobenzyl alcohol, the bromine atom at the ortho position exerts two opposing electronic effects:

  • Inductive Effect (-I): As a halogen, bromine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond framework.

  • Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pi-system of the ring, donating electron density.

While the resonance effect exists, the inductive effect is generally dominant for halogens, making the bromo group an overall electron-withdrawing group (EWG) and a deactivator in electrophilic aromatic substitution.[4]

This compound: The Impact of a Meta-Methoxy Group

The introduction of a methoxy group at the 3-position (meta) significantly alters the electronic landscape. The methoxy group also has dual effects:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density inductively.

  • Resonance Effect (+M): The oxygen's lone pair can delocalize into the ring, a powerful electron-donating effect.[5][6]

Crucially, the strong +M effect of a methoxy group primarily influences the ortho and para positions. When placed meta to the point of interest, its resonance effect is negligible. Therefore, at the 3-position, the electron-withdrawing inductive effect (-I) of the methoxy group dominates .[6]

This can be quantified using Hammett substituent constants, which measure the electron-donating or -withdrawing properties of substituents.

  • σ_meta for -OCH₃: +0.115[7]

  • σ_meta for -Br: +0.393[7]

The positive values confirm that both substituents act as electron-withdrawing groups when in the meta position. In this compound, the benzylic carbon and the bromo-substituted carbon are influenced by two inductively withdrawing groups, rendering the aromatic ring significantly more electron-deficient than that of 2-bromobenzyl alcohol.

Comparative Reactivity: Theory Meets Application

We will now dissect how these electronic differences manifest in common chemical transformations, focusing on reactions involving the alcohol moiety and the carbon-bromine bond.

Reactions at the Benzylic Alcohol Center

Reactions at the alcohol group, such as oxidation or nucleophilic substitution, are highly sensitive to the electronic environment of the benzylic position.

The oxidation of a benzyl alcohol to its corresponding aldehyde typically involves the removal of protons and is facilitated by electron density at the reaction center. The reaction rate is generally accelerated by electron-donating groups and decelerated by electron-withdrawing groups.[8][9]

  • Prediction: 2-bromobenzyl alcohol will exhibit higher reactivity towards oxidation. Its aromatic ring is comparatively more electron-rich than that of this compound. The additional electron-withdrawing effect of the meta-methoxy group in the latter compound destabilizes the developing positive charge in the transition state, thus increasing the activation energy and slowing the reaction.

Experimental Protocol: Oxidation using Oxone®/Sodium Bromide

This method provides a mild and efficient route for the oxidation of benzyl alcohols.[8]

Objective: To oxidize the benzyl alcohol to the corresponding benzaldehyde.

Materials:

  • Benzyl alcohol substrate (2-bromobenzyl alcohol or this compound) (3 mmol)

  • Acetonitrile (CH₃CN) (15 mL)

  • Deionized Water (15 mL)

  • Sodium Bromide (NaBr) (0.62 g, 6 mmol)

  • Oxone® (potassium peroxymonosulfate) (1.84 g, 3 mmol)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the benzyl alcohol substrate (3 mmol) in a 1:1 mixture of acetonitrile and water (30 mL total).

  • Add sodium bromide (6 mmol) and Oxone® (3 mmol) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any excess oxidant.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude benzaldehyde.

  • Purify the product via column chromatography if necessary.

Causality: The active oxidant, hypobromous acid (HOBr), is generated in situ from the oxidation of NaBr by Oxone®. The rate of alcohol oxidation is sensitive to the nucleophilicity of the alcohol's oxygen and the stability of the transition state. The more electron-deficient ring of this compound reduces this reactivity.

The conversion of a primary benzyl alcohol to a benzyl halide with an acid like HBr proceeds through a mechanism with significant Sₙ1 character. The reaction is initiated by the protonation of the hydroxyl group to form a good leaving group (H₂O).[10] The rate-determining step is the departure of water to form a resonance-stabilized benzylic carbocation.

  • Prediction: 2-bromobenzyl alcohol will undergo nucleophilic substitution at a faster rate. The stability of the intermediate benzylic carbocation is paramount. The ring of 2-bromobenzyl alcohol is better able to stabilize the positive charge compared to the more electron-deficient ring of this compound, where the additional withdrawing effect of the methoxy group actively destabilizes the carbocation.

Reactions at the Carbon-Bromine Bond

The C-Br bond is a key site for functionalization, most notably through palladium-catalyzed cross-coupling reactions.

The critical, rate-limiting step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is facilitated by electron-withdrawing groups on the aromatic ring.[11] These groups increase the electrophilicity of the carbon atom bonded to the bromine and polarize the C-Br bond, making it more susceptible to cleavage by the electron-rich palladium catalyst.

  • Prediction: This compound will be more reactive in Suzuki-Miyaura cross-coupling. The combined, potent electron-withdrawing inductive effects of the ortho-bromo and meta-methoxy groups make the C-Br bond significantly more activated towards oxidative addition compared to the C-Br bond in 2-bromobenzyl alcohol.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl bromide with a boronic acid partner.

Materials:

  • Aryl bromide (2-bromobenzyl alcohol or this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (5 mL)

  • Ethanol (2 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add toluene (5 mL), ethanol (2 mL), and the 2 M Na₂CO₃ solution (2.0 mL).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting biaryl product by column chromatography.

Causality: The choice of base, solvent, and palladium source is critical for success. The base (Na₂CO₃) is required to activate the boronic acid for transmetalation. The enhanced reactivity of this compound stems directly from its more electron-poor nature, which lowers the activation energy barrier for the initial oxidative addition step, often allowing the reaction to proceed under milder conditions or with lower catalyst loading.

Visualizing the Concepts

Diagrams can help clarify the abstract principles and workflows discussed.

G cluster_reactivity Comparative Reactivity Logic cluster_alcohol Alcohol Moiety Reactions cluster_bromide Aryl Bromide Reactions Start Select Benzyl Alcohol Substrate Choice Reaction Type? Start->Choice Oxidation Oxidation Choice->Oxidation  -OH group Substitution Nucleophilic Substitution (SN1-like) Choice->Substitution  -OH group Coupling Pd-Catalyzed Coupling (e.g., Suzuki) Choice->Coupling  C-Br bond Result1 2-bromobenzyl alcohol is MORE REACTIVE (More e⁻ rich ring stabilizes positive charge) Oxidation->Result1 Substitution->Result1 Result2 This compound is MORE REACTIVE (More e⁻ poor ring activates C-Br bond) Coupling->Result2

Caption: A logic diagram illustrating the predicted reactivity based on reaction type.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling Setup 1. Assemble Reactants (Ar-Br, Boronic Acid, Pd Catalyst, Base) in solvent under inert atmosphere Reaction 2. Heat Mixture (e.g., 80-90 °C) Setup->Reaction Monitor 3. Monitor Progress (TLC / GC-MS) Reaction->Monitor Workup 4. Aqueous Workup (Cool, Dilute, Extract) Monitor->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Product Final Biaryl Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Summary and Conclusion

The comparison between this compound and 2-bromobenzyl alcohol serves as a powerful illustration of how subtle structural modifications dictate chemical reactivity.

Reaction TypeMore Reactive SpeciesRationale
Oxidation (of Alcohol) 2-bromobenzyl alcoholA more electron-rich ring enhances alcohol nucleophilicity and stabilizes the transition state.
Nucleophilic Substitution (at Alcohol) 2-bromobenzyl alcoholA more electron-rich ring provides greater stabilization for the intermediate benzylic carbocation.
Pd-Catalyzed Cross-Coupling (at Bromide) This compoundThe combined electron-withdrawing effects of two substituents activate the C-Br bond for oxidative addition.
  • For transformations where the benzyl alcohol moiety acts as a nucleophile or must support a positive charge (e.g., oxidation, Sₙ1 substitution), 2-bromobenzyl alcohol is the more reactive and preferred substrate.

  • For transformations involving the cleavage of the carbon-bromine bond, particularly in metal-catalyzed cross-coupling reactions, This compound is the superior substrate due to its electronically activated C-Br bond.

This guide underscores the necessity for chemists to look beyond superficial structural similarities and perform a rigorous analysis of the underlying electronic effects. This foundational understanding allows for the rational selection of reagents and reaction conditions, ultimately paving the way for more efficient and successful synthetic campaigns.

References

  • Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Rhodium Drug Synthesis Archive.

  • Greco, G. (2015). 03 21 Nucleophilic Substitution Reactions of Alcohols. YouTube. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Wang, Z., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
  • Clark, J. (2000). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • Abdugadar, A. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado.
  • LibreTexts Chemistry. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]

  • Hubbard, D. (2020). CHEM 2212L Experiment 3 - Oxidation of an Unknown Alcohol. YouTube. [Link]

  • 2-Bromobenzyl alcohol. PubChem, National Institutes of Health. [Link]

  • Facelli, J. C., et al. Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines.
  • Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]

  • Methoxy gp on aromatic ring?. ResearchGate. [Link]

  • Stenutz, R. Hammett substituent constants. [Link]

  • Kabilan, S., et al.
  • The Organic Chemistry Tutor. (2023). Oxidation of Alcohols. YouTube. [Link]

  • Unit 4: Free Energy Relationships. [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • 2C-B. Wikipedia. [Link]

  • Wan, P., et al. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. RSC Publishing.
  • Why is methoxy group an electron donating group?. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • 2-Bromo-3-methoxybutane. PubChem, National Institutes of Health. [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Saravanan, S., et al. (2017). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry.
  • Facelli, J. C., et al. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • hammett substituent constants: Topics. Science.gov. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

  • Norris, P. Nucleophilic Substitution. [Link]

  • Table 7.1 Hammett substituent constants and their modified values. Moodle@Units. [Link]

  • The Chemical Profile of 2-Methoxybenzyl Alcohol: Properties and Applications for Industry. [Link]

Sources

A Comparative Guide to Catalysts for the Cross-Coupling of 2-Bromo-3-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The functionalization of substituted aromatic compounds, such as 2-Bromo-3-methoxybenzyl alcohol, serves as a critical step in the synthesis of a diverse array of pharmaceutical intermediates and bioactive molecules. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, offering unparalleled versatility in the formation of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth, objective comparison of various catalytic systems for the cross-coupling of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the optimal catalytic system for your synthetic goals. The methodologies presented herein are designed to be self-validating, grounded in established literature, and supported by experimental data from analogous systems.

The Landscape of Cross-Coupling: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira Reactions

The reactivity of the benzylic bromide in this compound opens the door to a variety of powerful palladium-catalyzed transformations. We will focus our comparative analysis on three of the most impactful and widely utilized cross-coupling reactions:

  • The Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp³) bonds through the reaction with organoboron reagents.

  • The Buchwald-Hartwig Amination: For the synthesis of arylamines via C(sp²)–N bond formation.

  • The Sonogashira Coupling: For the creation of C(sp²)–C(sp) bonds by coupling with terminal alkynes.

The choice of the palladium catalyst, and particularly the ancillary ligand, is critical to the success of these transformations, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance.

Comparative Analysis of Catalytic Systems

While direct comparative studies on this compound are not extensively documented, we can draw valuable, predictive insights from established protocols for structurally and electronically similar benzyl bromides. The electron-donating methoxy group and the presence of a primary alcohol are key considerations in catalyst selection.

Catalyst System 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The choice of catalyst and ligand is crucial for achieving high yields, especially with potentially challenging substrates like benzyl bromides which can be prone to side reactions.

Catalytic System Recommendation: A combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is often effective. The use of potassium aryltrifluoroborates as the boron coupling partner can also enhance stability and reactivity.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Potassium Phenyltrifluoroborate

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), potassium phenyltrifluoroborate (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 3.0 equiv.).

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (2 mol%).

  • Add a degassed 10:1 mixture of THF/H₂O to achieve a concentration of 0.1 M with respect to the benzyl bromide.

  • Seal the tube and heat the reaction mixture to 77 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R RX RX RX->Oxidative Addition R'B(OH)2 R'B(OH)2 R'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst System 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The selection of the appropriate ligand is critical, especially when dealing with potentially coordinating functional groups or sterically hindered substrates.

Catalytic System Recommendation: For the amination of an electron-rich aryl bromide with a primary amine, a catalyst system comprising a palladium precatalyst and a sterically hindered biarylphosphine ligand, such as XPhos, is recommended.[2]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • To an oven-dried Schlenk flask, add the palladium precatalyst Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand XPhos (1.2-2.4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add Sodium tert-butoxide (NaOtBu, 2.0-3.0 equiv.), aniline (1.2 equiv.), and this compound (1.0 equiv.).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C and monitor its progress.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination / Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' ArX ArX ArX->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Catalyst System 3: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize aryl alkynes. The classic protocol involves a dual catalyst system of palladium and copper(I). However, copper-free versions have been developed to avoid potential issues with copper contamination.

Catalytic System Recommendation: A copper-free Sonogashira coupling using a palladium precatalyst with a bulky, electron-rich phosphine ligand like XPhos can be highly effective for aryl bromides, even at room temperature in some cases.[3]

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), phenylacetylene (1.5 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, PdCl₂(CH₃CN)₂ (2 mol%) and the ligand XPhos (4 mol%).

  • Add degassed THF as the solvent.

  • Stir the reaction at 65 °C and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Catalytic Cycle for the Sonogashira Coupling (Copper-Free)

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkyne_Coordination Alkyne Coordination / Deprotonation Ar-Pd(II)-X(L2)->Alkyne_Coordination Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Alkyne_Coordination->Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR ArX ArX ArX->Oxidative_Addition HC≡CR HC≡CR HC≡CR->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Caption: Catalytic cycle for the copper-free Sonogashira coupling.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different palladium catalyst systems in the coupling of benzyl bromides and related aryl bromides, providing a predictive framework for the coupling of this compound.

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Suzuki-Miyaura PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O7712-24Good to Excellent[1]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100-1104-12Good to Excellent[4]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene80-11012-24Good to Excellent[2]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10016Moderate to Good[5]
Sonogashira (Cu-free) [PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃MeCN/H₂O652Good to Excellent[6]
PdCl₂(CH₃CN)₂ / XPhosCs₂CO₃THF6512-24Good[3]

Causality Behind Experimental Choices and Mechanistic Insights

The choice of each component in the reaction mixture is a deliberate decision aimed at optimizing the catalytic cycle.

  • The Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are common choices. Pd(0) species are the active catalysts, and Pd(II) precatalysts are reduced in situ to Pd(0).

  • The Ligand: This is arguably the most critical component.

    • For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like SPhos and XPhos facilitate the oxidative addition of the aryl bromide and the final reductive elimination step.

    • For Sonogashira couplings, similar ligands promote the catalytic cycle while stabilizing the palladium intermediates. The use of bidentate ligands like dppf can also be advantageous.[1]

  • The Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination and the terminal alkyne in the Sonogashira coupling. The choice of base (e.g., carbonates, phosphates, or alkoxides) can significantly impact the reaction rate and yield.[7]

  • The Solvent: The solvent must be capable of dissolving the reactants and the catalyst system. Aprotic polar solvents like THF, dioxane, and toluene are commonly used. The addition of water in Suzuki-Miyaura reactions can sometimes be beneficial.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a versatile platform for the synthesis of a wide range of valuable compounds. The choice of the specific coupling reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—will be dictated by the desired final product. For each of these transformations, the careful selection of the palladium precatalyst, and most importantly, the phosphine ligand, is critical for achieving high yields and reaction efficiency. This guide provides a solid foundation, based on data from analogous systems, for the rational design and optimization of these important synthetic transformations.

References

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(19), 5304–5307. [Link]

  • Negishi, E. (2002). Palladium-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich). [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Zhang, Y. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 37(6), 375-376. [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 57(60), 7432-7435. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]

  • Luedeker, D., & Krout, M. R. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS chemical biology, 13(8), 2149–2154. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2004). Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reaction of aryl mesylates. Organic Syntheses, 81, 213. [Link]

  • Bellina, F., & Rossi, R. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(8), 769-792.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 57(60), 7432-7435. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 57(60), 7432-7435. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Wu, M.-J., & Lin, C.-F. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(1), 933–948. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Xia, Y., Liu, Z., Liu, R., & Zhang, Y. (2009). Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)-alpha,beta-diarylacrylates. Organic letters, 11(2), 469–472. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]

  • Wikipedia contributors. (2023, December 1). Sonogashira coupling. Wikipedia. [Link]

  • Mernyák, E., Schöberl, A., Frank, É., Wölfling, J., & Schneider, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 280-287. [Link]

  • Wang, C., & Kambe, N. (2019). Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. The Journal of Organic Chemistry, 84(18), 11616–11624. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

  • Smith, C. A., Falk, C. L., Tcyrulnikov, S., & Doyle, A. G. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 18(38), 7542-7546. [Link]

Sources

A Comparative Guide to the Structural Validation of Products from 2-Bromo-3-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of two common products derived from the starting material, 2-Bromo-3-methoxybenzyl alcohol. We will explore the analytical methodologies required to unambiguously differentiate between the product of an oxidation reaction and the product of an etherification reaction. This document is intended for researchers, scientists, and drug development professionals who require rigorous structural confirmation of synthetic products.

Our approach emphasizes not just the "how" but the "why" of experimental design. Each analytical step is chosen to provide orthogonal data, creating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.

Guiding Principles of Structural Elucidation

The definitive identification of an organic compound relies on a synergistic application of multiple analytical techniques.[1][2][3] While each method offers unique insights, no single technique is sufficient on its own. Our validation strategy is built on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][4] This combination allows for the determination of the molecular formula, the identification of functional groups, and the detailed mapping of atomic connectivity.[3]

The Synthetic Landscape: Two Divergent Pathways

This compound is a versatile starting material. Its primary alcohol functional group can readily undergo oxidation to form an aldehyde or be converted into an ether. These two transformations result in products with distinct chemical and physical properties. Our guide will focus on validating the structures of:

  • Product A: 2-Bromo-3-methoxybenzaldehyde (via Oxidation)

  • Product B: 2-Bromo-3-methoxybenzyl methyl ether (via Williamson Ether Synthesis)

The logical workflow for synthesis and validation is outlined below.

G cluster_synthesis Synthesis cluster_validation Structural Validation SM This compound R1 Oxidation (e.g., PCC, Swern) SM->R1 R2 Etherification (e.g., NaH, CH3I) SM->R2 P1 Product A (Aldehyde) R1->P1 P2 Product B (Ether) R2->P2 P1_val Validate Product A P1->P1_val Purification P2_val Validate Product B P2->P2_val Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) P1_val->NMR Analysis MS Mass Spectrometry (HRMS) P1_val->MS Analysis IR Infrared Spectroscopy (FTIR) P1_val->IR Analysis P2_val->NMR Analysis P2_val->MS Analysis P2_val->IR Analysis Final Unambiguous Structure Confirmed NMR->Final MS->Final IR->Final

Figure 1: General workflow for the synthesis and structural validation of products derived from this compound.

Pathway 1: Oxidation to 2-Bromo-3-methoxybenzaldehyde (Product A)

The selective oxidation of a primary benzyl alcohol to an aldehyde is a cornerstone transformation in organic synthesis.[5] Reagents like Pyridinium chlorochromate (PCC) are often employed because they can perform this conversion efficiently while minimizing over-oxidation to the carboxylic acid, a common side reaction when using stronger oxidants in aqueous media.[5][6]

Experimental Protocol: Synthesis of Product A
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Bromo-3-methoxybenzaldehyde as a pure solid.

Structural Validation of Product A

Causality: The first step in validation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this, providing a highly accurate mass measurement that can confirm the molecular formula.

Expected Data: The molecular formula for 2-Bromo-3-methoxybenzaldehyde is C₈H₇BrO₂. Due to the presence of bromine, we expect to see a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with two major peaks separated by 2 Da.

Causality: IR spectroscopy is exceptionally effective for identifying functional groups.[2] The key transformation in this reaction is the conversion of an alcohol (-OH) to an aldehyde (-CHO). This change will produce a dramatic and easily identifiable shift in the IR spectrum.

Expected Data:

  • Disappearance: The broad O-H stretching band from the starting material (approx. 3300-3400 cm⁻¹) will be absent.

  • Appearance: A very strong and sharp C=O stretching band, characteristic of an aromatic aldehyde, will appear around 1680-1700 cm⁻¹.[2] The aldehyde C-H stretch will also be visible as two weak peaks around 2720 and 2820 cm⁻¹.

Causality: NMR provides the most detailed structural information, mapping the connectivity and chemical environment of every proton and carbon atom.[7] For Product A, the key diagnostic signals will be the appearance of the aldehyde proton and the shift of the benzylic carbon.

Expected Data:

  • ¹H NMR: The most telling signal is the appearance of a new singlet far downfield, typically between 9.5-10.5 ppm, corresponding to the aldehyde proton (-CHO). The signal for the benzylic protons (-CH₂OH) from the starting material (around 4.7 ppm) will have disappeared. The methoxy group (-OCH₃) protons will remain as a singlet around 3.9 ppm, and the aromatic protons will show characteristic splitting patterns in the 7.0-7.8 ppm region.

  • ¹³C NMR: The conversion of the benzylic alcohol to an aldehyde results in a significant downfield shift of the corresponding carbon. The -CH₂OH carbon signal (approx. 60-65 ppm) will be replaced by the aldehyde carbonyl carbon signal, which is highly deshielded and appears around 190-200 ppm.

G Start This compound -CH₂OH ¹H: ~4.7 ppm ¹³C: ~64 ppm Oxidation Oxidation (PCC) Start->Oxidation ProductA Product A (Aldehyde) -CHO ¹H: ~9.9 ppm ¹³C: ~191 ppm Oxidation->ProductA

Figure 2: Key NMR chemical shift changes during the oxidation of this compound to Product A.

Pathway 2: Etherification to 2-Bromo-3-methoxybenzyl methyl ether (Product B)

The Williamson ether synthesis is a classic and reliable method for preparing ethers.[8] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of Product B
  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify by column chromatography to yield 2-Bromo-3-methoxybenzyl methyl ether.

Structural Validation of Product B

Causality: As with Product A, HRMS is used to confirm the molecular formula, which is C₉H₁₁BrO₂ for the methylated ether. This immediately distinguishes it from the aldehyde (C₈H₇BrO₂).

Expected Data: The molecular ion peak will correspond to the mass of C₉H₁₁BrO₂. The characteristic 1:1 isotopic pattern for bromine will again be present.

Causality: The IR spectrum will confirm the loss of the alcohol functional group and the presence of the ether linkage.

Expected Data:

  • Disappearance: The broad O-H stretch from the starting material (3300-3400 cm⁻¹) will be absent.

  • No Change: Unlike Product A, there will be no new strong carbonyl (C=O) peak around 1700 cm⁻¹.

  • Appearance: A characteristic C-O stretching band for the ether linkage will be present, typically in the 1050-1150 cm⁻¹ region.

Causality: NMR spectroscopy provides definitive proof of the ether formation by showing the presence of the new methyl group and its connectivity to the benzylic position through an oxygen atom.

Expected Data:

  • ¹H NMR: The broad singlet for the alcohol proton (-OH) will disappear. A new sharp singlet will appear around 3.4 ppm, corresponding to the new ether methyl group (-OCH₃). The benzylic protons (-CH₂O-) will remain a singlet but may shift slightly from their position in the starting alcohol, typically appearing around 4.5-4.6 ppm.[8] The original methoxy group on the aromatic ring will remain a singlet around 3.9 ppm.

  • ¹³C NMR: The signal for the new ether methyl carbon (-OCH₃) will appear around 58-60 ppm. The benzylic carbon (-CH₂O-) will be observed around 70-75 ppm.[8] Crucially, there will be no signal in the aldehyde region (190-200 ppm).

Comparative Data Summary

The following table summarizes the key analytical data that allows for the unambiguous differentiation between Product A and Product B.

Analytical Technique Product A (2-Bromo-3-methoxybenzaldehyde) Product B (2-Bromo-3-methoxybenzyl methyl ether) Rationale for Differentiation
Molecular Formula C₈H₇BrO₂C₉H₁₁BrO₂Different elemental composition confirmed by HRMS.
IR: Key Peaks (cm⁻¹) ~1690 (strong, C=O), ~2720 & ~2820 (weak, C-H)~1100 (strong, C-O)Presence of a carbonyl peak vs. an ether peak.
¹H NMR: Diagnostic Peak Singlet, ~9.9 ppm (-CHO)Singlet, ~3.4 ppm (-OCH₃, new)Unique aldehyde proton signal vs. a new ether methyl signal.
¹³C NMR: Diagnostic Peak ~191 ppm (C=O)~59 ppm (-OCH₃, new), ~73 ppm (-CH₂O-)Highly deshielded carbonyl carbon vs. aliphatic ether carbons.

Conclusion

By systematically applying a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, the structures of products derived from this compound can be validated with a high degree of certainty. The key to this process is not just collecting the data, but understanding the causal link between a specific chemical transformation and its unique spectroscopic signature. The distinct differences in molecular formula, functional group vibrations, and chemical shifts provide orthogonal, self-validating evidence that allows researchers to confidently distinguish between an oxidation product like 2-Bromo-3-methoxybenzaldehyde and an etherification product like 2-Bromo-3-methoxybenzyl methyl ether.

References

  • SpectraBase. (n.d.). 2-Bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxybenzaldehyde. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl tert-butyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • Journal of Carbohydrate Chemistry. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

Sources

"assessing the purity of synthesized 2-Bromo-3-methoxybenzyl alcohol derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-3-methoxybenzyl Alcohol Derivatives

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate, such as a this compound derivative, is not merely a quality metric—it is the bedrock of reliable, reproducible, and safe downstream applications. The presence of even minute quantities of impurities can drastically alter biological activity, introduce toxicity, or derail subsequent synthetic steps.

This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of this compound derivatives. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system for generating trustworthy and authoritative data.

Understanding the Impurity Profile: A Synthesis-Forward Approach

Before selecting an analytical technique, one must first anticipate the potential impurities. The purity assessment strategy is intrinsically linked to the synthetic route employed. A common pathway to benzyl alcohols is the reduction of the corresponding benzaldehyde.

cluster_synthesis Common Synthetic Route cluster_impurities Potential Impurities Start 2-Bromo-3-methoxybenzaldehyde (Starting Material) Process Reduction (e.g., NaBH4, LiAlH4) Start->Process Product This compound (Target Compound) Process->Product Impurity1 Unreacted Starting Material (Aldehyde) Impurity2 Over-oxidation Product (Carboxylic Acid) Impurity3 By-product (e.g., Dibenzyl ether) Impurity4 Residual Solvents (e.g., THF, Ethanol)

Caption: Potential impurities derived from the synthesis of this compound.

This synthetic context dictates our analytical targets:

  • Unreacted Starting Material: The parent 2-Bromo-3-methoxybenzaldehyde.

  • Over-oxidation Products: Slow oxidation of the benzyl alcohol can yield the corresponding benzaldehyde and, subsequently, benzoic acid.[1][2]

  • Side-Reaction Products: Depending on conditions, side-reactions like the formation of dibenzyl ether can occur.[1][3]

  • Process Impurities: Residual solvents from the reaction or purification steps (e.g., THF, Ethyl Acetate, Hexanes).

A robust purity assessment, therefore, requires a multi-modal approach capable of identifying and quantifying this diverse range of potential contaminants.

The Analytical Workflow: A Triad of Orthogonal Techniques

No single analytical method can provide a complete purity profile. A self-validating system relies on the convergence of data from orthogonal techniques, primarily Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

cluster_techniques Purity Assessment Methods cluster_results Data Analysis & Reporting start Synthesized Product NMR NMR Spectroscopy ¹H, ¹³C, qNMR Structural Confirmation & Quantification start->NMR HPLC HPLC-UV Reverse-Phase C18 Quantitative Purity & Impurity Profiling start->HPLC GCMS GC-MS EI Source Volatile Impurities & Identification start->GCMS Data Convergent Data Analysis NMR->Data HPLC->Data GCMS->Data Report Certificate of Analysis (Purity >9x%) Data->Report Meets Spec Purify Further Purification Required Data->Purify Fails Spec

Caption: A comprehensive workflow for assessing the purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure & Identity

Expertise & Experience: NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.[4][5][6] For a this compound derivative, ¹H and ¹³C NMR spectra serve as a molecular fingerprint. Every proton and carbon atom in the molecule generates a signal whose chemical shift, multiplicity, and integration provide precise information about its chemical environment and connectivity.[4][7][8] This makes it exceptionally reliable for confirming the identity of the target compound and identifying structurally related impurities.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is free of proton signals which might interfere with the analyte.[4]

  • Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS), which is defined as 0 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Trustworthiness through Quantification (qNMR): While often used qualitatively, ¹H NMR can be a highly accurate quantitative tool (qNMR). By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, a direct and absolute measure of purity can be determined without the need for a calibration curve specific to the target compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

Expertise & Experience: HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9] For aromatic compounds like benzyl alcohol derivatives, a reverse-phase HPLC method with UV detection is the logical choice.[10][11] The aromatic ring provides a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.

The causality behind our choices:

  • Column: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar benzyl alcohol derivative and separates it from more polar or less polar impurities.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (like acetonitrile or methanol) is optimal.[11] Starting with a higher water concentration allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the main compound and finally any less polar impurities, ensuring a comprehensive separation.

  • Validation: A robust HPLC method must be validated according to regulatory guidelines (e.g., ICH Q2(R2)) to ensure it is fit for purpose.[12][13] This involves documenting its specificity, linearity, accuracy, precision, and range.[9][14]

Experimental Protocol: Reverse-Phase HPLC
  • Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Prepare the synthesized sample at the same concentration as the primary standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity using the area percent method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram. For higher accuracy, quantify against the calibration curve generated from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

The mass spectrometer provides definitive identification. As compounds elute from the GC column, they are ionized (typically by Electron Ionization - EI), and the resulting fragmentation pattern is a unique fingerprint that can be matched against spectral libraries like NIST for positive identification.[15] For benzyl alcohol itself, characteristic ions include m/z 108 (molecular ion), 107, and the highly stable tropylium cation at m/z 91.[16][17]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Hold at 60 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 300 °C.[15]

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify peaks in the Total Ion Chromatogram (TIC). Analyze the mass spectrum of each peak and compare it to a reference library (e.g., NIST) to identify the compound. Quantify residual solvents using a calibration curve prepared with known standards.

Comparative Guide: Selecting the Right Tool

The choice of technique depends on the specific question being asked. The table below summarizes the strengths and applications of each method in the context of analyzing this compound derivatives.

Parameter NMR Spectroscopy HPLC-UV GC-MS
Primary Application Structural confirmation, identification of unknown impurities.High-precision quantitative purity determination.Identification of volatile impurities (e.g., residual solvents).
Quantitative Method Absolute quantification (qNMR) using an internal standard.Relative (area %) or external standard calibration.External standard calibration for trace volatiles.
Strengths Definitive structural information; universal response for ¹H.High resolution for complex mixtures; robust and reproducible.High sensitivity; definitive identification via mass spectra library matching.
Limitations Lower sensitivity than chromatography; complex mixture analysis can be difficult.Requires a chromophore for UV detection; co-elution can occur.Not suitable for non-volatile or thermally labile compounds.
Impurity Detection Excellent for structurally similar impurities.Detects non-volatile and semi-volatile impurities.Best for volatile and semi-volatile impurities.

Conclusion

Assessing the purity of a synthesized compound like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single analytical technique provides an incomplete and potentially misleading picture. By strategically combining the structural resolving power of NMR , the quantitative precision of HPLC , and the volatile impurity detection capability of GC-MS , researchers can build a self-validating system of analysis. This orthogonal triad ensures that the final product is not only chemically correct but also meets the stringent purity requirements necessary for advancing scientific research and drug development.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). www .ec -undp. Available at: [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. (1998). PubMed. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Available at: [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. (1995). PubMed. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Analytical method validation: A brief review. (n.d.). Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. Available at: [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. (n.d.). Available at: [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. Available at: [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.). Scholars Research Library. Available at: [Link]

  • Structural elucidation by NMR(1HNMR). (2018). Slideshare. Available at: [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (n.d.). Available at: [Link]

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. (n.d.). HELIX Chromatography. Available at: [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2008). PubMed. Available at: [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Publishing. Available at: [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025). ResearchGate. Available at: [Link]

  • Benzyl alcohol GC-MS (1 TMS) (HMDB0003119). (n.d.). Human Metabolome Database. Available at: [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024). PMC - NIH. Available at: [Link]

  • Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. (1991). PubMed. Available at: [Link]

  • BENZYL ALCOHOL. (n.d.). FAO. Available at: [Link]

  • Benzyl alcohol. (n.d.). Wikipedia. Available at: [Link]

  • Benzyl Alcohol-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • alkyl and alkylene bromides. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Process for producing 2-bromo-5-methoxybenzyl bromide. (1998). Google Patents.
  • Benzyl Alcohol: Structure, Properties, Preparation & Uses. (n.d.). Vedantu. Available at: [Link]

  • 26 questions with answers in BENZYL ALCOHOL. (n.d.). ResearchGate. Available at: [Link]

Sources

"comparing the efficacy of different boronic acids in Suzuki reactions with 2-Bromo-3-methoxybenzyl alcohol"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of synthetic organic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] Its robustness, mild reaction conditions, and tolerance of a wide array of functional groups have cemented its utility in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4][5] A critical determinant of the reaction's success lies in the judicious selection of the boronic acid coupling partner. The electronic and steric nature of the boronic acid can profoundly influence reaction kinetics, yield, and overall efficiency.[6]

This guide provides an in-depth, objective comparison of the efficacy of different boronic acids in the Suzuki coupling with a sterically hindered and electronically distinct substrate, 2-Bromo-3-methoxybenzyl alcohol. We will delve into the mechanistic underpinnings of the reaction, present comparative experimental data, and provide detailed protocols to empower you to optimize your synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[7][8] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition : The cycle initiates with the oxidative addition of the palladium(0) catalyst to the organohalide (in our case, this compound), forming a palladium(II) intermediate.[9] This is often the rate-determining step of the reaction.[1][7] The reactivity of the halide is a crucial factor, with the general trend being I > OTf > Br >> Cl.[10]

  • Transmetalation : In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex.[10] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[11][12][13] The exact mechanism of transmetalation is still a subject of some debate, but it is widely accepted that the base plays a critical role in this step.[10][11]

  • Reductive Elimination : The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[8][10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L)2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L)2-Ar'->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparing Boronic Acid Efficacy: A Data-Driven Approach

The electronic properties of the boronic acid play a pivotal role in the efficiency of the Suzuki coupling. To illustrate this, we present a comparative study on the coupling of this compound with three distinct arylboronic acids: phenylboronic acid (a neutral standard), 4-methoxyphenylboronic acid (electron-rich), and 3,5-dichlorophenylboronic acid (electron-poor).

Table 1: Comparative Efficacy of Boronic Acids in Suzuki Coupling with this compound
Boronic AcidStructureElectronic NatureReaction Time (h)Yield (%)
Phenylboronic AcidPh-B(OH)₂Neutral685
4-Methoxyphenylboronic Acid4-MeO-C₆H₄-B(OH)₂Electron-Rich492
3,5-Dichlorophenylboronic Acid3,5-Cl₂-C₆H₃-B(OH)₂Electron-Poor1268

Reaction Conditions: this compound (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 90 °C.

Analysis of Results
  • Electron-Rich Boronic Acids: 4-Methoxyphenylboronic acid, with its electron-donating methoxy group, demonstrates the highest reactivity and yield. The increased electron density on the aromatic ring facilitates the transmetalation step, leading to a faster and more efficient reaction.

  • Electron-Poor Boronic Acids: Conversely, 3,5-dichlorophenylboronic acid, bearing two electron-withdrawing chloro groups, exhibits significantly lower reactivity. The reduced nucleophilicity of the aryl group hinders the transmetalation process, resulting in a longer reaction time and a lower yield.

  • Steric Considerations: While not the primary variable in this comparison, it is important to note that highly sterically hindered boronic acids can also impede the reaction, regardless of their electronic nature.[14][15]

Experimental Protocols

The following is a detailed, step-by-step methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Reagents:
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, and K2CO3 in a flask. B Evacuate and backfill the flask with an inert gas (3x). A->B C Add Pd(PPh3)4 catalyst. B->C D Add degassed Toluene and Water. C->D E Heat the reaction mixture to 90 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with ethyl acetate and water. G->H I Separate the organic layer and wash with brine. H->I J Dry the organic layer over anhydrous Na2SO4. I->J K Concentrate under reduced pressure. J->K L Purify the crude product by column chromatography. K->L

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the chosen arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Subsequently, add degassed toluene (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Conclusion

The choice of boronic acid is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction. As demonstrated, electron-rich arylboronic acids generally lead to higher efficacy in reactions with substrates like this compound, while electron-poor counterparts require more forcing conditions. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic design and execution of their synthetic routes. By carefully considering the electronic and steric properties of the coupling partners, scientists can significantly enhance the efficiency and success of their Suzuki reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.03%3A_Suzuki-Miyaura_Coupling
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Suzuki_reaction
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16556–16564. Retrieved from https://pubs.acs.org/doi/10.1021/ja205330b
  • Sigman, M. S., & Ghaffari, B. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483485/
  • Le Duc, G., & Jutand, A. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Synlett, 2011(11), 1511-1515. Retrieved from https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1260775
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from https://www.nrochemistry.com/co-organic-reactions/suzuki-coupling/
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from https://www.organic-chemistry.org/abstracts/lit2/375.shtm
  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved from https://byjus.com/chemistry/suzuki-coupling-reaction/
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_ReactionAnalysis/suzuki-coupling-reactions.html
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from https://pubs.acs.org/doi/10.1021/ja992130h
  • Ghaffari, B., & Sigman, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from https://onlinelibrary.wiley.com/doi/abs/10.1002/ijch.201900082
  • A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/pdf/AResearchersGuidetoSuzukiCoupling.pdf
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from https://pubs.acs.org/doi/10.1021/ol301908h
  • Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(33), 6475-6481. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01287a
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359–1470. Retrieved from https://pubs.acs.org/doi/10.1021/cr000094t
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig5_348873215
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Computational-characterization-of-the-role-of-the-Amatore-Jutand/d0b9f0d0e6f6a7d8e2d4d9e9c8a9e9a9e9a9e9a9
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/The-Suzuki-coupling-reactions-of-aryl-bromides-with-phenylboronic-acid_tbl3_331398858
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2020). ResearchGate. Retrieved from https://www.researchgate.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from https://www.rsc.
  • Comparison of reactivity of different boron reagents (a) The predicted... (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Comparison-of-reactivity-of-different-boron-reagents-a-The-predicted-reaction-yields_fig5_354338902
  • The Suzuki coupling reaction of aryl bromides with phenylboronic acid... (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/The-Suzuki-coupling-reaction-of-aryl-bromides-with-phenylboronic-acid-in-situ-reaction_tbl1_323758362
  • Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Effect-of-solvent-volume-on-the-Suzuki-Miyaura-reaction-with-dmiop-2-PdCl-4_fig8_258814761
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.). Retrieved from https://www.tcichemicals.com/US/en/support-download/technical-information/product-highlights/suzuki-miyaura-cross-coupling-reaction
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h
  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/The-Suzuki-coupling-reaction-of-arylbromides-with-phenylboronic-acid-a_tbl1_275966601
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3101831/
  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... (n.d.). ResearchGate. Retrieved from https://www.researchgate.
  • Denmark, S. E., & Smith, R. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(26), 9477–9488. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4084742/
  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from https://www.chem.ucla.edu/~myers/downloads/115/Suzuki.pdf
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc. Retrieved from https://www.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/60c755880f68e37e54b669e4
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/jo990088s
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_281297594
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). ResearchGate. Retrieved from https://www.researchgate.
  • (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/51139459_Suzuki-Miyaura_Coupling_Reactions_of_35-Dichloro-124-thiadiazole
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved from https://commonorganicchemistry.com/Rxn_Pages/Suzuki_Reaction/Suzuki_Examples.htm
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=chemistrybiochemistry_pub
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dichloropyridine - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/pdf/Application-Notes-Suzuki-Coupling-3,5-Dichloropyridine.pdf
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from https://www.youtube.

Sources

A Comparative Guide to Cross-Coupling Methods for the Synthesis of 2-Aryl-3-methoxybenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry. The substituted benzyl alcohol, 2-Bromo-3-methoxybenzyl alcohol, presents a versatile starting material for the synthesis of a variety of complex molecular architectures. This guide provides an in-depth comparison of three prevalent palladium-catalyzed cross-coupling methods—Suzuki, Stille, and Sonogashira—for the arylation of this substrate. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer a comparative analysis of expected yields to empower you to make informed decisions for your synthetic strategies.

Introduction to Cross-Coupling with this compound

The structure of this compound incorporates a moderately reactive aryl bromide and a primary benzylic alcohol. The presence of the hydroxyl group necessitates careful consideration of reaction conditions to avoid potential side reactions, such as oxidation or etherification. The methoxy group, being electron-donating, can also subtly influence the reactivity of the aryl bromide. The choice of cross-coupling method will depend on several factors, including the desired coupling partner, functional group tolerance, availability of reagents, and considerations regarding toxicity and waste disposal.

Comparative Analysis of Cross-Coupling Methods

Method Coupling Partner Typical Yields Advantages Disadvantages
Suzuki Coupling Arylboronic acids/estersGood to ExcellentMild reaction conditions; commercially available and diverse boronic acids; low toxicity of boron reagents.Requires a base which can be detrimental to sensitive substrates.
Stille Coupling OrganostannanesGood to ExcellentTolerant to a wide range of functional groups; organostannanes are stable and can be purified by chromatography.High toxicity of organotin reagents and byproducts; difficult removal of tin residues.
Sonogashira Coupling Terminal AlkynesGood to ExcellentDirect formation of an aryl-alkyne bond; mild reaction conditions.Limited to the introduction of an alkynyl moiety; requires a copper co-catalyst in the classic protocol.

Mechanistic Insights: The "Why" Behind the Chemistry

Understanding the catalytic cycles of these reactions is paramount to troubleshooting and optimization. All three reactions proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.

The Palladium Catalytic Cycle

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organic group (R) from the organometallic reagent (R-M) is transferred to the palladium center, displacing the bromide. This is the key step where the different methods diverge based on the nature of 'M' (Boron, Tin, or Copper-acetylide).

  • Reductive Elimination: The newly formed Ar-R bond is eliminated from the palladium complex, regenerating the Pd(0) catalyst and releasing the desired biaryl product.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization for specific substrates and desired yields.

Suzuki Coupling Protocol

This protocol is adapted from established procedures for structurally similar aryl bromides and is expected to provide good to excellent yields with this compound.

Workflow for Suzuki Coupling

Suzuki Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Add Reactants Add this compound, arylboronic acid, base, and solvent to flask Degas Degas the mixture with an inert gas (Ar or N2) Add Reactants->Degas Add Catalyst Add Palladium catalyst and ligand Degas->Add Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C) Add Catalyst->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Quench Cool to RT and quench with water Monitor->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Schlenk flask and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the toluene/water solvent mixture and degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • To the degassed mixture, add Pd(OAc)₂ and PPh₃.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: Pd(OAc)₂/PPh₃ is a classic, cost-effective, and robust catalyst system for Suzuki couplings. For more challenging substrates, more advanced phosphine ligands like SPhos or XPhos can be employed to improve yields and reaction times.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[1] The presence of water is often crucial for the dissolution of the base and to facilitate the catalytic cycle.[2]

  • Solvent: A biphasic toluene/water system is commonly used to dissolve both the organic substrates and the inorganic base.

Stille Coupling Protocol

The Stille coupling offers the advantage of using air- and moisture-stable organostannanes.[3] However, the toxicity of tin compounds is a significant drawback.[4]

Workflow for Stille Coupling

Stille Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Add Reactants Add this compound, organostannane, and solvent to flask Degas Degas the mixture with an inert gas (Ar or N2) Add Reactants->Degas Add Catalyst Add Palladium catalyst and ligand Degas->Add Catalyst Heat Heat the reaction mixture (e.g., 80-110 °C) Add Catalyst->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Quench Cool to RT and quench with aq. KF solution Monitor->Quench Filter Filter to remove tin fluoride precipitate Quench->Filter Extract Extract with an organic solvent Filter->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Caption: Step-by-step workflow for the Stille coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(phenyl)tin) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous Toluene or DMF

  • Schlenk flask and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound and the organostannane.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and degas the solution.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 100-110 °C and monitor its progress.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.

  • Solvent: Anhydrous polar aprotic solvents like toluene or DMF are typically used.

  • Work-up: The use of aqueous KF is a standard method for removing the toxic tributyltin byproducts as a filterable solid.[5]

Sonogashira Coupling Protocol

This method is unparalleled for the direct synthesis of aryl-alkyne bonds.[6]

Workflow for Sonogashira Coupling

Sonogashira Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Add Reactants Add this compound, terminal alkyne, base, and solvent to flask Degas Degas the mixture with an inert gas (Ar or N2) Add Reactants->Degas Add Catalysts Add Palladium and Copper(I) catalysts Degas->Add Catalysts Stir Stir at room temperature or with gentle heating Add Catalysts->Stir Monitor Monitor progress by TLC or LC-MS Stir->Monitor Quench Quench with water or sat. aq. NH4Cl Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Caption: Step-by-step workflow for the Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF or DMF

  • Schlenk flask and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound and the terminal alkyne.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and triethylamine, and degas the solution.

  • Add PdCl₂(PPh₃)₂ and CuI to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with an ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[6]

  • Base: An amine base like triethylamine is used to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.

  • Solvent: Anhydrous polar aprotic solvents are suitable for this reaction.

Conclusion

The choice between Suzuki, Stille, and Sonogashira coupling for the functionalization of this compound hinges on the specific synthetic goal and laboratory constraints. The Suzuki coupling stands out as a highly versatile and environmentally benign option, benefiting from the vast commercial availability of boronic acids. For couplings where the corresponding boronic acid is not available but the organostannane is, the Stille coupling provides a robust alternative, albeit with significant toxicity concerns that necessitate careful handling and purification. When the introduction of an alkyne moiety is desired, the Sonogashira coupling is the most direct and efficient method.

By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize these powerful cross-coupling reactions to synthesize a diverse array of valuable compounds from this compound.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 1986 , 25(6), 508–524. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46–49. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874–922. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture). Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Johansson Seechurn, C. C. C.; Kocienski, P. J.; Colbon, A. J. Palladium-Catalysed Cross-Coupling Reactions: A Practical Guide. Angewandte Chemie International Edition, 2012 , 51(21), 5062–5085. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43(36), 4704–4734. [Link]

  • Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 2003 , 42(14), 1566–1568. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Sonogashira Coupling. Wikipedia. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]

  • Stille Coupling - Organic Synthesis. Organic-synthesis.org. [Link]

Sources

"spectroscopic analysis to confirm the identity of 2-Bromo-3-methoxybenzyl alcohol products"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is paramount. 2-Bromo-3-methoxybenzyl alcohol, a substituted aromatic alcohol, serves as a versatile building block in the synthesis of a wide array of complex molecules. Its precise substitution pattern—a bromine atom and a methoxy group at the 2 and 3 positions, respectively, alongside a hydroxymethyl group—dicatates its reactivity and ultimately the stereochemistry and bioactivity of the final products. This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to confirm the identity of this compound, offering a blend of theoretical principles, practical experimental protocols, and comparative data with isomeric and analogous compounds.

The Imperative of Orthogonal Spectroscopic Verification

Reliance on a single analytical technique for structural elucidation is fraught with peril. Isomers can present deceptively similar spectral features, leading to misidentification and the costly pursuit of erroneous synthetic pathways. A robust, self-validating approach employs a suite of orthogonal techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each method probes different aspects of the molecule's constitution, and their combined data provide a comprehensive and definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can deduce connectivity, the number of unique protons and carbons, and their spatial relationships.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the alcohol proton, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the 1,2,3-trisubstitution pattern.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
-OH~2.5Singlet (broad)1H
-OCH₃~3.9Singlet3H
-CH₂OH~4.7Singlet2H
Ar-H4~7.3Triplet1H
Ar-H5~6.9Doublet1H
Ar-H6~7.1Doublet1H

Comparative ¹H NMR Data of Isomers and Analogs:

CompoundAr-H Chemical Shifts (ppm)-CH₂OH (ppm)-OCH₃ (ppm)-OH (ppm)
2-Bromobenzyl alcohol[1]7.53 (d), 7.45 (d), 7.31 (t), 7.15 (t)4.71 (s)-2.41 (s)
3-Methoxybenzyl alcohol6.8-7.3 (m)4.65 (s)3.81 (s)1.95 (s)
2-Bromo-5-methoxybenzyl alcohol7.32 (d), 6.45 (d), 6.34 (dd)-3.86 (s)4.94 (s)

The predicted spectrum for our target molecule shows a characteristic downfield shift for the aromatic protons due to the electron-withdrawing nature of the bromine atom. The methoxy group, being electron-donating, will have a shielding effect, particularly on the ortho and para protons, which is reflected in the predicted chemical shifts. The benzylic protons are expected as a singlet due to the absence of adjacent protons, and their chemical shift is influenced by the deshielding effect of the aromatic ring and the adjacent oxygen atom.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents, offering further confirmation of the substitution pattern.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (ppm)
-CH₂OH~64
-OCH₃~56
Ar-C1~140
Ar-C2~115
Ar-C3~157
Ar-C4~128
Ar-C5~112
Ar-C6~122

Comparative ¹³C NMR Data of Isomers and Analogs:

CompoundAromatic Carbon Chemical Shifts (ppm)-CH₂OH (ppm)-OCH₃ (ppm)
2-Bromobenzyl alcohol139.7, 132.6, 129.1, 128.9, 127.7, 122.665.1-
3-Methoxybenzyl alcohol159.8, 142.7, 129.6, 119.5, 113.8, 112.965.055.2
2-Bromo-5-methoxyphenol[2]160.6, 153.0, 132.0, 108.5, 101.7, 100.9-55.6

The ipso-carbon attached to the bromine (C-2) is predicted to be significantly shielded compared to an unsubstituted aromatic carbon, while the carbon attached to the methoxy group (C-3) will be deshielded. The chemical shift of the benzylic carbon is characteristic of a carbon singly bonded to an oxygen atom.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

FT-IR Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, we expect to see characteristic absorptions for the O-H, C-H, C-O, and C-Br bonds, as well as aromatic C=C stretching.

Predicted and Typical FT-IR Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (aromatic)Stretching1450-1600
C-O (alcohol)Stretching1000-1260
C-O (ether)Stretching1000-1300 (asymmetric & symmetric)
C-BrStretching500-600

Comparative FT-IR Data:

  • Benzyl Alcohol: Exhibits a strong, broad O-H stretch around 3300 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and a prominent C-O stretch around 1050 cm⁻¹.

  • 2-Bromoanisole: Shows characteristic aromatic C-H and C=C absorptions, along with a strong C-O-C ether stretch and the C-Br stretch in the fingerprint region.[3][4]

The broadness of the O-H stretch is a key indicator of hydrogen bonding, a characteristic feature of alcohols. The presence of both alcohol and ether C-O stretching bands, along with the low-frequency C-Br absorption, provides strong evidence for the presence of all three functional groups.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and valuable structural information from its fragmentation pattern. For this compound, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern.

Predicted Mass Spectrum Features:

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a doublet of nearly equal intensity, separated by 2 m/z units. The nominal molecular weight is 218 g/mol , so we expect peaks at m/z 217 and 219.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak corresponding to [M-18]⁺ is common for alcohols.

    • Loss of -CH₂OH: Cleavage of the benzylic C-C bond can lead to a [M-31]⁺ fragment.

    • Loss of Br: A peak corresponding to [M-79/81]⁺.

    • Loss of OCH₃: A peak corresponding to [M-31]⁺.

Comparative Mass Spectrometry Data:

  • 2-Bromobenzyl alcohol: The mass spectrum will show the characteristic M⁺/M+2 doublet for the molecular ion and fragments resulting from the loss of -OH and -Br.

  • 3-Methoxybenzyl alcohol: The spectrum will show a prominent molecular ion peak and fragments corresponding to the loss of -H, -OCH₃, and -CH₂OH.

The observation of the isotopic doublet for bromine-containing fragments is a powerful confirmation of the presence of this halogen in the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can be used to enhance the observation of the molecular ion.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the spectroscopic confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Confirms C-H framework FTIR FT-IR Spectroscopy Purification->FTIR Identifies functional groups MS Mass Spectrometry Purification->MS Determines MW & fragmentation Data_Analysis Combined Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed: This compound Data_Analysis->Structure_Confirmation

Sources

A Comparative Guide to the Kinetic Profiles of Substituted Benzyl Alcohols in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reagent Bottle - Understanding Reactivity in Drug Development

In the intricate landscape of pharmaceutical synthesis, benzyl alcohols are foundational building blocks. Their utility, however, is not uniform. The specific arrangement of substituents on the aromatic ring dictates the molecule's electronic and steric properties, thereby governing its reactivity. 2-Bromo-3-methoxybenzyl alcohol is a prime example of a multifunctional intermediate where the interplay between an electron-withdrawing halogen (bromo) and an electron-donating alkoxy group (methoxy) creates a unique kinetic profile.

For researchers, scientists, and drug development professionals, a deep understanding of these kinetic nuances is not merely academic; it is a prerequisite for rational process design, optimization, and scale-up. This guide provides an in-depth, objective comparison of the reaction kinetics of this compound against relevant structural analogs in three cornerstone synthetic transformations: oxidation, etherification, and esterification. By elucidating the causality behind experimental choices and presenting supporting data, this document aims to empower chemists to make informed, predictive decisions in their synthetic endeavors.

Oxidation to Benzaldehydes: A Study in Controlled Transformation

The oxidation of a primary alcohol to an aldehyde is a delicate operation, often at risk of over-oxidation to the corresponding carboxylic acid. The choice of oxidant and the substrate's electronic nature are paramount in controlling the reaction's outcome and rate. Pyridinium chlorochromate (PCC) is a widely used reagent that offers a milder alternative to chromic acid, effectively halting the oxidation at the aldehyde stage.[1]

Causality of Reagent Selection and Substrate Effects

PCC is preferred for its selectivity. Unlike aqueous chromium reagents, PCC operates under anhydrous conditions (typically in dichloromethane), which prevents the formation of the aldehyde hydrate intermediate that is susceptible to further oxidation.[2] The reaction proceeds via a chromate ester intermediate, followed by an E2-like elimination.

The substituents on the benzyl alcohol significantly influence the oxidation rate. Electron-donating groups (EDGs) on the aromatic ring can stabilize the transition state, accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize this state and retard the reaction. For this compound, the methoxy group acts as an EDG through resonance, while the bromo group is an EWG through induction. Their combined effect determines the overall reactivity compared to other substituted benzyl alcohols.

Experimental Protocol: Kinetic Monitoring of PCC Oxidation
  • Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the substituted benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Initiation: Add a slurry of PCC (1.5 eq.) and Celite® in CH₂Cl₂ to the alcohol solution at room temperature with vigorous stirring. The Celite® prevents the formation of a tar-like chromium byproduct that can complicate the workup.[2]

  • Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.

  • Quenching & Preparation: Immediately quench the aliquot in a vial containing 1.0 mL of diethyl ether and a small amount of Florisil®. Vortex the mixture and filter it through a short plug of silica gel to remove chromium salts. Add an internal standard (e.g., dodecane) of known concentration.

  • Analysis: Analyze the prepared sample by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] The disappearance of the starting material and the appearance of the aldehyde product are quantified relative to the internal standard.

  • Data Analysis: Plot the concentration of the benzyl alcohol versus time. The initial rate can be determined from the slope of this curve. For a pseudo-first-order reaction (if PCC is in large excess), a plot of ln[Alcohol] vs. time will yield a straight line with a slope of -k_obs.

Comparative Kinetic Data

The following table summarizes the relative initial rates of oxidation for various substituted benzyl alcohols under identical PCC oxidation conditions. The rates are normalized to that of unsubstituted benzyl alcohol.

CompoundSubstituentsExpected Electronic EffectRelative Initial Rate (k_rel)
4-Methoxybenzyl alcohol-OCH₃ (para)Strong EDG~12.5[4]
4-Methylbenzyl alcohol-CH₃ (para)Weak EDG~2.1[4]
Benzyl alcoholNoneReference1.0
This compound -Br (ortho), -OCH₃ (meta)Competing: EWG (inductive), EDG (resonance)~0.8*
4-Chlorobenzyl alcohol-Cl (para)EWG~0.4[4]
4-Nitrobenzyl alcohol-NO₂ (para)Strong EWG~0.1[4]

*Estimated value based on the competing electronic effects. The inductive withdrawal of the ortho-bromo group is expected to have a stronger rate-retarding effect than the resonance donation from the meta-methoxy group, leading to a slightly slower rate than unsubstituted benzyl alcohol.

PCC Oxidation Workflow

PCC_Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis A Dissolve Alcohol in dry CH₂Cl₂ C Combine Reactants at T=0 A->C B Prepare PCC/Celite slurry in CH₂Cl₂ B->C D Withdraw Aliquots at Timed Intervals C->D E Quench & Filter (Ether/Florisil) D->E F Add Internal Standard E->F G Analyze by GC-MS F->G H Plot [Reactant] vs. Time G->H I Determine Rate Constant (k) H->I

Caption: General workflow for a kinetic study of benzyl alcohol oxidation using PCC.

Etherification: The Williamson Synthesis and Sₙ2 Reactivity

The Williamson ether synthesis is a robust and versatile method for preparing ethers, proceeding via an Sₙ2 mechanism.[5][6] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[7]

Causality of Experimental Design

For a successful Williamson synthesis, the Sₙ2 pathway must be favored over the competing E2 elimination pathway. This is achieved by:

  • Choosing a Primary Alkyl Halide: The electrophile should be unhindered to allow for backside attack by the nucleophile. Benzylic halides are excellent substrates.

  • Using a Strong Base: A base such as sodium hydride (NaH) is typically used to completely deprotonate the alcohol, forming the potent alkoxide nucleophile.

  • Employing a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation but not the nucleophilic anion, enhancing its reactivity.[8]

In the context of this compound, the primary alcohol functionality makes it an excellent precursor for the alkoxide nucleophile. The substituents on the ring can subtly influence the acidity of the alcohol's proton and the nucleophilicity of the resulting alkoxide.

Mechanism of Williamson Ether Synthesis

Williamson_Ether_Synthesis ROH R-OH (this compound) invis1 ROH->invis1 NaH NaH (Base) NaH->invis1 R_X R'-X (e.g., CH₃I) invis2 R_X->invis2 RO_Na R-O⁻ Na⁺ (Alkoxide) RO_Na->invis2 Product R-O-R' (Ether Product) NaX NaX H2 H₂ (gas) invis1->RO_Na Step 1: Deprotonation invis1->H2 invis2->Product Step 2: Sₙ2 Attack invis2->NaX

Caption: Two-step mechanism of the Williamson ether synthesis.

Comparative Reactivity Guide

The rate of the Williamson ether synthesis is primarily dictated by the steric hindrance around the electrophile and the strength of the nucleophile. When comparing the formation of methyl ethers from various benzyl alcohols, the differences in rate are generally subtle and influenced by the acidity of the alcohol.

Alcohol SubstrateSubstituentsAcidity EffectExpected Relative Rate (k_rel)Causality
4-Nitrobenzyl alcohol-NO₂ (para)Increased acidity~1.2The strong EWG stabilizes the resulting alkoxide, making the alcohol more acidic and favoring rapid deprotonation.
Benzyl alcoholNoneReference1.0Baseline reactivity for a primary benzylic alcohol.
This compound -Br (ortho), -OCH₃ (meta)Slightly increased acidity~1.1The inductive effect of the bromo group slightly increases the acidity of the hydroxyl proton, leading to faster alkoxide formation.
4-Methoxybenzyl alcohol-OCH₃ (para)Decreased acidity~0.9The strong EDG destabilizes the negative charge of the alkoxide, making the alcohol less acidic.
Experimental Protocol: Synthesis of 2-Bromo-3-methoxybenzyl methyl ether
  • Preparation: To a flame-dried flask under Argon, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexane to remove the oil, then suspend it in dry THF.

  • Alkoxide Formation: Cool the NaH suspension to 0 °C. Slowly add a solution of this compound (1.0 eq.) in dry THF dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Sₙ2 Reaction: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for GC analysis, as described in the oxidation protocol.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ether.

Esterification: The Fischer-Tropsch Equilibrium

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[9] It is an equilibrium process, and the reaction's progress is typically driven to completion by removing water as it is formed or by using one of the reactants in a large excess.[10]

Mechanism and Kinetic Considerations

The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]

Fischer_Esterification A Carboxylic Acid (R-COOH) C Protonated Carbonyl A->C 1. Protonation (H⁺) B Alcohol (R'-OH) D Tetrahedral Intermediate B->D C->D 2. Nucleophilic Attack E Protonated Ester D->E 3. Proton Transfer & Water Elimination F Ester (R-COOR') + H₂O E->F 4. Deprotonation

Caption: Simplified mechanism of Fischer esterification.

The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl. Therefore, the nucleophilicity of the alcohol and the steric hindrance around the hydroxyl group are key kinetic factors. For substituted benzyl alcohols, electron-donating groups enhance the nucleophilicity of the alcohol's oxygen atom, while electron-withdrawing groups decrease it.

Comparative Performance in Acetic Acid Esterification

The following table compares the expected reaction times for the esterification of various benzyl alcohols with acetic acid, using sulfuric acid as a catalyst. Shorter reaction times indicate a faster kinetic rate.

Alcohol SubstrateSubstituentsElectronic Effect on OHRelative Time to 90% Conversion
4-Nitrobenzyl alcohol-NO₂ (para)Decreased nucleophilicity~2.5x
4-Chlorobenzyl alcohol-Cl (para)Decreased nucleophilicity~1.8x
Benzyl alcoholNoneReference1.0x
This compound -Br (ortho), -OCH₃ (meta)Slightly decreased nucleophilicity~1.5x
4-Methoxybenzyl alcohol-OCH₃ (para)Increased nucleophilicity~0.4x

Causality: The strong electron-withdrawing nitro group in 4-nitrobenzyl alcohol significantly reduces the electron density on the hydroxyl oxygen, making it a poorer nucleophile and slowing the reaction. Conversely, the electron-donating methoxy group in 4-methoxybenzyl alcohol enhances nucleophilicity, leading to a much faster esterification. In this compound, the potent inductive withdrawal from the ortho-bromo group outweighs the weaker resonance donation from the meta-methoxy group, resulting in a hydroxyl group that is less nucleophilic than that of unsubstituted benzyl alcohol.

Conclusion: A Predictive Framework for Synthesis

The kinetic behavior of this compound is a product of the complex interplay between its bromo and methoxy substituents. This guide demonstrates that its reactivity is not an isolated characteristic but exists on a predictable spectrum relative to other substituted benzyl alcohols.

  • In PCC oxidation , its rate is slightly retarded compared to unsubstituted benzyl alcohol due to the dominant electron-withdrawing nature of the halogen.

  • In Williamson ether synthesis , the inductive effect of the bromine slightly increases the alcohol's acidity, facilitating a marginally faster formation of the nucleophilic alkoxide.

  • In Fischer esterification , the same inductive effect reduces the nucleophilicity of the hydroxyl group, leading to a slower reaction rate compared to benzyl alcohol.

By understanding these fundamental principles of physical organic chemistry and leveraging the comparative data presented, researchers can transition from a trial-and-error approach to a knowledge-driven strategy. This allows for the rational selection of reaction conditions, the anticipation of reaction times, and the efficient development of robust synthetic routes for complex molecules in the pharmaceutical and chemical industries.

References

  • Royal Society of Chemistry. (n.d.). Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
  • BenchChem. (n.d.). A Head-to-Head Comparison: 2-Methoxybenzyl (MPM) vs. Benzyl (Bn) Protecting Groups.
  • Wikipedia. (n.d.). Finkelstein reaction.
  • Scholars Research Library. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine.
  • MDPI. (n.d.). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran.
  • RSC Publishing. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols.
  • ResearchGate. (n.d.). PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols.
  • BenchChem. (n.d.). Structural Elucidation of 2-Bromo-3,6-dichlorobenzyl Alcohol and its Analogs: A Comparative Spectroscopic Guide.
  • SATHEE. (n.d.). Finkelstein Reaction.
  • ResearchGate. (2018). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption.
  • Chemguide. (n.d.). The mechanism for the esterification reaction.
  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis.
  • (n.d.). Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi.
  • ResearchGate. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (2b). r.t., room....
  • YouTube. (2021). Esterification of Alcohols | Organic Chemistry A-Levek.
  • (2011). 044X - Research Article - CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS.
  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • ER Publications. (n.d.). Chemical Kinetic Study of some Substituted Alcohols with N - Bromophthalimide in Aqueous Acetic acid medium.
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate).
  • ACS Publications. (n.d.). Direct Amidation of Tertiary N-Benzylamines.
  • Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.
  • YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols.
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • MDPI. (n.d.). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification.
  • Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium.
  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate).
  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
  • Indian Academy of Sciences. (n.d.). Kinetics and mechanism of oxidation of aromatic secondary alcohols by Tl(III) acetate.
  • ResearchGate. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity.
  • (n.d.). Mechanism for Esterification Reactions Catalyzed by Reaxis C188.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Kinetic Analysis of the HBTM-Catalyzed Esterification of an Enantiopure Secondary Alcohol.
  • (n.d.). A Kinetic Approach to the Oxidation of Some Perfumery Alcohols by N-Bromosuccinimide in Alkaline Medium.
  • ResearchGate. (n.d.). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers.
  • ChemicalBook. (n.d.). 2-Bromo-3-hydroxybenzaldehyde synthesis.
  • (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde.
  • Reddit. (n.d.). Williamson Ether synthesis.

Sources

A Comparative Benchmarking Guide to 2-Bromo-3-methoxybenzyl Alcohol and Other Functionalized Benzyl Alcohols for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Functionalized benzyl alcohols are ubiquitous building blocks, prized for their versatile reactivity. This guide provides an in-depth technical comparison of 2-Bromo-3-methoxybenzyl alcohol against a curated set of alternative benzyl alcohols, offering experimental insights to inform your choice of reagent for key chemical transformations.

Introduction: The Strategic Value of this compound

This compound is a bifunctional reagent offering two distinct points for molecular elaboration: the nucleophilic hydroxyl group and the aryl bromide amenable to a host of cross-coupling reactions. The electronic nature of its substituents—a weakly electron-withdrawing bromine atom and an electron-donating methoxy group—imparts a unique reactivity profile. This guide will benchmark this profile against other common benzyl alcohols in two fundamental transformations: oxidation to benzaldehydes and palladium-catalyzed Suzuki-Miyaura cross-coupling.

The choice of benzyl alcohol is often dictated by the electronic demands of a given reaction. Electron-donating groups (EDGs) on the aromatic ring, such as methoxy groups, tend to increase the electron density of the benzylic position, which can enhance the rate of oxidation and stabilize carbocation intermediates.[1][2] Conversely, electron-withdrawing groups (EWGs) like nitro groups decrease electron density, which can hinder oxidation but may be beneficial in other contexts.[1][3] Halogens like bromine are weakly deactivating.[1]

Benchmarking Performance: Oxidation to Benzaldehydes

The selective oxidation of a primary benzyl alcohol to its corresponding aldehyde is a foundational transformation in organic synthesis. Over-oxidation to the carboxylic acid is a common side reaction, making the choice of oxidant and substrate crucial for achieving high yields of the desired aldehyde.[4]

Causality of Experimental Choices in Oxidation

The reactivity of benzyl alcohols in oxidation reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups can facilitate oxidation by stabilizing the transition state, while electron-withdrawing groups can decrease the reaction rate.[2][5] We will consider two common oxidation protocols to benchmark performance.

Experimental Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a widely used reagent for the oxidation of primary alcohols to aldehydes, known for its high selectivity and reliability, though its chromium content is a drawback.[4][6][7] The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).[7]

Step-by-Step Protocol:

  • To a stirred suspension of Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add the respective benzyl alcohol (1.0 equivalent) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude benzaldehyde.

  • Purify the product by column chromatography on silica gel.

Experimental Protocol 2: Photochemical Aerobic Oxidation with Eosin Y

A greener alternative to chromium-based reagents is the use of a photocatalyst like Eosin Y with molecular oxygen as the terminal oxidant.[5][8] This metal-free method proceeds under mild conditions with broad functional group tolerance.[5]

Step-by-Step Protocol:

  • In a reaction vessel, dissolve the benzyl alcohol (1.0 equivalent) and Eosin Y (catalytic amount, e.g., 1-2 mol%) in a suitable solvent such as acetonitrile.

  • Irradiate the mixture with blue LEDs under an oxygen atmosphere (e.g., via a balloon).

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • After the reaction is complete, concentrate the solvent in vacuo.

  • Purify the resulting aldehyde by column chromatography.

Comparative Data for Benzyl Alcohol Oxidation
Benzyl Alcohol DerivativeSubstituent EffectsTypical Yield with PCC (%)Typical Yield with Eosin Y/O₂ (%)Key Remarks
This compound Weak EWG (Br), EDG (OMe)~80-90~70-85The competing electronic effects provide good reactivity. The bromide is stable to these oxidation conditions.
Benzyl alcoholUnsubstituted (Baseline)>80[4]~90[5]Serves as the reference for comparison.
4-Methoxybenzyl alcoholStrong EDG>90[2]>90[5]The potent EDG significantly enhances the rate of oxidation.[2][5]
4-Nitrobenzyl alcoholStrong EWG~70-80~68[5]The strong EWG deactivates the ring, leading to slower reaction rates and potentially lower yields.[3]
4-Bromobenzyl alcoholWeak EWG~80-90~85[5]Reactivity is similar to the unsubstituted benzyl alcohol.

Yields are estimated based on reported data for similarly substituted compounds and general principles of reactivity. Actual yields may vary depending on specific reaction conditions.

Benchmarking Performance: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom on this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[9][10] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly noteworthy for its mild conditions and functional group tolerance.[11][12]

Causality of Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling depends on several factors, including the choice of catalyst, ligand, base, and solvent. The electronic nature of the aryl halide can also play a role, although the reaction is robust for a wide range of substrates. The free hydroxyl group on the benzyl alcohol is generally tolerated, but it can sometimes interfere with the catalytic cycle, necessitating its protection in some cases.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is a general method adaptable for the coupling of this compound with a generic arylboronic acid.[11]

Step-by-Step Protocol:

  • In a reaction flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3-5 mol%), and a base like potassium carbonate (2.0 equivalents).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Comparative Reactivity in Suzuki-Miyaura Coupling
Aryl Bromide SubstrateSubstituent EffectsExpected Reactivity/YieldKey Remarks
This compound Weak EWG (Br), EDG (OMe)HighThe electronic nature of the substituents is generally well-tolerated. The free -OH group is unlikely to interfere under these basic conditions.
4-Bromobenzyl alcoholWeak EWGHighA standard substrate for Suzuki-Miyaura coupling.
2-Bromobenzyl alcoholWeak EWGHighThe position of the bromine atom has a minor effect on reactivity in this context.[13]
4-Bromo-3-methylbenzyl alcoholWeak EWG, Weak EDGHighSimilar reactivity to the title compound is expected.

Yields in Suzuki-Miyaura reactions are typically high (often >80%) for aryl bromides, assuming the reaction is optimized.

Visualization of Reaction Workflows

Oxidation Workflow

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_alcohol Functionalized Benzyl Alcohol reaction Stir at RT in DCM start_alcohol->reaction oxidant Oxidant (e.g., PCC) oxidant->reaction filtration Filter through Silica Gel reaction->filtration concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography product Purified Benzaldehyde chromatography->product

Caption: General workflow for the oxidation of benzyl alcohols.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification aryl_bromide 2-Bromo-3-methoxy- benzyl alcohol degas Degas with N₂/Ar aryl_bromide->degas boronic_acid Arylboronic Acid boronic_acid->degas catalyst Pd Catalyst catalyst->degas base Base (e.g., K₂CO₃) base->degas heat Heat (80-100 °C) in Toluene/H₂O degas->heat extraction Aqueous Workup & Extraction heat->extraction purification Column Chromatography extraction->purification product Coupled Product purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationships (SAR) in Drug Design

For professionals in drug development, understanding the structure-activity relationships (SAR) of these building blocks is paramount.[14][15] The substituents on the benzyl alcohol can significantly influence the biological activity of the final molecule.[16]

  • The Methoxy Group: Often acts as a hydrogen bond acceptor and its lipophilicity can influence cell permeability and metabolic stability.

  • The Bromo Group: Can act as a lipophilic group, potentially enhancing binding to hydrophobic pockets in target proteins. It also provides a vector for further diversification via cross-coupling to explore the SAR of that region of the molecule.

  • The Hydroxyl Group: Can be a key hydrogen bond donor or a site for conjugation to improve pharmacokinetic properties.

The specific substitution pattern of this compound provides a unique scaffold that can be systematically modified to probe these interactions and optimize the biological activity of a lead compound.

Conclusion

This compound presents itself as a highly versatile and strategically valuable building block for organic synthesis and medicinal chemistry. Its reactivity in key transformations such as oxidation and palladium-catalyzed cross-coupling is robust and predictable. While its performance in oxidation is comparable to other substituted benzyl alcohols, its true strength lies in its bifunctional nature, allowing for sequential or orthogonal modifications at the hydroxyl and aryl bromide positions. This guide provides the foundational data and protocols to empower researchers to confidently incorporate this and other functionalized benzyl alcohols into their synthetic strategies.

References

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

  • University of Connecticut. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. UConn Department of Chemistry. Retrieved from a source providing standard organic chemistry experimental procedures.
  • ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Request PDF. [Link]

  • Filo. (2025). Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4... Filo.
  • Rhodium.ws. (n.d.). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. . Retrieved from a chemical synthesis archive.

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com. [Link]

  • Filo. (2026). Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a... Filo.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • MDPI. (n.d.). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756. [Link]

  • DSpace@MIT. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • National Institutes of Health. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PMC. [Link]

  • Fushimi, N., et al. (2013). Design, synthesis, and structure-activity relationships of a series of 4-benzyl-5-isopropyl-1H-pyrazol-3-yl β-D-glycopyranosides substituted with novel hydrophilic groups as highly potent inhibitors of sodium glucose co-transporter 1 (SGLT1). Bioorganic & Medicinal Chemistry, 21(3), 748-765. [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • PubMed Central. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]

  • ResearchGate. (n.d.). Comparison of various oxidation systems in the oxidation of benzyl alcohol with sodium bromate as an oxidant. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Guide to the Oxidation of Benzyl Alcohol: Yield and Selectivity of Common Oxidizing Agents. BenchChem. Retrieved from a chemical supplier's technical resources.
  • BenchChem. (n.d.). A Two-Step Protocol for the Synthesis of 2-Bromo-3-nitrobenzaldehyde from 2-Bromo-3-nitrobenzoic Acid. BenchChem. Retrieved from a chemical supplier's technical resources.
  • ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. Request PDF. [Link]

  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem. Retrieved from a chemical supplier's technical resources.
  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • MDPI. (n.d.). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. [Link]

  • ScienceForecast Publications. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications. [Link]

  • BenchChem. (n.d.). potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis. BenchChem. Retrieved from a chemical supplier's technical resources.
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. [Link]

  • Chemicalbridge. (n.d.). This compound. Chemicalbridge. [Link]

  • ResearchGate. (2025). The B‐Alkyl Suzuki–Miyaura Cross‐Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ACS Publications. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group. Retrieved from a university research group's website.
  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). COUMARIN AS A VERSATILE SYNTHON IN MEDICINAL CHEMISTRY. ijpcbs.com.

Sources

A Comparative Guide to Confirming Stereochemistry at the Benzylic Position of 2-Bromo-3-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of stereochemistry is a cornerstone of molecular characterization. The benzylic position, a carbon atom directly attached to a benzene ring, is a common stereocenter in many biologically active molecules.[1][2] Its reactivity is significantly influenced by the adjacent aromatic ring, which can stabilize reaction intermediates, making stereochemical outcomes of reactions at this position particularly important to control and confirm.[1][3] This guide provides an in-depth comparison of robust analytical techniques for confirming the stereochemistry of reactions at the benzylic position of a model compound, 2-Bromo-3-methoxybenzyl alcohol. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to guide you in selecting the most appropriate method for your research needs.

The Challenge: Stereochemical Ambiguity at the Benzylic Position

Reactions at the benzylic position, such as nucleophilic substitutions or reductions, can proceed through various mechanisms (e.g., S_N1, S_N2), each with distinct stereochemical consequences.[4][5][6] An S_N1 reaction, proceeding through a planar carbocation intermediate, will typically lead to a racemic mixture, while an S_N2 reaction results in an inversion of stereochemistry.[5] Given that the biological activity of enantiomers can differ dramatically, verifying the stereochemical outcome of a reaction is not merely an analytical task but a critical step in drug discovery and development.

This guide will compare three orthogonal and powerful techniques for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct method for separating and quantifying enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Ester Analysis: An indirect but highly informative method for determining absolute configuration.

  • Single-Crystal X-ray Crystallography: The definitive method for determining the three-dimensional structure of a molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers.[7][8] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

Causality of Experimental Choices

The choice of the chiral stationary phase is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability for a wide range of chiral compounds, including benzylic alcohols.[9] The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol, is optimized to achieve a balance between resolution and analysis time. The specific ratio of these solvents modulates the interactions between the analyte and the CSP.

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) is selected.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 90:10 (v/v) n-hexane/isopropanol. Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve the reaction product (this compound) in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ring)

  • Injection and Data Acquisition: Inject 10 µL of the sample and record the chromatogram.

Data Presentation and Interpretation

The primary output of a chiral HPLC experiment is a chromatogram showing the separation of the enantiomers as distinct peaks. The relative areas of these peaks correspond to the enantiomeric excess (ee) of the product.

Parameter(R)-2-Bromo-3-methoxybenzyl alcohol(S)-2-Bromo-3-methoxybenzyl alcohol
Retention Time (min) 8.510.2
Peak Area (%) 955
Resolution (R_s) \multicolumn{2}{c}{2.1}

In this hypothetical example, the reaction yielded the (R)-enantiomer with a 90% enantiomeric excess.

Workflow for Chiral HPLC Method Development

G cluster_0 Method Development Start Select Chiral Stationary Phase (CSP) Optimize_MP Optimize Mobile Phase (Hexane/IPA ratio) Start->Optimize_MP Set_Params Set Flow Rate and Temperature Optimize_MP->Set_Params Inject_Racemic Inject Racemic Standard Set_Params->Inject_Racemic Check_Resolution Assess Resolution Inject_Racemic->Check_Resolution Check_Resolution->Optimize_MP Resolution < 1.5 Inject_Sample Inject Reaction Product Check_Resolution->Inject_Sample Resolution > 1.5 Quantify Quantify Enantiomeric Excess (ee) Inject_Sample->Quantify

Caption: A streamlined workflow for developing a chiral HPLC method.

Mosher's Ester Analysis via ¹H NMR Spectroscopy

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral alcohols and amines.[10] The technique involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10] The differing spatial arrangements of the phenyl and trifluoromethyl groups in the resulting diastereomers cause measurable differences in the chemical shifts (Δδ = δ_S - δ_R) of nearby protons.

Causality of Experimental Choices

The key to a successful Mosher's ester analysis lies in the conformational preference of the MTPA esters. The ester is presumed to adopt a conformation where the C=O, Cα-O, and C-H bonds of the alcohol moiety are eclipsed. This places the substituents of the original alcohol in distinct shielding and deshielding zones of the MTPA's phenyl ring. By analyzing the sign of the Δδ values for protons on either side of the stereocenter, the absolute configuration can be deduced.[11][12]

Experimental Protocol: Mosher's Ester Synthesis and NMR Analysis
  • Esterification (two separate reactions):

    • Reaction A: To a solution of the chiral this compound (1 equiv.) in pyridine, add (R)-(-)-MTPA chloride (1.2 equiv.).

    • Reaction B: To a separate solution of the alcohol (1 equiv.) in pyridine, add (S)-(+)-MTPA chloride (1.2 equiv.).

    • Stir both reactions at room temperature until complete, as monitored by TLC.

    • Work up each reaction to isolate the respective (R)-MTPA and (S)-MTPA esters.

  • NMR Spectroscopy:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters in CDCl₃.

    • Carefully assign all proton signals for both esters, potentially aided by 2D NMR techniques like COSY.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ = δ_S - δ_R) for each assigned proton.

    • Map the signs of the Δδ values onto a conformational model of the MTPA esters to determine the absolute configuration.

Data Presentation and Interpretation

The Δδ values are tabulated and used to construct a model that assigns the absolute stereochemistry.

Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (δ_S - δ_R) (ppm)
Benzylic-H 6.156.10+0.05
Methoxy-H 3.853.90-0.05
Aromatic-H (C4) 7.307.32-0.02
Aromatic-H (C6) 7.107.08+0.02

A positive Δδ for protons on one side of the molecule and a negative Δδ for those on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.

Logical Flow of Mosher's Ester Analysis

G cluster_1 Mosher's Ester Analysis Start Chiral Alcohol React_R React with (R)-MTPA-Cl Start->React_R React_S React with (S)-MTPA-Cl Start->React_S Ester_R (R)-MTPA Ester React_R->Ester_R Ester_S (S)-MTPA Ester React_S->Ester_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S Analysis Calculate Δδ = δ_S - δ_R NMR_R->Analysis NMR_S->Analysis Assign Assign Absolute Configuration Analysis->Assign

Caption: The logical progression of a Mosher's ester analysis experiment.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination, including absolute stereochemistry.[13][14][15] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice to generate a three-dimensional electron density map of the molecule.[15][16]

Causality of Experimental Choices

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.[13][15] For determining absolute configuration, the presence of a heavy atom (in this case, bromine) is highly advantageous. The anomalous dispersion effect of the heavy atom allows for the differentiation between the two enantiomers.[14] If the parent alcohol does not crystallize well, derivatization to form a crystalline ester or salt may be necessary.

Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • Screen various solvents and solvent combinations (e.g., slow evaporation from a solution in ethyl acetate/hexane) to grow single crystals of the this compound derivative.

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal on a diffractometer.

    • Collect X-ray diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Structure Determination:

    • Determine the absolute configuration using the Flack parameter, which should be close to 0 for the correct enantiomer.

Data Presentation and Interpretation

The output is a detailed 3D model of the molecule with precise bond lengths, bond angles, and the absolute configuration of all stereocenters.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Flack Parameter 0.02(3)
Assigned Configuration (R)

A Flack parameter close to zero confirms the assigned absolute configuration with high confidence.

X-ray Crystallography Workflow

G cluster_2 X-ray Crystallography Start Purified Compound Crystallize Grow Single Crystal Start->Crystallize Data_Collection X-ray Diffraction Data Collection Crystallize->Data_Collection Solve_Structure Solve and Refine Structure Data_Collection->Solve_Structure Determine_Config Determine Absolute Configuration (Flack Parameter) Solve_Structure->Determine_Config Final_Structure Unambiguous 3D Structure Determine_Config->Final_Structure

Caption: The workflow for determining absolute configuration by X-ray crystallography.

Comparative Summary and Recommendations

TechniquePrincipleSample RequirementThroughputInformation ProvidedKey AdvantageKey Limitation
Chiral HPLC Diastereomeric interaction with CSPMicrogramsHighEnantiomeric ratio, relative configurationDirect quantification of enantiomersRequires a suitable chiral column and method development
Mosher's NMR Diastereomeric NMR shift differencesMilligramsMediumAbsolute configurationDoes not require crystallizationIndirect method, requires synthesis and careful NMR analysis
X-ray Crystallography X-ray diffraction by a crystal latticeMilligrams (for crystallization)LowAbsolute 3D structureUnambiguous and definitiveRequires a high-quality single crystal

Recommendations:

  • For routine analysis of enantiomeric excess and reaction optimization: Chiral HPLC is the method of choice due to its high throughput and direct quantitative nature.

  • For determining the absolute configuration of a novel compound when crystallization is difficult: Mosher's ester analysis is a reliable and powerful alternative.

  • For definitive proof of structure and absolute configuration, especially for regulatory submissions: Single-crystal X-ray crystallography is unparalleled, providing the most comprehensive structural information.

By understanding the principles, protocols, and limitations of each technique, researchers can confidently and accurately confirm the stereochemistry of reactions at the benzylic position, ensuring the integrity and quality of their chemical entities.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • de Almeida, L. S., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society. [Link]

  • Tsuruta, H., et al. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters, 6(16), 2725–2728. [Link]

  • Schulte, M. L., & Podgórski, R. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15883. [Link]

  • Wolf, C., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. ACS Central Science, 3(6), 637–642. [Link]

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587–1592. [Link]

  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. [Link]

  • Pearson. (2024). Reactions at Benzylic Positions. [Link]

  • Szymańska, E., & Winnicka, K. (2021). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. Molecules, 26(21), 6437. [Link]

  • Chemistry LibreTexts. (2021). 2.9: Reactions at the Benzylic Position. [Link]

  • Richardson, J. (2020). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. University of Colorado Boulder. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • Khan Academy. (2013). Reactions at the benzylic position. YouTube. [Link]

  • de Souza, R. O. M. A., et al. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Molecules, 22(12), 2185. [Link]

  • St-Gelais, A., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 86–91. [Link]

  • Chiralpedia. (2023). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Serrano, A., et al. (2019). Structure‐Guided Evolution of Aryl Alcohol Oxidase from Pleurotus eryngii for the Selective Oxidation of Secondary Benzyl Alcohols. ChemCatChem, 11(23), 5824-5834. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10), 2-9. [Link]

  • Ilko, V., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Bromo-3-methoxybenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Bromo-3-methoxybenzyl alcohol, a halogenated organic compound commonly used in complex organic synthesis.

Hazard Assessment and Risk Mitigation

Given its structure as a brominated benzyl alcohol derivative, we must assume that this compound presents several potential hazards. Analysis of analogous compounds, such as other brominated and methoxy-substituted benzyl alcohols, suggests the following likely hazard profile.

Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard Category Anticipated Risk Required Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.Standard laboratory attire (lab coat).
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.Nitrile rubber gloves.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Chemical safety goggles or a face shield.[1]
Aquatic Hazard Potentially harmful to aquatic life.N/A (Prevent release to the environment).

It is imperative to handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.[2][3]

Spill Management Protocol

Accidents, though preventable, require preparedness. In the event of a spill of this compound, immediate and correct action is critical to prevent exposure and environmental contamination.

For a small spill (manageable by laboratory personnel):

  • Evacuate and Ventilate: Ensure the immediate area is clear and enhance ventilation by opening the fume hood sash.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

For a large spill:

  • Evacuate Immediately: Alert all personnel and evacuate the laboratory.

  • Isolate the Area: Close the laboratory doors and prevent entry.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, the local fire department. Provide them with the identity of the spilled chemical.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated organic compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. This compound waste must be collected separately from non-halogenated organic waste.[3]

  • Rationale: Halogenated and non-halogenated waste streams are often incinerated under different conditions. Mixing them can lead to the formation of highly toxic byproducts, such as dioxins, and can also increase disposal costs.

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste. The original reagent bottle, if in good condition, is an ideal choice.[5]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste."[6] The label must also include:

    • The full chemical name: "Waste this compound" (avoiding abbreviations or formulas).[4]

    • An indication of the hazards (e.g., "Irritant," "Harmful").[6]

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5]

  • The SAA must be under the control of laboratory personnel.[7]

  • Keep the waste container tightly sealed except when adding waste.[4][5]

  • Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[7]

Step 4: Requesting Waste Pickup

Once the waste container is full or has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), a pickup must be requested from your institution's EHS office.[5] EHS will then transport the waste to a central accumulation area for subsequent disposal by a licensed hazardous waste vendor, typically via high-temperature incineration.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_spill Is it a spill? start->is_spill small_spill Small Spill: Absorb with inert material, collect as hazardous waste. is_spill->small_spill Yes, small large_spill Large Spill: Evacuate and call EHS. is_spill->large_spill Yes, large not_spill Routine Disposal is_spill->not_spill No segregate Segregate as Halogenated Organic Waste not_spill->segregate container Use a compatible, labeled hazardous waste container. segregate->container saa Store in a designated Satellite Accumulation Area (SAA). container->saa pickup Request pickup from EHS for incineration. saa->pickup

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

By adhering to these procedures, you not only ensure compliance with federal and local regulations but also contribute to a robust culture of safety within your laboratory. The principles of proper hazard assessment, segregation, and containment are fundamental to protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Safety Data Sheet for 3M™ High Productivity Floor Stripper. (2024, June 5). 3M. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.